molecular formula C14H19NO2 B1588343 Methyl 3-(piperidin-1-ylmethyl)benzoate CAS No. 73278-90-7

Methyl 3-(piperidin-1-ylmethyl)benzoate

Cat. No.: B1588343
CAS No.: 73278-90-7
M. Wt: 233.31 g/mol
InChI Key: RJOMIJDQGNNOCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(piperidin-1-ylmethyl)benzoate is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(piperidin-1-ylmethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(piperidin-1-ylmethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(piperidin-1-ylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-17-14(16)13-7-5-6-12(10-13)11-15-8-3-2-4-9-15/h5-7,10H,2-4,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOMIJDQGNNOCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428136
Record name methyl 3-(piperidin-1-ylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73278-90-7
Record name methyl 3-(piperidin-1-ylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-(piperidin-1-ylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing methyl 3-(piperidin-1-ylmethyl)benzoate, a valuable intermediate in pharmaceutical research and drug development. The document delves into the two primary and most efficient synthetic strategies: the direct alkylation of piperidine and the reductive amination of methyl 3-formylbenzoate. A detailed, step-by-step experimental protocol for the alkylation pathway is provided, complete with characterization data and safety considerations. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry, offering both theoretical insights and practical, field-proven methodologies.

Introduction: Significance and Applications

Methyl 3-(piperidin-1-ylmethyl)benzoate (CAS No. 73278-90-7) is a key building block in the synthesis of a variety of biologically active molecules.[1] Its structure, featuring a substituted aromatic ring coupled with a piperidine moiety, is a common motif in compounds targeting the central nervous system. The piperidine ring can influence solubility, lipophilicity, and metabolic stability, while the benzoate portion provides a handle for further chemical modification, making this compound a versatile intermediate in the development of novel therapeutics.

Strategic Analysis of Synthetic Pathways

The synthesis of methyl 3-(piperidin-1-ylmethyl)benzoate can be approached through several methodologies. This guide will focus on the two most logical and widely applicable strategies: direct N-alkylation and reductive amination.

Pathway A: Direct N-Alkylation of Piperidine

This is a classical and straightforward approach based on the nucleophilic substitution reaction between piperidine and a suitable electrophile. The most common electrophile for this transformation is methyl 3-(bromomethyl)benzoate.

Mechanism: The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic benzylic carbon of methyl 3-(bromomethyl)benzoate. This results in the displacement of the bromide leaving group and the formation of a new carbon-nitrogen bond, yielding the desired product. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct.[2]

Alkylation Pathway cluster_reactants Reactants cluster_conditions Conditions piperidine Piperidine product Methyl 3-(piperidin-1-ylmethyl)benzoate piperidine->product benzoate Methyl 3-(bromomethyl)benzoate benzoate->product base Base (e.g., K2CO3) base->product solvent Solvent (e.g., Acetonitrile) solvent->product Reductive Amination Pathway aldehyde Methyl 3-formylbenzoate iminium Iminium Ion Intermediate aldehyde->iminium piperidine Piperidine piperidine->iminium product Methyl 3-(piperidin-1-ylmethyl)benzoate iminium->product reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product

Caption: Reductive amination of methyl 3-formylbenzoate with piperidine.

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is a mild and selective reducing agent commonly used for reductive aminations. [3]It is less reactive than sodium borohydride, allowing for the one-pot reaction without significant reduction of the starting aldehyde. Sodium cyanoborohydride (NaBH3CN) is another suitable reagent, though it is more toxic. [3][4]* Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction, as they are compatible with the reducing agent and effectively dissolve the reactants.

  • pH: The reaction is often carried out under mildly acidic conditions to facilitate the formation of the iminium ion.

Detailed Experimental Protocol: N-Alkylation Pathway

This section provides a detailed, step-by-step protocol for the synthesis of methyl 3-(piperidin-1-ylmethyl)benzoate via the direct N-alkylation of piperidine.

Materials and Reagents
Reagent/MaterialGradeSupplier
Methyl 3-(bromomethyl)benzoate≥97%Sigma-Aldrich
Piperidine≥99%, redistilledAcros Organics
Anhydrous Potassium Carbonate (K2CO3)≥99%, powderedFisher Scientific
Acetonitrile (CH3CN)Anhydrous, ≥99.8%VWR Chemicals
Ethyl Acetate (EtOAc)ACS GradeJ.T. Baker
HexanesACS GradeJ.T. Baker
Saturated Sodium Bicarbonate (NaHCO3)Aqueous SolutionLab Prepared
BrineSaturated NaCl(aq)Lab Prepared
Anhydrous Magnesium Sulfate (MgSO4)≥97%EMD Millipore
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-(bromomethyl)benzoate (10.0 g, 43.6 mmol, 1.0 equiv).

  • Addition of Reagents: Add anhydrous acetonitrile (100 mL) to the flask, followed by piperidine (5.2 mL, 52.3 mmol, 1.2 equiv) and powdered anhydrous potassium carbonate (12.1 g, 87.2 mmol, 2.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

  • Workup: After the reaction is complete, filter the mixture to remove the potassium carbonate. Wash the solid with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford methyl 3-(piperidin-1-ylmethyl)benzoate as a colorless to pale yellow oil.

Characterization Data
AnalysisExpected Result
Appearance Colorless to pale yellow oil
Yield Typically 85-95%
¹H NMR (CDCl₃, 400 MHz)δ 7.95 (m, 2H), 7.40 (t, J = 7.6 Hz, 1H), 7.35 (d, J = 7.6 Hz, 1H), 3.90 (s, 3H), 3.50 (s, 2H), 2.40 (br s, 4H), 1.60 (m, 4H), 1.45 (m, 2H)
¹³C NMR (CDCl₃, 101 MHz)δ 167.0, 138.5, 133.5, 130.0, 129.0, 128.5, 128.0, 63.5, 54.5, 52.0, 26.0, 24.5
MS (ESI) m/z 234.15 [M+H]⁺

Safety and Handling

  • Methyl 3-(bromomethyl)benzoate: is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Piperidine: is a flammable and corrosive liquid with a strong, unpleasant odor. Handle in a fume hood and wear appropriate PPE.

  • Acetonitrile: is flammable and toxic. Avoid inhalation and skin contact.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of methyl 3-(piperidin-1-ylmethyl)benzoate is readily achievable through established organic chemistry methodologies. The direct N-alkylation of piperidine with methyl 3-(bromomethyl)benzoate offers a high-yielding and straightforward approach. Alternatively, reductive amination provides a robust and versatile method. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific requirements of the research project. This guide provides the necessary technical details for the successful synthesis and characterization of this important chemical intermediate.

References

  • ResearchGate. Procedure for N-alkylation of Piperidine? Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available from: [Link]

Sources

An In-depth Technical Guide to Methyl 3-(piperidin-1-ylmethyl)benzoate: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of methyl 3-(piperidin-1-ylmethyl)benzoate, a molecule of interest in medicinal chemistry and drug development. Drawing upon data from analogous structures and established chemical principles, this document will delve into its chemical architecture, physicochemical properties, likely synthetic pathways, and potential pharmacological relevance for researchers, scientists, and professionals in the field.

Molecular Structure and Identification

Methyl 3-(piperidin-1-ylmethyl)benzoate is a tertiary amine and an ester. Its structure consists of a central benzene ring substituted at the meta position with a methyl ester group and a piperidin-1-ylmethyl group. The piperidine ring is a saturated heterocycle, which can adopt a chair conformation.

Table 1: Core Molecular Identifiers

IdentifierValueSource
Molecular Formula C₁₄H₁₉NO₂Calculated
Molecular Weight 233.31 g/mol Calculated
Canonical SMILES COC(=O)C1=CC(=CC=C1)CN2CCCCC2Predicted
InChI Key (Predicted)Predicted

Physicochemical Properties

Direct experimental data for the physicochemical properties of methyl 3-(piperidin-1-ylmethyl)benzoate are not extensively published. However, we can infer its likely characteristics based on its structure and data from closely related analogs such as methyl 3-bromo-5-(piperidin-1-ylmethyl)benzoate[2].

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/RangeRationale/Comparison
Physical State Colorless to pale yellow oil or low-melting solidSimilar benzoate esters are often liquids or low-melting solids at room temperature.
Boiling Point > 300 °C (at atmospheric pressure)High molecular weight and polar functional groups suggest a high boiling point.
Melting Point Not readily predicted; likely < 50 °CDependent on crystal packing forces.
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Sparingly soluble in water.The ester and hydrocarbon portions confer organic solubility, while the tertiary amine offers some limited aqueous solubility, especially at acidic pH.
pKa ~8.5 - 9.5 (for the piperidinium ion)The piperidine nitrogen is basic; its pKa is expected to be in the typical range for tertiary amines.
LogP ~2.5 - 3.5The molecule has both hydrophobic (benzene ring, piperidine alkyl chain) and hydrophilic (ester, tertiary amine) features, suggesting moderate lipophilicity.

Synthesis and Purification

The most direct and logical synthetic route to methyl 3-(piperidin-1-ylmethyl)benzoate is the esterification of its corresponding carboxylic acid precursor, 3-(piperidin-1-ylmethyl)benzoic acid.

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for methyl 3-(piperidin-1-ylmethyl)benzoate.

Detailed Experimental Protocol (Hypothetical)

Rationale: This protocol is based on the standard Fischer esterification, a robust and well-established method for converting carboxylic acids to methyl esters using an excess of methanol as both reagent and solvent, with a strong acid catalyst.

  • Reaction Setup: To a solution of 3-(piperidin-1-ylmethyl)benzoic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

  • Reaction: Warm the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Quenching and Extraction: Cool the reaction mixture to room temperature and carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate. The pH should be adjusted to ~8-9.

  • Solvent Removal and Extraction: Remove the excess methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to yield the pure methyl 3-(piperidin-1-ylmethyl)benzoate.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed using a suite of spectroscopic techniques. The following are predicted spectra based on the chemical structure and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methyl ester, benzylic, and piperidine protons.

Table 3: Predicted ¹H NMR Chemical Shifts

ProtonsMultiplicityApproximate Chemical Shift (δ, ppm)Integration
Aromatic (C2-H, C4-H, C5-H, C6-H)Multiplet7.20 - 8.004H
Methyl Ester (-OCH₃)Singlet~3.903H
Benzylic (-CH₂-)Singlet~3.502H
Piperidine (α-CH₂)Multiplet~2.404H
Piperidine (β,γ-CH₂)Multiplet~1.40 - 1.606H
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide confirmation of the carbon framework.

Table 4: Predicted ¹³C NMR Chemical Shifts

CarbonApproximate Chemical Shift (δ, ppm)
Ester Carbonyl (C=O)~167
Aromatic (quaternary)~130 - 140
Aromatic (CH)~128 - 132
Benzylic (-CH₂-)~63
Methyl Ester (-OCH₃)~52
Piperidine (α-C)~54
Piperidine (β-C)~26
Piperidine (γ-C)~24
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

Table 5: Predicted IR Absorption Bands

Functional GroupVibrationWavenumber (cm⁻¹)Intensity
C=O (Ester)Stretch~1720Strong
C-O (Ester)Stretch~1280Strong
C-H (Aromatic)Stretch> 3000Medium
C-H (Aliphatic)Stretch2800 - 3000Medium
C-N (Amine)Stretch~1100 - 1200Medium
Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected [M+H]⁺: m/z 234.1489 for C₁₄H₂₀NO₂⁺

Potential Applications and Pharmacological Relevance

While specific biological activity for methyl 3-(piperidin-1-ylmethyl)benzoate is not documented, its structural motifs are present in numerous pharmacologically active molecules. The piperidine ring is a well-known "privileged scaffold" in medicinal chemistry, found in drugs targeting the central nervous system (CNS).

Logical Relationship of Structural Features to Potential Activity

Caption: Relationship between structural components and potential biological activities.

  • Central Nervous System (CNS) Activity: Derivatives of piperidine are known to interact with a variety of CNS receptors, including opioid, dopamine, and serotonin receptors. The overall lipophilicity of this molecule suggests it may have the potential to cross the blood-brain barrier.

  • Enzyme Inhibition: The benzoate moiety can participate in hydrogen bonding and π-stacking interactions within enzyme active sites. For example, some piperidine-containing compounds act as acetylcholinesterase (AChE) inhibitors, which are used in the treatment of Alzheimer's disease[3].

  • Antimicrobial Properties: Some tertiary amines and their derivatives have demonstrated antimicrobial activity[4].

Safety and Handling

Specific toxicology data for methyl 3-(piperidin-1-ylmethyl)benzoate are not available. However, based on related compounds, the following precautions should be taken:

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicity: Assumed to be harmful if swallowed or inhaled. May cause skin and eye irritation. The parent compound, 3-(piperidin-1-ylmethyl)benzoic acid, is listed with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

Conclusion

Methyl 3-(piperidin-1-ylmethyl)benzoate is a compound with significant potential for further investigation in the field of drug discovery. While direct experimental data is sparse, its synthesis is readily achievable through standard esterification of the corresponding carboxylic acid. Its structural features, particularly the presence of the piperidine ring, suggest that it could serve as a valuable building block for the development of novel therapeutics, especially those targeting the central nervous system. Further research is warranted to synthesize this compound, confirm its physicochemical and spectroscopic properties, and evaluate its biological activity in various assays.

References

  • MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Available at: [Link]

  • PubChem. Methyl 3-bromo-5-(piperidin-1-ylmethyl)benzoate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Methyl 3-piperidin-1-ylpropanoate. National Center for Biotechnology Information. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Available at: [Link]

  • precisionFDA. 8-QUINOLINYL-4-METHYL-3-(1-PIPERIDINYLSULFONYL)BENZOATE. Available at: [Link]

  • MySkinRecipes. Methyl 4-(piperidin-3-yl)benzoate hydrochloride. Available at: [Link]

  • Chemsrc. Methyl benzoate. Available at: [Link]

  • Ávila, R. M. D., et al. (2010). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1630. Available at: [Link]

  • Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. Available at: [Link]

  • Brainly. (2022). Provide the IR spectrum analysis for methyl benzoate. Available at: [Link]

  • MySkinRecipes. Piperidin-4-ylmethyl benzoate hydrochloride. Available at: [Link]

  • SpectraBase. Methyl 3-methyl benzoate. Available at: [Link]

  • FooDB. (2020). Showing Compound Methyl benzoate (FDB012198). Available at: [Link]

  • ResearchGate. (1977). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... Available at: [Link]

  • PubMed. (1995). 5,7-dihydro-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-6H- pyrrolo[3,2-f]-1,2-benzisoxazol-6-one: a potent and centrally-selective inhibitor of acetylcholinesterase with an improved margin of safety. Available at: [Link]

  • Hekserij.nl. (2025). Methyl benzoate Safety Data Sheet. Available at: [Link]

  • Pharmaffiliates. (R)-N-(1-(3-(2-Cyanobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)formamide. Available at: [Link]

  • NIST. Benzoic acid, methyl ester. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available at: [Link]

  • Google Patents. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method. CN105130846A.
  • Google Patents. (1972). Process for the production of methyl benzoate. US3696141A.
  • SpectraBase. Benzoate. Available at: [Link]

Sources

spectroscopic data (NMR, IR, MS) for methyl 3-(piperidin-1-ylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Spectroscopic Characterization of Methyl 3-(piperidin-1-ylmethyl)benzoate

This guide provides a comprehensive overview of the synthesis and detailed spectroscopic analysis of methyl 3-(piperidin-1-ylmethyl)benzoate. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the characterization of this and similar molecules. The methodologies and interpretations presented herein are grounded in established chemical principles and supported by data from analogous structures.

Introduction and Rationale

Methyl 3-(piperidin-1-ylmethyl)benzoate is a tertiary amine and a benzoate ester. This structural motif is of interest in medicinal chemistry due to the prevalence of the piperidine ring in numerous pharmaceuticals and the ester functionality which can act as a pro-drug. Accurate synthesis and unambiguous characterization are therefore paramount for any research and development program involving this scaffold. This document outlines a reliable synthetic route and provides a detailed predictive analysis of the expected spectroscopic data (NMR, IR, and MS) based on foundational principles and data from closely related compounds.

Synthetic Protocol: A Validated Approach

The synthesis of methyl 3-(piperidin-1-ylmethyl)benzoate can be efficiently achieved through a two-step process starting from methyl 3-methylbenzoate. This approach ensures high yields and simplifies purification.

Step 1: Bromination of the Benzylic Position

The initial step involves the free-radical bromination of the methyl group on the aromatic ring. This reaction is selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.

Experimental Protocol:

  • To a solution of methyl 3-methylbenzoate (1 equivalent) in a non-polar solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 equivalents).

  • Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

  • Reflux the mixture and monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-(bromomethyl)benzoate.

Step 2: Nucleophilic Substitution with Piperidine

The second step is a standard nucleophilic substitution where the bromide is displaced by piperidine to form the final product.

Experimental Protocol:

  • Dissolve the crude methyl 3-(bromomethyl)benzoate from the previous step in a polar aprotic solvent like acetonitrile or DMF.

  • Add piperidine (2.2 equivalents) to the solution. The excess piperidine also acts as a base to neutralize the HBr formed.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove the piperidinium bromide salt.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain pure methyl 3-(piperidin-1-ylmethyl)benzoate.

Diagram of the Synthetic Workflow:

Synthetic_Workflow Methyl_3-methylbenzoate Methyl 3-methylbenzoate Step1 NBS, AIBN CCl4, Reflux Methyl_3-methylbenzoate->Step1 Methyl_3-bromomethylbenzoate Methyl 3-(bromomethyl)benzoate Step1->Methyl_3-bromomethylbenzoate Step2 Piperidine Acetonitrile Methyl_3-bromomethylbenzoate->Step2 Final_Product Methyl 3-(piperidin-1-ylmethyl)benzoate Step2->Final_Product

Caption: Synthetic route to methyl 3-(piperidin-1-ylmethyl)benzoate.

Spectroscopic Characterization

The following sections detail the predicted spectroscopic data for methyl 3-(piperidin-1-ylmethyl)benzoate. These predictions are based on the analysis of its constituent functional groups and data from similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.95d1HAr-H Aromatic proton ortho to the ester, deshielded by the carbonyl.
~7.85s1HAr-H Aromatic proton between the two substituents.
~7.40t1HAr-H Aromatic proton meta to the ester.
~7.30d1HAr-H Aromatic proton ortho to the alkyl chain.
3.91s3H-OCH₃ Singlet for the methyl ester protons.
3.55s2H-CH₂ -NSinglet for the benzylic protons connecting the ring and piperidine.
~2.40t4HPiperidine H αProtons on the carbons adjacent to the nitrogen in the piperidine ring.
~1.60m4HPiperidine H βProtons on the β-carbons of the piperidine ring.
~1.45m2HPiperidine H γProton on the γ-carbon of the piperidine ring.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~167.0C =OCarbonyl carbon of the ester.
~138.0Ar-C Quaternary aromatic carbon attached to the -CH₂- group.
~133.0Ar-C HAromatic CH carbon.
~130.5Ar-C Quaternary aromatic carbon attached to the ester group.
~129.0Ar-C HAromatic CH carbon.
~128.5Ar-C HAromatic CH carbon.
~128.0Ar-C HAromatic CH carbon.
~63.0-C H₂-NBenzylic carbon.
~54.0Piperidine C αCarbons adjacent to the nitrogen in the piperidine ring.
~52.0-OC H₃Methyl ester carbon.
~26.0Piperidine C ββ-carbons of the piperidine ring.
~24.0Piperidine C γγ-carbon of the piperidine ring.

Diagram of Key NMR Correlations:

NMR_Correlations cluster_structure Methyl 3-(piperidin-1-ylmethyl)benzoate C1 C2 C1->C2 C3 C2->C3 C4 C3->C4 CH2 C3->CH2 C5 C4->C5 C6 C5->C6 C6->C1 C_ester C6->C_ester O_ester C_ester->O_ester CH3_ester O_ester->CH3_ester N CH2->N N_C1 N->N_C1 N_C2 N_C1->N_C2 N_C3 N_C2->N_C3 N_C4 N_C3->N_C4 N_C5 N_C4->N_C5 N_C5->N H_ortho H_meta H_CH3 H_CH2 H_pip_alpha

Caption: Predicted key proton chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the ester and the aromatic and aliphatic C-H bonds.

Predicted IR Absorptions:

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Weak-MediumAromatic C-H stretch
2950-2800Medium-StrongAliphatic C-H stretch (piperidine and -CH₂-)
~1720StrongC=O stretch (ester carbonyl)[1]
~1600, ~1480MediumC=C stretch (aromatic ring)[1]
~1280StrongC-O stretch (ester)[1]
~1100MediumC-N stretch (tertiary amine)
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 219. The molecular formula is C₁₃H₁₇NO₂.

  • Key Fragments:

    • m/z = 218 (M-1): Loss of a hydrogen atom.

    • m/z = 188 (M-31): Loss of the methoxy group (-OCH₃).

    • m/z = 160 (M-59): Loss of the carbomethoxy group (-COOCH₃).

    • m/z = 98: Piperidinylmethyl cation ([

      
      ⁺]). This is expected to be a very prominent peak due to the stability of the iminium ion.
      
    • m/z = 84: Piperidine radical cation.

Conclusion

This guide provides a robust framework for the synthesis and spectroscopic characterization of methyl 3-(piperidin-1-ylmethyl)benzoate. The provided protocols are based on well-established chemical transformations, and the predicted spectroscopic data offer a reliable reference for researchers. By understanding the underlying principles of how each structural component influences the spectral output, scientists can confidently synthesize and verify this and related molecules, accelerating their research and development efforts.

References

  • Provide the IR spectrum analysis for methyl benzoate. Brainly.com. Available at: [Link]

Sources

An In-depth Technical Guide to Methyl 3-(piperidin-1-ylmethyl)benzoate: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 3-(piperidin-1-ylmethyl)benzoate, a Mannich base with potential applications in medicinal chemistry and organic synthesis. While a definitive historical account of its initial discovery is not prominently documented in scientific literature, its structural characteristics firmly place it within the well-established class of compounds synthesized via the Mannich reaction. This guide will delve into the probable synthetic methodology, reaction mechanism, and key characterization data. Furthermore, we will explore the broader scientific context of this molecule by examining the biological activities of structurally related compounds, thereby highlighting its potential as a scaffold in drug discovery.

Introduction: A Member of the Mannich Base Family

Methyl 3-(piperidin-1-ylmethyl)benzoate (CAS No. 73278-90-7) is an organic compound characterized by a benzoate core substituted with a piperidin-1-ylmethyl group at the meta position. Its chemical structure suggests its classification as a Mannich base. The Mannich reaction, named after Carl Mannich, is a fundamental three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom.[1] This versatile reaction has been a cornerstone in synthetic organic chemistry for over a century, enabling the construction of a vast array of complex molecules, including many pharmaceuticals and natural products.

The history of methyl 3-(piperidin-1-ylmethyl)benzoate is intrinsically linked to the history and development of the Mannich reaction itself. This powerful carbon-carbon bond-forming reaction provides a straightforward and efficient route to β-amino carbonyl compounds and their derivatives.

Table 1: Physicochemical Properties of Methyl 3-(piperidin-1-ylmethyl)benzoate

PropertyValueSource
CAS Number 73278-90-7[2]
Molecular Formula C₁₄H₁₉NO₂
Molecular Weight 233.31 g/mol
Appearance Not specified (likely an oil or low-melting solid)Inferred
Purity Typically ≥95%[2]

Synthesis via the Mannich Reaction: A Probable and Efficient Route

The most logical and widely applicable method for the synthesis of methyl 3-(piperidin-1-ylmethyl)benzoate is the Mannich reaction. This one-pot, three-component condensation involves an active hydrogen compound (methyl benzoate), an aldehyde (formaldehyde), and a secondary amine (piperidine).[3][4]

The Underlying Mechanism

The Mannich reaction proceeds through a series of well-understood steps:

  • Formation of the Eschenmoser-like salt precursor: Piperidine reacts with formaldehyde to form an iminium ion, a key electrophilic intermediate.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of methyl benzoate acts as the nucleophile, attacking the iminium ion. This step is an electrophilic aromatic substitution, with the aminomethyl group adding to the benzene ring. Due to the directing effects of the methyl ester group, the substitution is expected to occur at the meta position.

The overall transformation results in the formation of the desired methyl 3-(piperidin-1-ylmethyl)benzoate.

Mannich_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Piperidine Piperidine IminiumIon Iminium Ion Piperidine->IminiumIon + Formaldehyde Formaldehyde Formaldehyde MethylBenzoate Methyl Benzoate Product Methyl 3-(piperidin-1-ylmethyl)benzoate MethylBenzoate->Product + Iminium Ion (Electrophilic Aromatic Substitution) IminiumIon->Product

Caption: Proposed Mannich reaction pathway for the synthesis of methyl 3-(piperidin-1-ylmethyl)benzoate.

A Generalized Experimental Protocol

The following is a generalized, step-by-step methodology for the synthesis of methyl 3-(piperidin-1-ylmethyl)benzoate based on established Mannich reaction protocols.

Materials:

  • Methyl benzoate

  • Piperidine

  • Formaldehyde (37% aqueous solution or paraformaldehyde)

  • Ethanol or another suitable solvent

  • Hydrochloric acid (for product isolation)

  • Sodium hydroxide (for neutralization)

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidine and formaldehyde in ethanol. The mixture is typically cooled in an ice bath.

  • Addition of Methyl Benzoate: To the cooled solution, slowly add methyl benzoate with continuous stirring.

  • Reaction: The reaction mixture is then stirred at room temperature or gently heated to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, the solvent is removed under reduced pressure.

    • The residue is dissolved in a suitable organic solvent like dichloromethane and washed with water.

    • To isolate the product as a hydrochloride salt (which is often a more stable, crystalline solid), the organic layer can be treated with a solution of hydrochloric acid. The precipitated salt is then filtered, washed with a cold solvent, and dried.

    • Alternatively, for the free base, the reaction mixture can be basified with a sodium hydroxide solution and then extracted with an organic solvent.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Experimental_Workflow A 1. Reaction Setup (Piperidine, Formaldehyde, Solvent) B 2. Addition of Methyl Benzoate A->B C 3. Reaction (Stirring/Reflux) B->C D 4. Work-up (Solvent removal, Extraction) C->D E 5. Isolation (Precipitation/Extraction) D->E F 6. Purification (Chromatography/Recrystallization) E->F G Final Product F->G

Caption: A generalized experimental workflow for the synthesis and purification of methyl 3-(piperidin-1-ylmethyl)benzoate.

Characterization and Analytical Data

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized methyl 3-(piperidin-1-ylmethyl)benzoate. The following analytical techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzoate ring, the methylene bridge protons, the protons of the piperidine ring, and the methyl ester protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate measurement of the molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=O stretch of the ester group, C-N stretching vibrations, and the aromatic C-H and C=C bonds.

Potential Biological Significance and Future Directions

While specific biological activity data for methyl 3-(piperidin-1-ylmethyl)benzoate is not extensively reported, the piperidine and benzylpiperidine moieties are prevalent in a wide range of biologically active compounds.[5][6] Derivatives of piperidine are known to exhibit diverse pharmacological properties, including acting as analgesics, antivirals, and antibacterials.[5]

Recent studies on benzylpiperidine and benzylpiperazine derivatives have highlighted their potential as reversible monoacylglycerol lipase (MAGL) inhibitors, which are of interest for the treatment of neurological disorders.[6] The structural similarity of methyl 3-(piperidin-1-ylmethyl)benzoate to these compounds suggests that it could serve as a valuable building block or a starting point for the design and synthesis of novel therapeutic agents. Further biological evaluation of this compound and its derivatives is warranted to explore its potential in drug discovery.

Conclusion

Methyl 3-(piperidin-1-ylmethyl)benzoate, a classic example of a Mannich base, is readily accessible through the robust and efficient Mannich reaction. This technical guide has provided a detailed overview of its probable synthesis, the underlying reaction mechanism, and a generalized experimental protocol. While its own biological profile remains to be fully elucidated, the prevalence of its core structural motifs in pharmacologically active molecules underscores its potential as a valuable compound for researchers in medicinal chemistry and drug development. Future investigations into the biological activities of this and related compounds could unveil novel therapeutic applications.

References

  • MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Available at: [Link].

  • Wikipedia. (2023). Mannich reaction. Available at: [Link].

  • G. S. S. Kumar, et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 07(02), 001–015.
  • MDPI. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Available at: [Link].

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014). STUDIES ON THE SYNTHESIS AND CHARACTERIZATION OF THE TRANSITION METAL COMPLEXES OF NOVEL MANNICH BASE. Available at: [Link].

  • PubMed Central (PMC). (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Available at: [Link].

  • Google Patents. (1972). Process for the production of methyl benzoate.
  • PubMed Central (PMC). (2010). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Available at: [Link].

  • UNIPI. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Available at: [Link].

  • precisionFDA. (n.d.). 8-QUINOLINYL-4-METHYL-3-(1-PIPERIDINYLSULFONYL)BENZOATE. Available at: [Link].

  • Google Patents. (2018). United States Patent.
  • ResearchGate. (2012). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. Available at: [Link].

  • Google Patents. (2015). Process for preparing benzisothiazol-3-yl-piperazin-1-yl-methyl-cyclo hexylmethanisoindol-1,3-dione and its intermediates.
  • Google Patents. (2004). United States Patent.
  • Google Patents. (2007). Polymorphs of benzoate salt of 2-[[6-[(3r)-3-amino-1-piperidinyl]. Available at: https://patents.google.
  • Google Patents. (1972). Process for the production of methyl benzoate.
  • Google Patents. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method.

Sources

An In-Depth Technical Guide to the Potential Biological Activity of Methyl 3-(piperidin-1-ylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] This technical guide provides a comprehensive exploration of the potential biological activities of a novel compound, methyl 3-(piperidin-1-ylmethyl)benzoate. In the absence of direct empirical data, this document leverages a structure-activity relationship (SAR) analysis of its core components—the N-benzylpiperidine-like framework and the methyl benzoate moiety—to postulate its therapeutic potential. Furthermore, we outline a rigorous, multi-stage research program, beginning with in silico predictive modeling to generate data-driven hypotheses, followed by detailed in vitro and in vivo experimental protocols for the validation of these predictions. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational roadmap for the investigation of this promising, yet uncharacterized, chemical entity.

Introduction: Deconstructing Methyl 3-(piperidin-1-ylmethyl)benzoate

Methyl 3-(piperidin-1-ylmethyl)benzoate is a small molecule with a molecular formula of C14H19NO2. Its structure is characterized by a central benzene ring substituted with a methyl ester group at the meta-position and a piperidin-1-ylmethyl group. The strategic combination of these functional groups suggests the potential for a range of biological activities, drawing parallels with established pharmacophores.

The piperidine ring is a versatile heterocyclic amine found in numerous natural alkaloids and synthetic drugs, prized for its ability to engage in a variety of molecular interactions.[1] The N-substituted piperidine motif, in particular, is a key feature in many centrally acting agents. The methyl benzoate portion of the molecule, while seemingly simple, can influence the compound's pharmacokinetic properties and may also contribute to its biological activity.

This guide will first explore the potential biological activities of methyl 3-(piperidin-1-ylmethyl)benzoate by examining the known pharmacology of its constituent chemical fragments. Subsequently, a comprehensive in silico and experimental workflow will be detailed to systematically investigate these hypothesized activities.

Postulated Biological Activities Based on Structural Analogs

Neuropharmacological Potential: Targeting Cholinesterases

A significant body of research highlights the importance of the N-benzylpiperidine scaffold in the design of cholinesterase inhibitors for the treatment of Alzheimer's disease.[1][2][3][4] These compounds typically act by inhibiting acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. The structural similarity of methyl 3-(piperidin-1-ylmethyl)benzoate to these N-benzylpiperidine derivatives provides a strong rationale for investigating its potential as a cholinesterase inhibitor.

The piperidine nitrogen is capable of forming key interactions within the active site of cholinesterases, while the benzene ring can engage in π-π stacking interactions, a common feature of many potent inhibitors.

Anticancer Potential: Modulating Metabolic Pathways

Recent studies have identified methyl benzoate derivatives as potential inhibitors of the pentose phosphate pathway (PPP), a metabolic pathway that is often upregulated in cancer cells to support rapid proliferation and combat oxidative stress.[5] By inhibiting key enzymes in this pathway, such as glucose-6-phosphate dehydrogenase, these compounds can selectively target cancer cells. The presence of the methyl benzoate moiety in our compound of interest suggests that it may exhibit similar anticancer properties.

Furthermore, the piperidine nucleus is a common feature in a multitude of anticancer agents, where it can contribute to a variety of mechanisms, including the induction of apoptosis and interaction with DNA.[1][6]

A Roadmap for Investigation: From In Silico Prediction to In Vivo Validation

To systematically evaluate the potential biological activities of methyl 3-(piperidin-1-ylmethyl)benzoate, a phased approach is proposed, commencing with computational predictions to refine our hypotheses, followed by empirical validation.

G cluster_0 Phase 1: In Silico Investigation cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: In Vivo Evaluation In Silico Prediction In Silico Prediction ADMET Profiling ADMET Profiling In Silico Prediction->ADMET Profiling Target Prediction Target Prediction In Silico Prediction->Target Prediction Molecular Docking Molecular Docking Target Prediction->Molecular Docking Enzyme Inhibition Assays Enzyme Inhibition Assays Molecular Docking->Enzyme Inhibition Assays In Vitro Assays In Vitro Assays In Vitro Assays->Enzyme Inhibition Assays Cell-Based Assays Cell-Based Assays In Vitro Assays->Cell-Based Assays Pharmacokinetic Studies Pharmacokinetic Studies Cell-Based Assays->Pharmacokinetic Studies In Vivo Studies In Vivo Studies In Vivo Studies->Pharmacokinetic Studies Efficacy Studies Efficacy Studies In Vivo Studies->Efficacy Studies

Caption: A phased approach to investigating the biological activity of methyl 3-(piperidin-1-ylmethyl)benzoate.

Phase 1: In Silico Predictive Modeling

Before embarking on costly and time-consuming wet lab experiments, in silico tools can provide valuable insights into the likely biological activities and drug-like properties of a compound.[7][8][9]

A crucial first step is to assess the pharmacokinetic and toxicological profile of methyl 3-(piperidin-1-ylmethyl)benzoate. A variety of open-access and commercial software can be used for this purpose.

Predicted ADMET Properties of Methyl 3-(piperidin-1-ylmethyl)benzoate

PropertyPredicted ValueImplication
Molecular Weight233.31 g/mol Compliant with Lipinski's Rule of Five
LogP2.8Good balance of lipophilicity for cell permeability
H-bond Donors0Favorable for oral absorption
H-bond Acceptors3Favorable for oral absorption
Blood-Brain Barrier PermeabilityHigh ProbabilitySuggests potential for CNS activity
CYP450 InhibitionPotential inhibitor of CYP2D6 and CYP3A4Indicates potential for drug-drug interactions
hERG InhibitionLow ProbabilityReduced risk of cardiotoxicity
Ames MutagenicityNon-mutagenicLow risk of carcinogenicity

Note: These are hypothetical values and would need to be generated using specific in silico tools.

Based on the structural analogies discussed earlier, we can use target prediction algorithms to identify potential protein targets. Following target identification, molecular docking simulations can predict the binding affinity and mode of interaction between methyl 3-(piperidin-1-ylmethyl)benzoate and these targets.

Potential Predicted Targets and Docking Scores

TargetPredicted Binding Affinity (kcal/mol)Rationale for Investigation
Acetylcholinesterase (AChE)-9.5Structural similarity to known AChE inhibitors
Butyrylcholinesterase (BuChE)-8.8Often a secondary target for cholinesterase inhibitors
Glucose-6-Phosphate Dehydrogenase-7.2Based on the activity of methyl benzoate derivatives
Sigma-1 Receptor-10.1Common target for piperidine-containing CNS drugs

Note: These are hypothetical values and would need to be generated using specific in silico tools.

Phase 2: In Vitro Experimental Validation

The hypotheses generated from the in silico studies must be validated through rigorous in vitro experiments.

Objective: To determine the inhibitory potency of methyl 3-(piperidin-1-ylmethyl)benzoate against AChE and BuChE.

Materials:

  • Acetylcholinesterase (from Electric eel)

  • Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Methyl 3-(piperidin-1-ylmethyl)benzoate

  • Donepezil (positive control)

Procedure:

  • Prepare stock solutions of the test compound and donepezil in DMSO.

  • In a 96-well plate, add 25 µL of varying concentrations of the test compound or control.

  • Add 125 µL of phosphate buffer (pH 8.0).

  • Add 50 µL of DTNB solution.

  • Add 25 µL of AChE or BuChE solution and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding 25 µL of ATCI or BTCI solution.

  • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Objective: To assess the cytotoxic effects of methyl 3-(piperidin-1-ylmethyl)benzoate on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal human cell line (e.g., HEK293)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Methyl 3-(piperidin-1-ylmethyl)benzoate

  • Doxorubicin (positive control)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of the test compound or doxorubicin for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI50 value.

Phase 3: In Vivo Evaluation

Promising results from in vitro studies would warrant further investigation in animal models to assess the compound's pharmacokinetic profile and in vivo efficacy.

G cluster_0 Pharmacokinetic (PK) Studies cluster_1 Efficacy Studies (e.g., Alzheimer's Model) Compound Administration Compound Administration Blood Sampling Blood Sampling Compound Administration->Blood Sampling LC-MS/MS Analysis LC-MS/MS Analysis Blood Sampling->LC-MS/MS Analysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation Animal Model Induction Animal Model Induction Compound Treatment Compound Treatment Animal Model Induction->Compound Treatment Behavioral Tests Behavioral Tests Compound Treatment->Behavioral Tests Biochemical Analysis Biochemical Analysis Behavioral Tests->Biochemical Analysis

Caption: Workflow for in vivo pharmacokinetic and efficacy evaluation.

Conclusion and Future Directions

Methyl 3-(piperidin-1-ylmethyl)benzoate represents a novel chemical entity with significant, albeit currently unproven, therapeutic potential. Based on a thorough analysis of its structural components, we have postulated that this compound may exhibit valuable biological activities, particularly in the realms of neuropharmacology and oncology. The comprehensive research roadmap outlined in this guide, from in silico prediction to in vivo validation, provides a robust framework for the systematic investigation of these hypotheses.

The successful validation of the predicted activities would position methyl 3-(piperidin-1-ylmethyl)benzoate as a promising lead compound for further optimization and development. Future work would focus on structure-activity relationship studies to enhance potency and selectivity, as well as more extensive preclinical development to fully characterize its safety and efficacy profile.

References

  • Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. [Link]

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI. [Link]

  • In Silico ADMET Prediction Service. CD ComputaBio. [Link]

  • Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. PubMed. [Link]

  • ADMET-AI. ADMET-AI. [Link]

  • Biological properties and multifunctional applications of benzylpiperidine derivatives (review article). ResearchGate. [Link]

  • In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH CoE. [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central. [Link]

  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. [Link]

  • Small-molecule Bioactivity Databases. Request PDF. [Link]

  • CODD-Pred: A Web Server for Efficient Target Identification and Bioactivity Prediction of Small Molecules. CODD-Pred. [Link]

  • Small-molecule Bioactivity Databases. Edinburgh Research Explorer. [Link]

  • SIU: A Million-Scale Structural Small Molecule-Protein Interaction Dataset for Unbiased Bioactivity Prediction. arXiv. [Link]

  • Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results. PubMed. [Link]

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. MDPI. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. PubMed Central. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • METHYL BENZOATE. Ataman Kimya. [Link]

  • Methyl benzoate. Wikipedia. [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

Sources

Methyl 3-(piperidin-1-ylmethyl)benzoate: A Core Intermediate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Synthesis, Characterization, and Strategic Application

Introduction: The Strategic Value of the Piperidinomethyl-Aryl Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands as a privileged scaffold, integral to a vast array of FDA-approved therapeutics and clinical candidates. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a cornerstone for designing agents targeting the central nervous system (CNS), among other areas. When coupled to an aromatic system via a methylene bridge, as in the case of methyl 3-(piperidin-1-ylmethyl)benzoate, it forms a versatile and synthetically accessible building block. This structure offers three key points for diversification: modification of the piperidine ring, reactions at the benzoate ester, and substitution on the aromatic core.

This guide provides an in-depth technical overview of methyl 3-(piperidin-1-ylmethyl)benzoate, focusing on its efficient synthesis, robust characterization, and strategic deployment as a core intermediate in the development of novel chemical entities. The methodologies and insights presented herein are tailored for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The key properties of methyl 3-(piperidin-1-ylmethyl)benzoate are summarized below.

PropertyValueSource/Note
Molecular Formula C₁₄H₁₉NO₂Calculated
Molecular Weight 233.31 g/mol Calculated
CAS Number N/AThe corresponding acid is 158861-24-6[1]
Appearance Colorless to pale yellow oilPredicted
Solubility Soluble in methanol, dichloromethane, ethyl acetatePredicted

Expected Spectroscopic Data:

Authenticating the structure of the intermediate is a critical, self-validating step in any synthetic workflow. Based on analogous structures, the following spectroscopic signatures are expected[2]:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.9-8.0 ppm (m, 2H): Aromatic protons ortho to the ester and on the C2 position.

    • δ 7.4-7.5 ppm (m, 2H): Remaining aromatic protons.

    • δ 3.91 ppm (s, 3H): Methyl protons of the ester (-COOCH₃).

    • δ 3.55 ppm (s, 2H): Benzylic protons of the methylene bridge (-Ar-CH₂-N).

    • δ 2.40 ppm (br t, 4H): Methylene protons on the piperidine ring adjacent to the nitrogen (N-CH₂).

    • δ 1.58 ppm (m, 4H): Methylene protons at the 3 and 5 positions of the piperidine ring.

    • δ 1.45 ppm (m, 2H): Methylene protons at the 4 position of the piperidine ring.

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 167.0 ppm: Carbonyl carbon of the ester (C=O).

    • δ 138.0 - 128.0 ppm: Aromatic carbons.

    • δ 63.5 ppm: Benzylic carbon (-Ar-CH₂-N).

    • δ 54.0 ppm: Piperidine carbons adjacent to nitrogen (N-CH₂).

    • δ 52.1 ppm: Methyl carbon of the ester (-OCH₃).

    • δ 26.0 ppm: Piperidine carbons at C3/C5.

    • δ 24.5 ppm: Piperidine carbon at C4.

  • IR (ATR, cm⁻¹):

    • 2935, 2850: C-H stretching (aliphatic).

    • 1720: C=O stretching (ester carbonyl).

    • 1280, 1110: C-O stretching (ester).

  • Mass Spectrometry (ESI+):

    • m/z: 234.14 [M+H]⁺.

Core Synthesis Methodology: Reductive Amination

The most reliable and scalable method for preparing methyl 3-(piperidin-1-ylmethyl)benzoate is the one-pot reductive amination of methyl 3-formylbenzoate with piperidine. This method is preferred for its high efficiency, mild reaction conditions, and operational simplicity.

Mechanism and Scientific Rationale

The reaction proceeds in two key stages within the same pot:

  • Iminium Ion Formation: Piperidine, a secondary amine, reacts with the aldehyde group of methyl 3-formylbenzoate under weakly acidic conditions to form a transient hemiaminal, which then dehydrates to form a resonance-stabilized iminium ion. The acidic environment catalyzes the dehydration step, which is crucial for driving the reaction forward.

  • Hydride Reduction: A mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the iminium ion.

Causality in Reagent Selection:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is the cornerstone of the protocol's trustworthiness. Unlike stronger reducing agents like NaBH₄, NaBH(OAc)₃ is not reactive enough to reduce the starting aldehyde or the ester functional group. Its reactivity is specifically tuned to reduce the electrophilic iminium ion intermediate. The bulky acetoxy groups also provide steric hindrance, making the reagent less reactive and more selective. This inherent selectivity prevents side reactions and simplifies purification.

  • Dichloromethane (DCM) as Solvent: DCM is an excellent choice as it is aprotic and effectively solubilizes both the starting materials and the iminium intermediate without interfering with the reaction.

  • Acetic Acid (Optional Catalyst): A small amount of acetic acid can be used to ensure the pH is optimal for iminium ion formation without being so acidic as to protonate the piperidine, which would render it non-nucleophilic.

Diagram: Synthesis via Reductive Amination

G cluster_reactants Starting Materials cluster_reagents Reagents & Solvent cluster_process Process cluster_product Product A Methyl 3-formylbenzoate E Iminium Ion Formation A->E + Piperidine (B) B Piperidine B->E C NaBH(OAc)₃ F Selective Reduction C->F Hydride Source D DCM (Solvent) D->E E->F Intermediate G Methyl 3-(piperidin-1-ylmethyl)benzoate F->G Final Product

Caption: One-pot reductive amination workflow.

Detailed Experimental Protocol: Synthesis
  • Vessel Preparation: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add methyl 3-formylbenzoate (10.0 g, 60.9 mmol, 1.0 eq).

  • Reagent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM, 100 mL). To this solution, add piperidine (6.6 mL, 67.0 mmol, 1.1 eq). Stir the mixture at room temperature for 20 minutes to facilitate iminium ion formation.

  • Reduction Step: In a single portion, add sodium triacetoxyborohydride (15.5 g, 73.1 mmol, 1.2 eq) to the stirring solution. Note: The addition may cause slight effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is fully consumed.

  • Workup and Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 100 mL). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is typically of high purity (>95%). If necessary, further purification can be achieved via column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30%). This yields the final product as a clear to pale yellow oil.

Application as a Versatile Chemical Intermediate

The true value of methyl 3-(piperidin-1-ylmethyl)benzoate lies in its utility as a strategic intermediate. The ester moiety is a versatile chemical handle that can be readily transformed into other functional groups, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.

A primary application is the hydrolysis of the methyl ester to its corresponding carboxylic acid (3-(piperidin-1-ylmethyl)benzoic acid, CAS 158861-24-6)[1]. This acid is a crucial precursor for creating a diverse array of amides by coupling it with a wide range of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This strategy is fundamental in drug discovery for exploring the chemical space around a core scaffold to optimize properties like target affinity, selectivity, and ADME profile.

Diagram: Intermediate to Final Product Workflow

G cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Amide Coupling A Methyl 3-(piperidin-1-ylmethyl)benzoate (Intermediate) C 3-(Piperidin-1-ylmethyl)benzoic Acid A->C Ester to Acid B LiOH, THF/H₂O F Final Amide Library (Target Molecules) C->F Acid to Amide D Diverse Amines (R-NH₂) D->F E HATU, DIPEA

Caption: Workflow for library synthesis from the core intermediate.

Experimental Protocol: Saponification to Carboxylic Acid
  • Setup: Dissolve methyl 3-(piperidin-1-ylmethyl)benzoate (5.0 g, 21.4 mmol, 1.0 eq) in a mixture of tetrahydrofuran (THF, 50 mL) and water (25 mL).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.8 g, 42.8 mmol, 2.0 eq) and stir the mixture at 40 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Acidification: After cooling to room temperature, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (50 mL) and adjust the pH to ~6 with 1M HCl. The product will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(piperidin-1-ylmethyl)benzoic acid.

This carboxylic acid is now primed for amide coupling reactions, serving as a direct gateway to novel chemical matter for biological screening.

Conclusion

Methyl 3-(piperidin-1-ylmethyl)benzoate is more than a simple chemical; it is a strategically designed intermediate that provides a reliable and efficient entry point to a rich chemical space. The robust reductive amination synthesis is scalable and founded on principles of selectivity, ensuring high purity and yield. Its true power is realized in its role as a versatile building block, where the ester functionality acts as a reliable handle for diversification. For any research organization focused on the discovery of novel therapeutics, particularly in the CNS space, mastering the synthesis and application of this intermediate is a valuable asset for accelerating the drug discovery pipeline.

References

Sources

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-(piperidin-1-ylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Physicochemical Keystone of Drug Development

In the landscape of pharmaceutical development, the journey from a promising lead compound to a viable drug candidate is paved with rigorous scientific evaluation. Among the most critical early assessments are the characterization of a molecule's solubility and stability. These intrinsic properties are not mere data points; they are the bedrock upon which formulation, dosage, bioavailability, and ultimately, therapeutic efficacy are built. This guide provides an in-depth, practical framework for assessing the solubility and stability of Methyl 3-(piperidin-1-ylmethyl)benzoate, a molecule featuring a tertiary amine within a piperidine ring and a methyl ester on a benzene core. The methodologies and principles discussed herein are designed for researchers, chemists, and drug development professionals, offering both the "how" and the "why" behind each experimental choice to ensure robust and reliable data generation.

Molecular Profile: Methyl 3-(piperidin-1-ylmethyl)benzoate

To understand the behavior of a molecule, one must first understand its structure. Methyl 3-(piperidin-1-ylmethyl)benzoate (CAS No. 73278-90-7) possesses two key functional groups that dictate its physicochemical properties:

  • The Piperidine Ring: This saturated heterocycle contains a tertiary amine. The lone pair of electrons on the nitrogen atom imparts basicity, making the molecule's solubility highly dependent on pH.[1] In acidic environments, the nitrogen is protonated, forming a cationic species that is generally more water-soluble.

  • The Methyl Benzoate Moiety: The ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which is a primary degradation pathway.[2] The aromatic ring and ester group contribute to the molecule's lipophilicity.

A comprehensive understanding of these features allows us to anticipate potential challenges, such as poor aqueous solubility at neutral pH and hydrolytic instability.

Table 1: Physicochemical Properties of Structurally Related Compounds (Note: Exact experimental data for the title compound is not publicly available. This table presents data for similar structures to provide context.)

PropertyValue (Compound)Source
Molecular FormulaC₁₄H₁₉NO₂[3]
Molecular Weight233.31 g/mol [3]
LogP (Predicted)~2.5 - 3.5Inferred from similar structures[4]
pKa (Predicted)~8.5 - 9.5 (for the piperidinium ion)Inferred from piperidine's pKa
Water SolubilityPoorly solubleInferred from methyl benzoate[2]

Solubility Characterization: A Multi-Faceted Approach

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For a compound like Methyl 3-(piperidin-1-ylmethyl)benzoate, with its ionizable amine, a simple solubility value is insufficient. We must characterize its solubility across a physiologically relevant pH range.

The "Why": Kinetic vs. Thermodynamic Solubility

In early discovery, speed is essential. Kinetic solubility assays, often using DMSO stock solutions, provide a rapid assessment of how much compound can be dissolved in a buffer before it precipitates. This is invaluable for screening and designing in-vitro assays. However, this method can yield supersaturated, metastable solutions.

Thermodynamic solubility , conversely, measures the true equilibrium concentration of a compound in a saturated solution. It is a more time-consuming but accurate measure, essential for pre-formulation and understanding the true dissolution potential in the gastrointestinal tract.

Experimental Protocol: Kinetic Solubility Assessment (Nephelometry)

This protocol uses light scattering (nephelometry) to detect precipitation as the compound is introduced from a DMSO stock into aqueous buffers.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Methyl 3-(piperidin-1-ylmethyl)benzoate in 100% DMSO.

  • Buffer Preparation: Prepare a series of buffers covering a pH range of 2.0 to 10.0 (e.g., pH 2.0 HCl, pH 4.5 acetate, pH 7.4 phosphate, pH 10.0 carbonate).

  • Assay Plate Preparation: Dispense 198 µL of each buffer into the wells of a 96-well microplate.

  • Compound Addition: Using a liquid handler, add 2 µL of the 10 mM DMSO stock to the buffer wells, resulting in a final concentration of 100 µM and 1% DMSO. Mix thoroughly.

  • Incubation: Incubate the plate at room temperature for 2 hours, protected from light.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • Data Analysis: Compare the signal from the sample wells to a negative control (1% DMSO in buffer) and a positive control (a known insoluble compound). The concentration at which significant light scattering occurs is the kinetic solubility limit.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This is the gold standard for determining equilibrium solubility, as described in FDA and ICH guidelines.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid Methyl 3-(piperidin-1-ylmethyl)benzoate to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours. This duration is critical to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Sample Collection: Carefully collect an aliquot of the supernatant.

  • Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[5][6]

  • Solid-State Analysis (Optional but Recommended): Analyze the remaining solid by techniques like XRPD or DSC to check for any changes in the solid form (e.g., conversion to a different polymorph or a salt).

Table 2: Example Thermodynamic Solubility Data

pH of BufferTemperature (°C)Solubility (µg/mL)
1.2 (Simulated Gastric Fluid)371550
4.5 (Acetate Buffer)37820
6.8 (Simulated Intestinal Fluid)3745
7.4 (Phosphate Buffer)3715

The expected trend is high solubility at low pH, where the piperidine nitrogen is protonated, and a sharp decrease as the pH approaches and exceeds the pKa of the compound.

Solubility Workflow Diagram

G cluster_0 Solubility Assessment Workflow cluster_1 Kinetic Solubility (Nephelometry) cluster_2 Thermodynamic Solubility (Shake-Flask) start Start: Compound Available stock Prepare 10 mM Stock in DMSO start->stock k_add Add Stock to Buffers in 96-well Plate stock->k_add t_add Add Excess Solid to Buffers stock->t_add k_buffer Prepare pH Buffers (pH 2-10) k_buffer->k_add k_incubate Incubate (2h, RT) k_add->k_incubate k_read Read Turbidity (Nephelometer) k_incubate->k_read k_result Result: Kinetic Solubility Profile k_read->k_result t_shake Equilibrate (24-48h) t_add->t_shake t_centrifuge Centrifuge to Separate Phases t_shake->t_centrifuge t_quantify Quantify Supernatant by HPLC t_centrifuge->t_quantify t_result Result: Thermodynamic Solubility t_quantify->t_result

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Stability Profiling: Unveiling Degradation Pathways

Stability testing is crucial for determining a drug's shelf-life, identifying potential degradation products, and developing a stability-indicating analytical method.[7][8] Forced degradation, or stress testing, is the cornerstone of this process, intentionally exposing the drug to harsh conditions to accelerate its decomposition.[9][10] The goal, as outlined in ICH guideline Q1A(R2), is to achieve 5-20% degradation to ensure that the analytical method can adequately separate and detect degradants.[9]

The Prerequisite: A Stability-Indicating Analytical Method

Before initiating stress studies, a robust analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, must be developed. This method must be "stability-indicating," meaning it can resolve the parent peak from all potential degradation products, impurities, and excipients.

Table 3: Example HPLC Method Parameters

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 min, hold 2 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Forced Degradation Protocols

For each condition, a solution of Methyl 3-(piperidin-1-ylmethyl)benzoate (e.g., 1 mg/mL) is prepared and subjected to stress. Samples are taken at various time points (e.g., 0, 2, 6, 24, 48 hours), quenched if necessary, and analyzed by the stability-indicating HPLC method.

A. Hydrolytic Degradation

  • Rationale: To assess susceptibility to acid and base-catalyzed hydrolysis, primarily targeting the ester linkage.

  • Acidic Conditions:

    • Dissolve the compound in 0.1 M HCl.

    • Incubate at 60°C.

    • At each time point, withdraw an aliquot and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Expected Degradant: 3-(piperidin-1-ylmethyl)benzoic acid.

  • Basic Conditions:

    • Dissolve the compound in 0.1 M NaOH.

    • Incubate at 60°C.

    • At each time point, withdraw an aliquot and neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Expected Degradant: 3-(piperidin-1-ylmethyl)benzoic acid.

B. Oxidative Degradation

  • Rationale: To evaluate the molecule's sensitivity to oxidation. The tertiary amine and the benzylic carbon are potential sites of oxidation.

  • Protocol:

    • Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature, protected from light.

    • Analyze samples directly. Due to the often rapid kinetics of oxidation, sampling intervals should be shorter initially.[9]

    • Expected Degradant: N-oxide at the piperidine nitrogen is a common oxidative metabolite for such structures.

C. Thermal Degradation

  • Rationale: To assess the intrinsic stability of the molecule at elevated temperatures.

  • Protocol:

    • Store the solid compound in a temperature-controlled oven at 70°C.

    • Store a solution of the compound (e.g., in a 50:50 acetonitrile:water mixture) at 70°C.

    • At each time point, prepare a solution from the stressed solid or dilute the stressed solution for analysis.

D. Photolytic Degradation

  • Rationale: To determine if the compound is light-sensitive, which has implications for manufacturing and packaging. The protocol should adhere to ICH Q1B guidelines.[8][11]

  • Protocol:

    • Expose both solid and solution samples to a controlled light source that provides both UV and visible light.

    • The total illumination should be not less than 1.2 million lux hours and 200 watt hours/square meter.[7]

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • Analyze both the light-exposed and dark control samples to differentiate between photolytic and thermal degradation.

Stability Study Workflow Diagram

G cluster_0 Forced Degradation Workflow (ICH Q1A R2) start Start: Validated Stability-Indicating HPLC Method prep Prepare 1 mg/mL Compound Solutions start->prep acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxide Oxidation (3% H₂O₂, RT) prep->oxide thermal Thermal Stress (Solution & Solid, 70°C) prep->thermal photo Photostability (ICH Q1B Light Source) prep->photo sample Sample at Time Points (0, 2, 6, 24, 48h) acid->sample base->sample oxide->sample thermal->sample photo->sample quench Quench/Neutralize (as needed) sample->quench analyze Analyze by HPLC-UV quench->analyze report Report: % Degradation Peak Purity Mass Balance analyze->report

Caption: Workflow for forced degradation stability studies.

Table 4: Example Summary of Forced Degradation Results

Stress ConditionTime% Assay of ParentMajor Degradant Peak (RT, min)Mass Balance (%)
0.1 M HCl (60°C)24h85.24.199.5
0.1 M NaOH (60°C)6h89.14.199.8
3% H₂O₂ (RT)24h91.57.8100.1
Thermal (70°C, solution)48h98.8Not Detected100.3
Photolytic (ICH Q1B)-99.2Not Detected99.9

Conclusion and Forward Look

This guide outlines a robust, scientifically-grounded strategy for the comprehensive evaluation of the solubility and stability of Methyl 3-(piperidin-1-ylmethyl)benzoate. The data generated from these studies are fundamental. The pH-solubility profile directly informs the selection of formulation strategies, such as salt formation or enabling technologies, to overcome poor solubility.[12] The stability profile dictates required storage conditions, identifies potential impurities that must be monitored and qualified, and validates the analytical methods that will be used for quality control throughout the drug's lifecycle. By understanding the causality behind each experimental choice and adhering to established guidelines, researchers can build a solid physicochemical foundation for their drug development programs, mitigating risks and accelerating the path to clinical success.

References

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate.
  • PubChem. (n.d.). Methyl 3-bromo-5-(piperidin-1-ylmethyl)benzoate.
  • BTC. (2025). What are the storage stability of Piperidine Series compounds over time?
  • BIOSYNCE. (2025). What is the stability of piperidine?
  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • ResearchGate. (n.d.). Different modalities of piperidine-containing drugs and drug...
  • ECHEMI.com. (2022). What is the solubility of benzoic acid and sodium benzoate in water.
  • PubChem. (n.d.). Methyl 3-piperidin-1-ylpropanoate.
  • AIP Publishing. (n.d.). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
  • ScenTree. (n.d.). Methyl benzoate (CAS N° 93-58-3).
  • ChemicalBook. (n.d.). Methyl 3-(piperidin-1-yl)benzoate.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)benzoate.
  • Benchchem. (n.d.). Technical Support Center: Methyl 2-(piperidin-1-yl)benzoate Synthesis.
  • PubChem. (n.d.). Methyl Benzoate.
  • ChemicalBook. (n.d.). METHYL 3-((PIPERIDIN-4-YL)METHYL)BENZOATE.
  • AIP Publishing. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an.
  • ChemicalBook. (n.d.). METHYL 3-(PIPERIDIN-1-YLMETHYL)BENZOATE.
  • Wikipedia. (n.d.). Methyl benzoate.
  • MySkinRecipes. (n.d.). Methyl 4-(piperidin-3-yl)benzoate hydrochloride.
  • ResearchGate. (n.d.). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling.
  • PMC. (n.d.). Methyl 4-(piperidin-1-ylcarbonyl)benzoate.
  • precisionFDA. (n.d.). 8-QUINOLINYL-4-METHYL-3-(1-PIPERIDINYLSULFONYL)BENZOATE.
  • RSC Publishing. (n.d.). Analytical Methods.
  • Benchchem. (n.d.). A Comparative Guide to Confirming the Purity of Synthesized Methyl 2-(piperidin-1-yl)benzoate.
  • ResearchGate. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines.
  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals.

Sources

An In-depth Technical Guide to Methyl 3-(piperidin-1-ylmethyl)benzoate and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of methyl 3-(piperidin-1-ylmethyl)benzoate, a versatile scaffold in medicinal chemistry. We will delve into its synthesis, explore the structure-activity relationships of its analogs, and discuss their potential as therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical motif in their work.

Introduction: The Significance of the Benzylpiperidine Scaffold

The benzylpiperidine moiety is a privileged structure in drug discovery, appearing in a wide array of biologically active compounds. Its prevalence stems from a combination of desirable physicochemical properties and the ability to interact with a diverse range of biological targets. The piperidine ring, a saturated heterocycle, can act as a proton acceptor, influencing solubility and membrane permeability. The benzyl group provides a scaffold for introducing various substituents to probe interactions with target proteins and fine-tune pharmacological activity. Methyl 3-(piperidin-1-ylmethyl)benzoate represents a fundamental example of this class, offering a synthetically accessible starting point for the development of novel therapeutic agents.

Synthesis of Methyl 3-(piperidin-1-ylmethyl)benzoate and its Precursor

The synthesis of methyl 3-(piperidin-1-ylmethyl)benzoate is a straightforward process that begins with the preparation of a key intermediate, methyl 3-(bromomethyl)benzoate. This precursor is then reacted with piperidine to yield the final product.

Synthesis of Methyl 3-(bromomethyl)benzoate

The most common method for synthesizing methyl 3-(bromomethyl)benzoate is through the radical bromination of methyl m-toluate.[1][2] This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent.[1][2]

Experimental Protocol: Radical Bromination of Methyl m-toluate [2][3]

  • Materials:

    • Methyl m-toluate

    • N-bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN)

    • Carbon tetrachloride (CCl₄) or cyclohexane

    • Magnetic stirrer and heating mantle

    • Round-bottom flask and reflux condenser

  • Procedure:

    • In a dry round-bottom flask, dissolve methyl m-toluate (1.0 equivalent) in carbon tetrachloride.[2][3]

    • Add AIBN (catalytic amount) and NBS (1.1-1.2 equivalents) to the solution. The NBS can be added in portions over several hours.[2]

    • Heat the reaction mixture to reflux (approximately 70-80°C) for 5 to 16 hours.[2]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.[2]

    • The filtrate is then concentrated under reduced pressure to yield the crude methyl 3-(bromomethyl)benzoate, which can be purified by column chromatography or used directly in the next step.[2]

Table 1: Physicochemical Properties of Methyl 3-(bromomethyl)benzoate

PropertyValueReference(s)
Molecular FormulaC₉H₉BrO₂[2][3][4]
Molecular Weight229.07 g/mol [2][3][4]
CAS Number1129-28-8[2][4]
Melting Point41-47 °C[2][3]
Boiling Point112-114 °C at 3 mmHg[3]
AppearanceWhite to off-white crystalline solid[1][2]
Synthesis of Methyl 3-(piperidin-1-ylmethyl)benzoate

The final step in the synthesis is the N-alkylation of piperidine with the previously prepared methyl 3-(bromomethyl)benzoate. This is a classic nucleophilic substitution reaction.[5][6]

Experimental Protocol: N-alkylation of Piperidine [6]

  • Materials:

    • Methyl 3-(bromomethyl)benzoate

    • Piperidine

    • Potassium carbonate (K₂CO₃) or another suitable base

    • Anhydrous acetonitrile or dimethylformamide (DMF)

    • Magnetic stirrer

    • Round-bottom flask

  • Procedure:

    • To a magnetically stirred solution of piperidine (1.0-1.2 equivalents) in anhydrous acetonitrile, add a base such as potassium carbonate (1.5-2.0 equivalents).[6]

    • Slowly add a solution of methyl 3-(bromomethyl)benzoate (1.0 equivalent) in anhydrous acetonitrile to the piperidine solution at room temperature under a nitrogen atmosphere.[6]

    • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

    • Filter the reaction mixture to remove the inorganic salts.

    • The filtrate is concentrated under reduced pressure.

    • The residue can be purified by column chromatography to yield methyl 3-(piperidin-1-ylmethyl)benzoate.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis methyl_toluate Methyl m-toluate bromination Radical Bromination (NBS, AIBN) methyl_toluate->bromination bromomethyl_benzoate Methyl 3-(bromomethyl)benzoate bromination->bromomethyl_benzoate alkylation N-alkylation bromomethyl_benzoate->alkylation piperidine Piperidine piperidine->alkylation final_product Methyl 3-(piperidin-1-ylmethyl)benzoate alkylation->final_product caption Synthesis workflow for methyl 3-(piperidin-1-ylmethyl)benzoate.

Caption: Synthesis workflow for methyl 3-(piperidin-1-ylmethyl)benzoate.

Biological Activities and Structure-Activity Relationships of Analogs

While specific biological data for methyl 3-(piperidin-1-ylmethyl)benzoate is not extensively reported in the literature, a wealth of information exists for its structural analogs. These studies provide valuable insights into the potential therapeutic applications of this class of compounds. The primary areas of investigation for N-benzylpiperidine derivatives include their effects on the central nervous system, particularly as cholinesterase inhibitors and modulators of monoamine transporters.

Cholinesterase Inhibition: A Target for Alzheimer's Disease

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[4] Several N-benzylpiperidine derivatives have shown potent inhibitory activity against these enzymes.[2][7][8][9][10]

The general structure-activity relationship (SAR) for these inhibitors suggests that:

  • The N-benzylpiperidine moiety is a crucial component for activity.[8]

  • Substituents on the benzyl ring can significantly impact potency. For instance, in some series, bulky substituents in the para position of the benzamide moiety of N-benzylpiperidine derivatives led to a substantial increase in anti-AChE activity.[10]

  • The nature of the linker between the piperidine and the aromatic ring is important. Replacing an ester linker with a more metabolically stable amide linker has been explored.[8]

Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activities of Selected N-Benzylpiperidine Analogs

CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Reference
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine0.057>100[11]
1-Benzyl-4-(2-isoindolin-2-ylethyl)piperidine0.023>100[11]
Donepezil (Reference)0.00577.13[11]
Compound d5 (an N-benzyl piperidine derivative)6.89-[2]
Compound d10 (an N-benzyl piperidine derivative)3.22-[2]
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide0.41-[8]
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide5.94-[8]
2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione-0.72[7]

Note: The structures of compounds d5 and d10 are complex and described in the cited reference.

Modulation of Monoamine Transporters: Implications for Neurological and Psychiatric Disorders

N-benzylpiperidine derivatives have also been investigated for their ability to interact with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[7] Modulation of these transporters is a key mechanism of action for many antidepressant and psychostimulant drugs.

Studies on substituted N-benzyl piperidines have shown that modifications to the benzyl ring can tune the affinity and selectivity for these transporters.[7] This suggests that the methyl 3-(piperidin-1-ylmethyl)benzoate scaffold could be a valuable starting point for developing novel modulators of monoamine transporters.

Histamine H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[12] Antagonists of the H3 receptor have shown therapeutic potential for a range of neurological disorders. Some piperidine derivatives have been identified as potent histamine H3 receptor ligands.[13]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of methyl 3-(piperidin-1-ylmethyl)benzoate and its analogs, a series of in vitro biological assays are typically employed. Below are detailed protocols for some of the key assays relevant to the activities discussed above.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)[1][11][14]

This colorimetric assay is a standard method for measuring AChE activity and inhibition.

  • Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[1]

  • Materials:

    • Acetylcholinesterase (AChE) from electric eel

    • Acetylthiocholine iodide (ATCI)

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Phosphate buffer (pH 8.0)

    • Test compounds and a positive control (e.g., Donepezil)

    • 96-well microplate and plate reader

  • Procedure:

    • Prepare solutions of the test compounds at various concentrations.

    • In a 96-well plate, add phosphate buffer, the test compound solution, and the AChE enzyme solution to each well.[11]

    • Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature.[11]

    • Initiate the reaction by adding the ATCI and DTNB solutions.

    • Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is then determined.

AChE_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis reagents Prepare Reagents: - AChE Enzyme - Test Compound - Buffer (pH 8.0) mix Mix AChE, Compound, and Buffer in 96-well plate reagents->mix incubate Incubate (e.g., 15 min) mix->incubate add_substrates Add ATCI and DTNB incubate->add_substrates read_absorbance Measure Absorbance at 412 nm add_substrates->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 caption Workflow for the AChE inhibition assay (Ellman's method).

Caption: Workflow for the AChE inhibition assay (Ellman's method).

Monoamine Transporter Binding Assays[3][15][16][17]

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific transporter.

  • Principle: A radiolabeled ligand with known high affinity for the transporter (e.g., [³H]imipramine for SERT, [³H]BTCP for DAT) is incubated with a preparation of cells or membranes expressing the transporter. The test compound is added at various concentrations to compete with the radioligand for binding. The amount of bound radioactivity is measured, and the ability of the test compound to displace the radioligand is used to determine its binding affinity (Ki).[14][15]

  • General Protocol:

    • Prepare cell membranes from a cell line stably expressing the human transporter of interest (e.g., HEK293-hSERT).

    • In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Incubate for a specific time at a defined temperature to allow binding to reach equilibrium.[15]

    • Separate the bound from the free radioligand by rapid filtration through a filter mat.[14]

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The data is analyzed to determine the IC₅₀ of the test compound, from which the Ki can be calculated.

Conclusion and Future Directions

Methyl 3-(piperidin-1-ylmethyl)benzoate is a synthetically accessible scaffold with significant potential in drug discovery. The extensive research on its N-benzylpiperidine analogs has demonstrated a wide range of biological activities, particularly in the realm of central nervous system disorders. The established structure-activity relationships for cholinesterase inhibition and monoamine transporter modulation provide a solid foundation for the rational design of new therapeutic agents.

Future research in this area could focus on:

  • Systematic biological screening of methyl 3-(piperidin-1-ylmethyl)benzoate itself to establish its baseline pharmacological profile.

  • Synthesis and evaluation of a diverse library of analogs with substituents on both the benzoate and piperidine rings to further refine the structure-activity relationships for various targets.

  • In-depth mechanistic studies of the most potent compounds to elucidate their mode of action at the molecular level.

  • Pharmacokinetic and in vivo efficacy studies to assess the drug-like properties and therapeutic potential of lead compounds in relevant animal models.

This in-depth technical guide serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of methyl 3-(piperidin-1-ylmethyl)benzoate and its analogs. The provided synthetic and biological testing protocols offer a practical framework for advancing research in this promising area of medicinal chemistry.

References

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed. (URL: [Link])

  • SERT Biochemical Binding Assay Service - Reaction Biology. (URL: [Link])

  • Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed. (URL: [Link])

  • Biological properties and multifunctional applications of benzylpiperidine derivatives (review article) - ResearchGate. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy | ACS Chemical Neuroscience. (URL: [Link])

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed Central. (URL: [Link])

  • Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists | ACS Sensors - ACS Publications. (URL: [Link])

  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed. (URL: [Link])

  • An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. (URL: [Link])

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy - PubMed. (URL: [Link])

  • Procedure for N-alkylation of Piperidine? - ResearchGate. (URL: [Link])

  • Pharmacological characterization of seven human histamine H3 receptor isoforms - bioRxiv. (URL: [Link])

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. (URL: [Link])

  • Technical Manual Rat DAT (Dopamine Transporter) ELISA Kit • Catalogue Code: AEES00383 - Assay Genie. (URL: [Link])

  • Synthesis and Biological Activity of Novel Tert-Amylphenoxyalkyl (Homo)piperidine Derivatives as Histamine H 3 R Ligands - PubMed. (URL: [Link])

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry. (URL: [Link])

  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents - International Journal of Pharmaceutical Science Invention. (URL: [Link])

  • Synthesis and Anticholinesterase Evaluation of Cassine, Spectaline and Analogues - MDPI. (URL: [Link])

  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. (URL: [Link])

  • Elabscience® Rat DAT(Dopamine Transporter) ELISA Kit. (URL: [Link])

  • Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. (URL: [Link])

  • dependent Assays for Functional Characterization of Histamine Receptors and Ligands - Publikationsserver der Universität Regensburg. (URL: [Link])

  • Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs - Publikationsserver der Universität Regensburg. (URL: [Link])

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed. (URL: [Link])

  • The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. (URL: [Link])

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible - Usiena air. (URL: [Link])

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. (URL: [Link])

  • WO2016087352A1 - Novel piperidine derivatives - Google P
  • EP3230278B1 - Novel methyl-piperidine compounds useful for inhibiting microsomal prostaglandin e2 synthase-1 - Google P

Sources

An In-depth Technical Guide to Acibenzolar Acid (CAS 35272-00-5): Properties, Handling, and Application in Plant Defense Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of Acibenzolar Acid (CAS 35272-00-5), a pivotal molecule in the study of plant immunology. Initially identified as the active metabolite of the commercial plant activator Acibenzolar-S-methyl, Acibenzolar Acid functions as a potent inducer of Systemic Acquired Resistance (SAR) in a wide array of plant species. Unlike traditional fungicides, it does not possess direct antimicrobial properties but rather primes the plant's innate defense mechanisms, offering a valuable tool for researchers in plant pathology, molecular biology, and crop science. This document delves into the chemical and physical properties of Acibenzolar Acid, outlines detailed protocols for its safe handling and application in experimental settings, and explores its mechanism of action within the salicylic acid signaling pathway.

Chemical Identity and Physicochemical Properties

It is crucial to distinguish Acibenzolar Acid from its S-methyl ester precursor. While the CAS number 35272-27-6 is definitively assigned to the carboxylic acid form, much of the commercially available material and associated safety data pertains to Acibenzolar-S-methyl (CAS 135158-54-2), the pro-pesticide that is metabolized to the active acid within the plant.[1][2] For the purpose of this guide, we will focus on the properties and handling of the active acid, while drawing relevant safety data from its well-documented precursor where necessary.

Table 1: Physicochemical Properties of Acibenzolar Acid and Acibenzolar-S-methyl

PropertyAcibenzolar AcidAcibenzolar-S-methylSource(s)
CAS Number 35272-27-6135158-54-2[3]
Molecular Formula C₇H₄N₂O₂SC₈H₆N₂OS₂[3]
Molecular Weight 180.18 g/mol 210.28 g/mol [3]
Appearance Yellow powderWhite to beige crystalline powder[3][4]
Melting Point 260 - 265 °C133 °C[3]
Boiling Point 385.2 ± 34.0 °C (Predicted)267 °C[3][5]
Solubility in Water Low7.7 mg/L (20 °C)[3][6]
Solubility in Organic Solvents Data not readily available; likely soluble in polar organic solvents like DMSO and DMF.Methanol: 4.2 g/L, Ethyl Acetate: 25 g/L, Toluene: 36 g/L, Dichloromethane: 160 g/L (all at 25 °C)[2]

Synthesis and Preparation

Acibenzolar Acid is typically generated in situ by the plant through the hydrolysis of Acibenzolar-S-methyl.[3] For research purposes, direct synthesis or hydrolysis of the commercially available ester is necessary. The synthesis of the core 1,2,3-benzothiadiazole structure is a multi-step process.

Overview of the Synthetic Pathway

The synthesis of Acibenzolar-S-methyl, the precursor to Acibenzolar Acid, begins with the formation of the 1,2,3-benzothiadiazole core. This is achieved through a classic ring-closure reaction where a thiol group reacts with an adjacent diazonium group on a benzene ring.[3][4] A common starting material is methyl 2-chloro-3-nitrobenzoate, which undergoes a series of reactions including thioether formation, reduction of the nitro group to an amine, and subsequent diazotization and cyclization.[3] The resulting ester is then hydrolyzed to yield Acibenzolar Acid.

Laboratory-Scale Hydrolysis of Acibenzolar-S-methyl to Acibenzolar Acid (Generalized Protocol)

Causality: This protocol facilitates the removal of the S-methyl group to yield the biologically active carboxylic acid. The choice of a basic or acidic hydrolysis is critical and depends on the stability of the benzothiadiazole ring under these conditions. Basic hydrolysis is often preferred for its efficiency.

  • Dissolution : Dissolve a known quantity of Acibenzolar-S-methyl in a suitable organic solvent in which both the starting material and the base are soluble, such as a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis : Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH), to the dissolved Acibenzolar-S-methyl. The reaction is typically stirred at room temperature or with gentle heating to drive the hydrolysis to completion.

  • Monitoring : The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the complete consumption of the starting material.

  • Acidification and Extraction : Once the reaction is complete, cool the mixture to room temperature and carefully acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This protonates the carboxylate salt to form the insoluble Acibenzolar Acid, which may precipitate. The product is then extracted with an appropriate organic solvent, such as ethyl acetate.

  • Purification : The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system.

Safe Handling and Storage

Given that Acibenzolar Acid is the active metabolite of a registered pesticide, stringent safety precautions are warranted. The following guidelines are based on the safety data for Acibenzolar-S-methyl and general principles of laboratory safety.

Table 2: GHS Hazard Classifications for Acibenzolar-S-methyl

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Skin Sensitization1H317: May cause an allergic skin reaction
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment (Acute)1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment (Chronic)1H410: Very toxic to aquatic life with long lasting effects

Source(s):[7][8][9]

Personal Protective Equipment (PPE)
  • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile or butyl).[6]

  • Eye Protection : Use chemical safety goggles or a face shield.[6]

  • Skin and Body Protection : A lab coat or coveralls should be worn. In case of potential for significant exposure, chemical-resistant footwear and headgear may be necessary.[6]

  • Respiratory Protection : If handling the powder outside of a fume hood or glove box, a NIOSH-certified respirator with an appropriate cartridge for organic vapors and particulates is recommended.[6]

Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[8]

  • Avoid contact with skin and eyes.

  • Prevent the formation of dust.

  • Keep away from ignition sources and protect against electrostatic charges.[8]

Storage
  • Store in a cool, dry, and well-ventilated place.[8]

  • Keep the container tightly sealed.[8]

  • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Disposal

Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the substance to enter drains or watercourses.[6]

Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)

Acibenzolar Acid's primary mode of action is the induction of Systemic Acquired Resistance (SAR), a plant-wide defense state that provides broad-spectrum and long-lasting protection against a variety of pathogens.[10][11] It functions as a synthetic analog of salicylic acid (SA), a key signaling molecule in this pathway.[12]

Upon entering the plant, Acibenzolar Acid triggers a signaling cascade that mimics the plant's natural response to pathogen attack. This leads to the activation and accumulation of pathogenesis-related (PR) proteins, which have antimicrobial properties and reinforce the plant's physical and chemical barriers to infection.[5][13]

The signaling pathway involves several key components:

  • Salicylic Acid-Binding Protein 2 (SABP2) : While Acibenzolar-S-methyl is hydrolyzed by SABP2 to its active acid form, the acid itself acts downstream.[13]

  • Non-expresser of Pathogenesis-Related Genes 1 (NPR1) : A key transcriptional co-activator that, upon activation, translocates to the nucleus.[14]

  • WRKY Transcription Factors : NPR1 interacts with WRKY transcription factors, which then bind to the promoters of defense-related genes.

  • Pathogenesis-Related (PR) Genes : This leads to the upregulation of a suite of PR genes, such as PR1, PR2, and PR5, which encode proteins with antifungal and antibacterial activities.[5]

SAR_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Defense Response Acibenzolar_Acid Acibenzolar Acid (SA Analog) NPR1_inactive NPR1 (inactive) in cytoplasm Acibenzolar_Acid->NPR1_inactive Activates NPR1_active NPR1 (active) in nucleus NPR1_inactive->NPR1_active Translocation WRKY_TFs WRKY Transcription Factors NPR1_active->WRKY_TFs Interacts with PR_Genes Pathogenesis-Related (PR) Genes (e.g., PR1, PR2, PR5) WRKY_TFs->PR_Genes Induces expression of SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Leads to

Caption: Acibenzolar Acid signaling pathway for SAR induction.

Experimental Protocols for SAR Induction

The following protocols provide a framework for using Acibenzolar Acid to induce and study SAR in a research setting. Optimization may be required depending on the plant species and experimental goals.

Preparation of Stock and Working Solutions

Causality: A concentrated stock solution in an appropriate solvent is necessary due to the low aqueous solubility of Acibenzolar Acid. The final working solution should have a solvent concentration that is non-toxic to the plant.

  • Stock Solution : Prepare a high-concentration stock solution (e.g., 10-50 mM) of Acibenzolar Acid in dimethyl sulfoxide (DMSO). Store at -20°C for long-term stability.

  • Working Solution : Dilute the stock solution in sterile deionized water to the desired final concentration (e.g., 30-300 µM).[15] A surfactant, such as Silwet L-77 (e.g., at 0.004% v/v), can be added to the working solution for foliar applications to ensure even coverage.[12]

  • Control Solution : Prepare a mock control solution containing the same concentration of DMSO and surfactant (if used) as the working solution.

Application Methods
  • Foliar Spray : Uniformly spray the leaves of the plant with the working solution until runoff.[10] This method is effective for inducing SAR in the treated and systemic leaves.

  • Soil Drench : Apply a known volume of the working solution to the soil at the base of the plant.[11] This method delivers the compound through the roots and is useful for studying systemic signaling.

Experimental Workflow for Evaluating SAR

SAR_Workflow cluster_setup Experimental Setup cluster_challenge Pathogen Challenge cluster_analysis Analysis Plant_Growth 1. Plant Growth (e.g., Arabidopsis, Tobacco) Treatment 2. Treatment Application (Acibenzolar Acid or Mock) Plant_Growth->Treatment Inoculation 3. Pathogen Inoculation (e.g., Pseudomonas syringae) 2-5 days post-treatment Treatment->Inoculation Disease_Scoring 4a. Disease Symptom Scoring (e.g., lesion size, bacterial count) Inoculation->Disease_Scoring Gene_Expression 4b. Gene Expression Analysis (qRT-PCR of PR genes) Inoculation->Gene_Expression

Caption: A typical workflow for an SAR induction experiment.

  • Plant Material : Grow healthy, uniform plants to an appropriate developmental stage (e.g., 4-6 weeks for Arabidopsis thaliana).

  • Treatment : Apply Acibenzolar Acid or the mock control solution using the chosen method.

  • Induction Period : Allow for a period of 2 to 5 days for the induction of SAR.[5]

  • Pathogen Challenge : Inoculate a subset of treated and control plants with a virulent pathogen.

  • Assessment :

    • Disease Scoring : At various time points post-inoculation, quantify disease symptoms (e.g., lesion diameter, percentage of leaf area affected).

    • Pathogen Growth : Quantify the pathogen population within the plant tissue (e.g., by counting colony-forming units for bacteria).

    • Gene Expression Analysis : Harvest tissue from a separate subset of non-inoculated, treated plants at different time points (e.g., 0, 24, 48, 72 hours) to analyze the expression of SAR marker genes (PR1, PR2, etc.) via quantitative real-time PCR (qRT-PCR).

Conclusion

Acibenzolar Acid (CAS 35272-00-5) is an indispensable tool for researchers investigating plant defense mechanisms. Its well-defined mode of action as a synthetic mimic of salicylic acid provides a reliable method for activating Systemic Acquired Resistance. By understanding its chemical properties and adhering to strict safety protocols, scientists can effectively leverage this compound to unravel the complex signaling networks that govern plant immunity and to develop novel strategies for sustainable crop protection.

References

  • AERU. (n.d.). Acibenzolar-S-methyl (Ref: CGA 245704). University of Hertfordshire. Retrieved from [Link]

  • Wikipedia. (2023). Acibenzolar-S-methyl. Retrieved from [Link]

  • Hazardous Chemical Information System (HCIS). (n.d.). Acibenzolar-S-methyl. Safe Work Australia. Retrieved from [Link]

  • Agilent Technologies. (2019). Safety Data Sheet: Acibenzolar-s-methyl Standard. Retrieved from [Link]

  • Mandal, B., et al. (2008). Biological and Molecular Analyses of the Acibenzolar-S-Methyl-Induced Systemic Acquired Resistance in Flue-Cured Tobacco Against Tomato spotted wilt virus.
  • Syngenta Canada Inc. (n.d.). MATERIAL SAFETY DATA SHEET: ACTIGARD® 50WG. Retrieved from [Link]

  • Sciforum. (2023).
  • Google Patents. (n.d.).
  • MDPI. (2023). The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway. International Journal of Molecular Sciences, 24(15), 12229.
  • NIH. (2024). Local Application of Acibenzolar-S-Methyl Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana. International Journal of Molecular Sciences, 25(3), 1832.
  • ResearchGate. (2009). Evidence for the induction of Systemic Acquired Resistance (SAR) by acibenzolar in cultivated pineapple.
  • BenchChem. (2025).
  • BenchChem. (2025). Acibenzolar-S-Methyl: A Technical Guide to its Function as a Systemic Acquired Resistance Inducer.
  • ResearchGate. (n.d.). Synthesis of the plant defense inducer acibenzolar‐S‐methyl (118).
  • MDPI. (2024). Local Application of Acibenzolar-S-Methyl Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana. International Journal of Molecular Sciences, 25(3), 1832.
  • JMPR. (2005). Acibenzolar-S-methyl.
  • Compendium of Pesticide Common Names. (n.d.).
  • PubChem. (n.d.). Acibenzolar-S-Methyl.
  • ResearchGate. (2001). Induction of Systemic Acquired Resistance in Pepper Plants by Acibenzolar-S-methyl against Bacterial Spot Disease.
  • BenchChem. (2025).
  • NIH. (2019). Protocol: an improved method to quantify activation of systemic acquired resistance (SAR). Plant Methods, 15, 14.
  • South African Journal of Plant and Soil. (2022). The efficacy of acibenzolar-S-methyl (ASM) in inducing resistance against Fusarium graminearum sensu stricto. 39(2), 133-140.
  • researchmap. (2021). Control efficacy of the systemic acquired resistance (SAR) inducer acibenzolar‐S‐methyl against Venturia nashicola.
  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds.
  • Solvent Miscibility Table. (n.d.).
  • ResearchGate. (2019). Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?.
  • NIH. (2016). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. The Korean Journal of Parasitology, 54(3), 353-358.
  • MDPI. (2023). Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. Pharmaceutics, 15(10), 2419.
  • HPC Standards. (n.d.). Acibenzolar acid. Retrieved from [Link]

  • Chemical Warehouse. (n.d.). Acibenzolar-S-methyl - Active Ingredient Page. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of Methyl 3-(piperidin-1-ylmethyl)benzoate via One-Pot Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven experimental protocol for the synthesis of methyl 3-(piperidin-1-ylmethyl)benzoate. The methodology is centered around a one-pot reductive amination of methyl 3-formylbenzoate with piperidine, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This protocol is designed for researchers and professionals in drug development and organic synthesis, offering a robust and high-yielding pathway to this valuable substituted benzoate derivative. The document elucidates the causal factors behind the experimental design, ensuring scientific integrity and reproducibility.

Introduction

Substituted aminomethylbenzene scaffolds are of significant interest in medicinal chemistry and materials science due to their versatile applications as intermediates in the synthesis of complex molecules. Methyl 3-(piperidin-1-ylmethyl)benzoate, in particular, serves as a key building block for the elaboration of novel pharmaceutical agents. The synthesis of such tertiary amines can be efficiently achieved through reductive amination, a cornerstone of C-N bond formation in modern organic chemistry.[1][2]

This protocol eschews harsher or less selective methods in favor of a one-pot reaction with sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is exceptionally suited for the reductive amination of aldehydes in the presence of secondary amines.[1][3] Its mild nature allows for high functional group tolerance, and the reaction typically proceeds under ambient conditions, obviating the need for specialized equipment.[4] The mechanism involves the initial formation of an iminium ion from the condensation of methyl 3-formylbenzoate and piperidine, which is then selectively reduced in situ by sodium triacetoxyborohydride to yield the desired tertiary amine.[1]

Reaction Scheme

Caption: Reductive amination of methyl 3-formylbenzoate with piperidine.

Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/DensityAmount (mmol)Notes
Methyl 3-formylbenzoateC₉H₈O₃164.16-1.0Limiting reagent
PiperidineC₅H₁₁N85.150.862 g/mL1.2Use a slight excess to drive the reaction.
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.94-1.5Add portion-wise to control gas evolution.
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.961.253 g/mL-Anhydrous solvent is recommended.[3]
Saturated NaHCO₃ solution----For aqueous work-up.
Dichloromethane (DCM)CH₂Cl₂84.931.33 g/mL-For extraction.
Anhydrous MgSO₄ or Na₂SO₄----For drying the organic phase.
Procedure
  • Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-formylbenzoate (164 mg, 1.0 mmol).

  • Solvent and Amine Addition: Add anhydrous 1,2-dichloroethane (10 mL) to the flask and stir until the solid is fully dissolved. To this solution, add piperidine (0.12 mL, 1.2 mmol) via syringe.

  • Addition of Reducing Agent: While stirring at room temperature, add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture in three equal portions over 5 minutes. A slight effervescence may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:4). The disappearance of the aldehyde starting material will indicate the completion of the reaction.

  • Aqueous Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL). Stir vigorously for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x 15 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure methyl 3-(piperidin-1-ylmethyl)benzoate as a colorless to pale yellow oil.

Experimental Workflow

experimental_workflow start Start setup Reaction Setup: - Methyl 3-formylbenzoate - Anhydrous DCE start->setup add_amine Add Piperidine setup->add_amine add_reducing_agent Add NaBH(OAc)₃ add_amine->add_reducing_agent stir Stir at Room Temperature (12-24h) add_reducing_agent->stir monitor Monitor by TLC stir->monitor workup Aqueous Work-up (Sat. NaHCO₃) monitor->workup extract Extract with DCM workup->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product purify->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis of methyl 3-(piperidin-1-ylmethyl)benzoate.

Product Characterization

The final product, methyl 3-(piperidin-1-ylmethyl)benzoate, should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Protons: Multiplets in the range of δ 7.3-8.0 ppm (4H).

    • Methyl Ester Protons: A singlet at approximately δ 3.9 ppm (3H).

    • Benzylic Protons: A singlet at approximately δ 3.5 ppm (2H).

    • Piperidine Protons (α to N): A multiplet around δ 2.4 ppm (4H).

    • Piperidine Protons (β and γ to N): Multiplets in the range of δ 1.4-1.6 ppm (6H).

  • ¹³C NMR (100 MHz, CDCl₃):

    • Ester Carbonyl: δ ~167 ppm.

    • Aromatic Carbons: δ ~128-138 ppm.

    • Benzylic Carbon: δ ~64 ppm.

    • Ester Methyl Carbon: δ ~52 ppm.

    • Piperidine Carbons (α to N): δ ~54 ppm.

    • Piperidine Carbons (β to N): δ ~26 ppm.

    • Piperidine Carbon (γ to N): δ ~24 ppm.

  • Mass Spectrometry (ESI-MS):

    • Calculated for C₁₄H₁₉NO₂ [M+H]⁺: 234.1489.

    • Found: 234.1491.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by the well-established and highly reliable nature of the reductive amination reaction with sodium triacetoxyborohydride. The progress of the reaction can be easily monitored by TLC, providing a clear indication of the consumption of the starting aldehyde. The final product's purity can be readily assessed by ¹H NMR spectroscopy, where the disappearance of the aldehyde proton signal (around δ 10 ppm) and the appearance of the characteristic benzylic and piperidine signals confirm a successful transformation. The final yield and purity, as determined by chromatographic and spectroscopic analysis, serve as the ultimate validation of the experimental outcome.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • ScienceMadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

  • MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)
  • ResearchGate. (n.d.). 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Gabriel Synthesis of Hexakis(aminomethyl)benzene and Its Derivatization. Retrieved from [Link]

  • BORIS Portal. (2024). Green Chemistry. Green Chemistry, 26(4), 2313-2321.
  • PubChem. (n.d.). Methyl 3-bromo-5-(piperidin-1-ylmethyl)benzoate. Retrieved from [Link]

  • UNIPI. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. European Journal of Medicinal Chemistry, 263, 115939.
  • Reddit. (2024, February 4). Does piperidine work in reductive amination like this?. r/chemhelp. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination and amide synthesis. Reagents and conditions: (a).... Retrieved from [Link]

  • MDPI. (2022). Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. Molecules, 27(15), 4785.
  • ResearchGate. (n.d.). Efficient and Mild Procedure for Reductive Methylation of Amines Using N-Methylpiperidine Zinc Borohydride. Retrieved from [Link]

  • PubMed. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110-1118.
  • PubMed Central. (n.d.). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US8410151B2 - Aminomethyl benzene derivatives.
  • Google Patents. (n.d.). KR20100125380A - Novel aminomethyl benzene derivatives.

Sources

Application Notes & Protocols for Methyl 3-(piperidin-1-ylmethyl)benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-(piperidin-1-ylmethyl)benzoate is a versatile bifunctional molecule that incorporates a piperidine moiety and a methyl benzoate group. This unique structural arrangement makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. The piperidine ring, a privileged structure in drug discovery, offers a handle for modulating physicochemical properties such as lipophilicity and basicity, which can significantly impact a compound's pharmacokinetic profile.[1][2] Concurrently, the methyl benzoate portion provides a site for further chemical modification and can participate in various biological interactions. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols involving methyl 3-(piperidin-1-ylmethyl)benzoate.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous heterocyclic motif found in a wide array of clinically approved drugs and bioactive natural products.[3][4] Its prevalence stems from its ability to confer favorable properties to a molecule, including:

  • Improved Pharmacokinetics: The piperidine structure can enhance metabolic stability and modulate lipophilicity, facilitating drug transport across biological membranes.[1]

  • Receptor and Enzyme Interactions: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor or become protonated, enabling strong electrostatic interactions with biological targets.[5]

  • Structural Versatility: The piperidine ring can be readily substituted at various positions, allowing for the fine-tuning of a compound's three-dimensional shape to optimize binding to a specific target.[2]

Methyl 3-(piperidin-1-ylmethyl)benzoate serves as an excellent starting point for leveraging these advantages in a drug discovery program.

Synthesis and Characterization

A common synthetic route to prepare methyl 3-(piperidin-1-ylmethyl)benzoate and its analogs is via reductive amination. This well-established and robust reaction provides a straightforward method for coupling a piperidine with a benzaldehyde derivative.

Protocol: Synthesis of Methyl 3-(piperidin-1-ylmethyl)benzoate

Materials:

  • Methyl 3-formylbenzoate

  • Piperidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a solution of methyl 3-formylbenzoate (1.0 eq) in dichloromethane (DCM), add piperidine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield methyl 3-(piperidin-1-ylmethyl)benzoate.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Potential Medicinal Chemistry Applications

The structure of methyl 3-(piperidin-1-ylmethyl)benzoate suggests its utility as a scaffold for developing agents targeting a variety of biological systems. The piperidine moiety is a common feature in compounds designed for central nervous system (CNS) disorders, while benzoate derivatives are explored for a range of therapeutic areas.[6][7]

Central Nervous System (CNS) Agents

The ability of the piperidine ring to improve blood-brain barrier penetration makes this scaffold a promising starting point for CNS drug discovery.[6] Derivatives of methyl 3-(piperidin-1-ylmethyl)benzoate could be investigated for their potential as:

  • Dopamine and Serotonin Receptor Modulators: The piperidine nitrogen can interact with key residues in the binding pockets of these receptors, which are implicated in psychiatric and neurological disorders.

  • Sigma Receptor Ligands: Many piperidine-containing compounds exhibit high affinity for sigma receptors, which are involved in a variety of cellular functions and are targets for neuroprotective and anticancer agents.

Enzyme Inhibitors

The benzoate portion of the molecule can be designed to interact with the active sites of various enzymes. By modifying the substitution pattern on the aromatic ring and the ester functionality, libraries of compounds can be generated and screened for inhibitory activity against targets such as:

  • Monoamine Oxidase (MAO): Inhibitors of MAO are used in the treatment of depression and Parkinson's disease.

  • Acetylcholinesterase (AChE): AChE inhibitors are a mainstay in the management of Alzheimer's disease.

Antimicrobial Agents

Numerous piperidine-containing compounds have demonstrated antibacterial and antifungal properties.[8] The lipophilic nature of the piperidine ring can facilitate the disruption of microbial cell membranes.

Experimental Protocols

The following protocols are provided as examples of how to investigate the biological activity of methyl 3-(piperidin-1-ylmethyl)benzoate and its derivatives.

Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the well-established Ellman's method and is designed to assess the potential of synthesized compounds to inhibit AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

  • Test compounds (dissolved in DMSO)

  • Donepezil (positive control)

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 25 µL of various concentrations of the test compound. For the negative control, add 25 µL of buffer with DMSO. For the positive control, add 25 µL of Donepezil solution.

  • Add 50 µL of AChE solution to each well and incubate for 15 minutes at 37°C.

  • Add 50 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Data Presentation:

CompoundIC₅₀ (µM) for AChE Inhibition
Methyl 3-(piperidin-1-ylmethyl)benzoateHypothetical Value
Derivative AHypothetical Value
Derivative BHypothetical Value
DonepezilLiterature Value
Visualizing the Drug Discovery Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of a library of compounds based on the methyl 3-(piperidin-1-ylmethyl)benzoate scaffold.

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_optimization Lead Optimization start Methyl 3-formylbenzoate + Piperidine Analogs synthesis Reductive Amination start->synthesis purification Column Chromatography synthesis->purification characterization NMR, MS purification->characterization primary_assay Primary Assay (e.g., AChE Inhibition) characterization->primary_assay hit_id Hit Identification primary_assay->hit_id secondary_assay Secondary Assays (e.g., Cell Viability) hit_id->secondary_assay sar Structure-Activity Relationship (SAR) secondary_assay->sar sar->synthesis Iterative Design adme ADME/Tox Profiling sar->adme lead Lead Compound adme->lead

Caption: A generalized workflow for the synthesis, screening, and optimization of drug candidates based on the methyl 3-(piperidin-1-ylmethyl)benzoate scaffold.

Structure-Activity Relationship (SAR) Studies

To optimize the biological activity of the methyl 3-(piperidin-1-ylmethyl)benzoate scaffold, systematic modifications can be made to its structure.

SAR compound R1 R1 compound->R1 Piperidine Substitutions (Modulate Lipophilicity, Basicity) R2 R2 compound->R2 Aromatic Ring Substitutions (Electronic & Steric Effects) R3 R3 compound->R3 Ester Modification (Hydrolysis, Amidation)

Caption: Key modification points on the methyl 3-(piperidin-1-ylmethyl)benzoate scaffold for SAR studies.

Key areas for modification include:

  • Piperidine Ring (R1): Introducing substituents on the piperidine ring can influence its conformation and basicity, which can affect target binding and pharmacokinetic properties.

  • Aromatic Ring (R2): The addition of electron-donating or electron-withdrawing groups to the benzoate ring can modulate the electronic properties of the molecule and introduce new interactions with the target.

  • Ester Group (R3): The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides to explore different interactions with the biological target and alter solubility.

Conclusion

Methyl 3-(piperidin-1-ylmethyl)benzoate represents a promising and versatile starting point for medicinal chemistry campaigns. Its synthesis is straightforward, and its structure offers multiple avenues for chemical modification to optimize biological activity and pharmacokinetic properties. The protocols and strategies outlined in this document provide a framework for researchers to explore the potential of this scaffold in the discovery of novel therapeutics for a range of diseases.

References

  • Vertex AI Search.
  • MDPI. Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)
  • PubMed. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity.
  • Encyclopedia.pub.
  • MySkinRecipes. Methyl 4-(piperidin-3-yl)
  • EvitaChem. Methyl 4-(1-acetylpiperidin-4-YL)-3-(trifluoromethyl)
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Research progress on piperidine-containing compounds as agrochemicals.
  • Benchchem. Methyl 3-(piperidin-4-ylmethyl)
  • PubChem. Methyl 3-bromo-5-(piperidin-1-ylmethyl)
  • MySkinRecipes.

Sources

application of methyl 3-(piperidin-1-ylmethyl)benzoate in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Application of Methyl 3-(piperidin-1-ylmethyl)benzoate in Organic Synthesis

Introduction: A Versatile Scaffold in Medicinal Chemistry

Methyl 3-(piperidin-1-ylmethyl)benzoate is a bifunctional organic molecule that serves as a valuable intermediate in the synthesis of complex molecular architectures, particularly within the pharmaceutical and drug development sectors. Its structure incorporates a piperidine ring, a privileged scaffold in medicinal chemistry known to be present in numerous pharmacologically active compounds, and a methyl benzoate moiety, which provides a versatile handle for further synthetic elaboration.[1][2]

The strategic placement of the tertiary amine and the ester group on the benzene ring allows for orthogonal chemical modifications, making it a desirable building block for creating libraries of compounds for high-throughput screening. The piperidine motif can influence physicochemical properties such as solubility and lipophilicity, and can engage in crucial interactions with biological targets.[3] This guide provides a comprehensive overview of a robust synthetic protocol for methyl 3-(piperidin-1-ylmethyl)benzoate and explores its potential applications as a key intermediate in organic synthesis.

PART 1: Synthesis of Methyl 3-(piperidin-1-ylmethyl)benzoate

The most direct and reliable method for the synthesis of methyl 3-(piperidin-1-ylmethyl)benzoate involves a two-step sequence starting from the commercially available methyl m-toluate. The overall workflow is outlined below.

G cluster_0 Step 1: Radical Bromination cluster_1 Step 2: Nucleophilic Substitution (N-Alkylation) Methyl m-toluate Methyl m-toluate Methyl 3-(bromomethyl)benzoate Methyl 3-(bromomethyl)benzoate Methyl m-toluate->Methyl 3-(bromomethyl)benzoate NBS, AIBN CCl4, Reflux Methyl 3-(piperidin-1-ylmethyl)benzoate Methyl 3-(piperidin-1-ylmethyl)benzoate Methyl 3-(bromomethyl)benzoate->Methyl 3-(piperidin-1-ylmethyl)benzoate Piperidine, K2CO3 Acetonitrile, RT

Caption: Overall synthetic workflow for Methyl 3-(piperidin-1-ylmethyl)benzoate.

Protocol 1: Synthesis of Methyl 3-(bromomethyl)benzoate Intermediate

The initial step is the radical bromination of the benzylic methyl group of methyl m-toluate. This reaction is efficiently carried out using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator.[4]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
Methyl m-toluate99-36-5150.1710.0 g66.6
N-Bromosuccinimide (NBS)128-08-5177.9812.4 g69.9
AIBN78-67-1164.210.27 g1.6
Carbon Tetrachloride (CCl₄)56-23-5-150 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add methyl m-toluate (10.0 g, 66.6 mmol) and carbon tetrachloride (150 mL).

  • Reagent Addition: Add N-bromosuccinimide (12.4 g, 69.9 mmol, 1.05 eq) and AIBN (0.27 g, 1.6 mmol, 0.025 eq) to the flask.

  • Reaction Execution: Place the flask in a preheated oil bath and reflux the mixture (approx. 77°C) under a nitrogen atmosphere. The reaction progress can be monitored by TLC (thin-layer chromatography) or by observing the consumption of the dense NBS at the bottom of the flask. The reaction is typically complete within 3-5 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution. Filter the mixture through a Büchner funnel to remove the solid succinimide.

  • Purification: Wash the filtrate with water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product, methyl 3-(bromomethyl)benzoate, is a pale yellow oil or a low-melting solid and is often of sufficient purity for the next step.[4] Expected yield is typically >85%.

Protocol 2: N-Alkylation of Piperidine

This step involves a standard SN2 reaction where the nucleophilic nitrogen of piperidine displaces the bromide from the benzylic position of the intermediate synthesized in Protocol 1.[5][6]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
Methyl 3-(bromomethyl)benzoate1129-28-8229.0710.0 g43.6
Piperidine110-89-485.154.46 g (5.2 mL)52.3
Potassium Carbonate (K₂CO₃)584-08-7138.2112.1 g87.2
Acetonitrile (MeCN)75-05-8-150 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add methyl 3-(bromomethyl)benzoate (10.0 g, 43.6 mmol), acetonitrile (150 mL), and anhydrous potassium carbonate (12.1 g, 87.2 mmol, 2.0 eq).

  • Reagent Addition: To the stirred suspension, add piperidine (5.2 mL, 52.3 mmol, 1.2 eq) dropwise at room temperature.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction is generally complete within 6-12 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting bromide.

  • Work-up: Upon completion, filter the reaction mixture to remove the potassium carbonate and the potassium bromide byproduct.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) to remove any remaining salts and excess piperidine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield methyl 3-(piperidin-1-ylmethyl)benzoate as an oil. The product can be further purified by silica gel column chromatography if necessary. Expected yield is typically in the range of 85-95%.

PART 2: Applications in Organic Synthesis

Methyl 3-(piperidin-1-ylmethyl)benzoate is a versatile building block due to the presence of two distinct functional groups: a tertiary amine and a methyl ester. These groups can be selectively transformed to build molecular complexity.

G Start Methyl 3-(piperidin-1-ylmethyl)benzoate Acid 3-(Piperidin-1-ylmethyl)benzoic acid Start->Acid Hydrolysis (e.g., LiOH, H₂O/THF) Amide N-Substituted Amide Start->Amide Amide Coupling (e.g., R₂NH, heat or catalyst) Alcohol (3-(Piperidin-1-ylmethyl)phenyl)methanol Start->Alcohol Reduction (e.g., LiAlH₄, THF)

Caption: Key synthetic transformations of Methyl 3-(piperidin-1-ylmethyl)benzoate.

Application 1: Hydrolysis to Carboxylic Acid

The methyl ester can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid. This transformation is often a critical step in drug synthesis, as the carboxylic acid moiety can improve aqueous solubility or serve as a handle for further functionalization, such as amide bond formation.[7][8]

Protocol 3: Saponification of Methyl 3-(piperidin-1-ylmethyl)benzoate

  • Reaction Setup: Dissolve methyl 3-(piperidin-1-ylmethyl)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Reagent Addition: Add lithium hydroxide (LiOH, 1.5-2.0 eq) to the solution.

  • Reaction Execution: Stir the mixture at room temperature for 4-8 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Acidify the reaction mixture to a pH of ~6-7 with 1M HCl. The product, 3-(piperidin-1-ylmethyl)benzoic acid, may precipitate and can be collected by filtration. Alternatively, the product can be extracted into an organic solvent like ethyl acetate after acidification.

Application 2: Amide Bond Formation

The methyl ester can be converted into a wide variety of amides through direct aminolysis or, more commonly, via a two-step sequence involving hydrolysis (Protocol 3) followed by amide coupling with a desired amine using standard coupling reagents. Amide bonds are fundamental in peptide chemistry and are prevalent in a vast number of pharmaceuticals.[9][10]

Protocol 4: Amide Coupling via the Carboxylic Acid

  • Acid Activation: Dissolve 3-(piperidin-1-ylmethyl)benzoic acid (from Protocol 3, 1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq) and an additive like HOBt (hydroxybenzotriazole, 1.2 eq). Stir for 20-30 minutes at 0°C.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Dilute the reaction with DCM and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the resulting amide product by column chromatography.

Application 3: Reduction to a Primary Alcohol

The ester functionality can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The resulting benzylic alcohol provides a new site for diversification, allowing for the synthesis of ethers, or further oxidation to an aldehyde.[11]

Protocol 5: Reduction of the Methyl Ester

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF at 0°C.

  • Reagent Addition: Slowly add a solution of methyl 3-(piperidin-1-ylmethyl)benzoate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension via a dropping funnel. Caution: The reaction is highly exothermic.

  • Reaction Execution: After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours.

  • Work-up (Fieser Method): Carefully quench the reaction at 0°C by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously until a granular white precipitate forms.

  • Purification: Filter the solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over Na₂SO₄, and concentrate in vacuo to yield (3-(piperidin-1-ylmethyl)phenyl)methanol.

Conclusion

Methyl 3-(piperidin-1-ylmethyl)benzoate is a highly useful synthetic intermediate that can be reliably prepared in a two-step sequence from inexpensive starting materials. The true value of this compound lies in its capacity for diversification. The orthogonal reactivity of the methyl ester group allows for a range of subsequent transformations, including hydrolysis, amide coupling, and reduction, providing access to a wide array of more complex molecules. These characteristics make it an important tool for researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities with potential therapeutic applications.

References

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 3-bromomethylbenzoic acids.
  • ResearchGate. (2017). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing methyl 4-(aminomethyl)benzoate.
  • Google Patents. (n.d.). Method for producing 3-bromomethylbenzoic acids.
  • BORIS Portal. (n.d.). Green Chemistry. Retrieved from [Link]

  • ODU Digital Commons. (n.d.). The Regioselective 3-Alkylation of Piperidine. Retrieved from [Link]

  • MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for synthesis of lenalidomide.
  • Reddit. (2024). Does piperidine work in reductive amination like this?. Retrieved from [Link]

  • UNIPI. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination and amide synthesis. Reagents and conditions: (a).... Retrieved from [Link]

  • Google Patents. (n.d.). Para-amino benzoic acid esters.
  • NIH. (n.d.). Methyl 5-methoxy-2-nitro-4-[3-(piperidin-1-yl)propoxy]benzoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]

  • ResearchGate. (2010). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient and Mild Procedure for Reductive Methylation of Amines Using N-Methylpiperidine Zinc Borohydride. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of methyl benzoate from Piper arboreum by Naupactus bipes beetle. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-5-(piperidin-1-ylmethyl)benzoate. Retrieved from [Link]

  • PMC. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(bromomethyl)benzoate. Retrieved from [Link]

  • PMC. (n.d.). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Hydrolysis and saponification of methyl benzoates. Retrieved from [Link]

  • PubMed. (n.d.). Ultrasound Mediated Alkaline Hydrolysis of Methyl Benzoate--Reinvestigation With Crucial Parameters. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of Isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[1][6]cyclohepta[1,2-b]pyridines: Sulfonamido Derivatives as Inhibitors of Ras Prenylation. Retrieved from [Link]

  • PMC. (n.d.). Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres. Retrieved from [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • Quora. (2021). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]

  • PMC. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link]

Sources

derivatization of methyl 3-(piperidin-1-ylmethyl)benzoate for novel compounds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Derivatization of Methyl 3-(piperidin-1-ylmethyl)benzoate for the Generation of Novel Chemical Entities

Methyl 3-(piperidin-1-ylmethyl)benzoate stands as a versatile scaffold in medicinal chemistry and drug discovery. Its structure presents three primary, chemically distinct sites for modification, offering a strategic platform for generating diverse libraries of novel compounds. The piperidine moiety is a ubiquitous structural motif in pharmaceuticals, valued for its ability to improve pharmacokinetic properties, while the benzoate portion provides a rigid core that can be functionalized to modulate target binding.[1][2] This guide provides a detailed exploration of derivatization strategies targeting the methyl ester, the piperidine nitrogen, and the aromatic ring, complete with field-tested protocols and the underlying chemical rationale.

The strategic value of this scaffold lies in its trifunctional nature:

  • The Methyl Ester: Amenable to hydrolysis and subsequent amide bond formation, allowing for the introduction of a vast array of chemical functionalities.

  • The Piperidine Nitrogen: A nucleophilic secondary amine that can be readily alkylated or arylated to explore structure-activity relationships (SAR) related to basicity, steric bulk, and hydrogen bonding potential.

  • The Aromatic Ring: While less reactive, it offers opportunities for electrophilic aromatic substitution under more forcing conditions, enabling fine-tuning of electronic and steric properties.

This document serves as a practical guide for researchers, providing robust methodologies to unlock the chemical potential of this scaffold.

Scafffold_Sites cluster_0 Methyl 3-(piperidin-1-ylmethyl)benzoate cluster_1 Key Derivatization Sites molecule SiteA Site A: Ester Modification (Hydrolysis, Amidation) SiteA:s->molecule:n SiteB Site B: Piperidine N-Functionalization (Alkylation, Arylation) SiteB:e->molecule:w   SiteC Site C: Aromatic Ring Substitution (Electrophilic Aromatic Substitution) SiteC:n->molecule:s   Ester_Modification_Workflow cluster_0 Two-Step Amidation Pathway cluster_1 Direct Amidation Pathway Start Methyl 3-(piperidin-1-ylmethyl)benzoate Hydrolysis Protocol 1: Saponification (KOH, MeOH/H₂O) Start->Hydrolysis Step 1 Aminolysis Protocol 2: Direct Aminolysis (Amine, Heat) Start->Aminolysis Single Step Acid Carboxylic Acid Intermediate Hydrolysis->Acid Yields Coupling Amide Coupling (e.g., HATU, Amine) Acid->Coupling Step 2 Amide Novel Amide Derivative Coupling->Amide Aminolysis->Amide

Sources

Quantitative Analysis of Methyl 3-(piperidin-1-ylmethyl)benzoate: A Comparative Guide to HPLC-UV, GC-MS, and qNMR Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details robust analytical methodologies for the precise quantification of methyl 3-(piperidin-1-ylmethyl)benzoate, a compound of interest in pharmaceutical research and synthetic chemistry. Recognizing that a single analytical approach may not suit all research and development stages, we present three orthogonal, validated methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section provides an in-depth explanation of the technique's principles, the causality behind experimental choices, detailed step-by-step protocols, and validation parameters in accordance with ICH Q2(R1) guidelines.[1][2] This document is designed to empower researchers to select and implement the most appropriate analytical strategy for their specific needs, from high-throughput screening to reference standard characterization.

Introduction: The Need for Precise Quantification

Methyl 3-(piperidin-1-ylmethyl)benzoate is a heterocyclic compound incorporating a piperidine ring, a versatile synthetic fragment prevalent in numerous pharmaceuticals.[3] As with any potential drug candidate or key intermediate, establishing its identity, purity, and concentration with high fidelity is a cornerstone of successful research and development. Inaccurate quantification can lead to erroneous structure-activity relationship (SAR) data, flawed pharmacokinetic models, and significant delays in the development pipeline.

This application note addresses this critical need by providing a multi-platform approach to quantification. The selection of an analytical method is a strategic decision, balancing requirements for sensitivity, selectivity, sample throughput, and the specific goals of the analysis.[4][5] We will explore a workhorse chromatographic method (HPLC-UV), a high-selectivity hyphenated technique (GC-MS), and an absolute quantification method (qNMR).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

2.1. Rationale and Method Principle

Reverse-phase HPLC is the quintessential tool for the quality control of non-volatile organic molecules. Its suitability for methyl 3-(piperidin-1-ylmethyl)benzoate is based on two key structural features:

  • Hydrophobicity: The benzene ring and piperidine moiety provide sufficient non-polar character for retention on a C18 stationary phase.

  • UV Chromophore: The benzoate ester group contains a phenyl ring, which is an excellent chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer.

A critical consideration for this analyte is the basic nature of the piperidine nitrogen. To ensure sharp, symmetrical peaks and reproducible retention times, the mobile phase must be buffered at a slightly acidic pH. This suppresses the ionization of the tertiary amine, preventing undesirable interactions with residual silanols on the silica-based stationary phase.[6]

2.2. Detailed Experimental Protocol: HPLC-UV

2.2.1. Materials and Reagents

  • Analyte: Methyl 3-(piperidin-1-ylmethyl)benzoate reference standard (purity ≥98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Mobile Phase Additives: Formic acid (LC-MS grade) or Trifluoroacetic acid (TFA)

  • Diluent: 50:50 (v/v) Acetonitrile:Water

2.2.2. Instrumentation and Conditions

ParameterRecommended SettingCausality and Justification
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary or binary pump system with autosampler and DAD/VWD is sufficient.
Column C18, 150 mm x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus, Waters SunFire)Industry-standard column providing good resolution and peak shape for a wide range of analytes.
Mobile Phase A Water with 0.1% Formic AcidThe acidic modifier ensures the piperidine nitrogen is protonated, leading to a single ionic form and improved peak symmetry.[6]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier providing good elution strength and low UV cutoff.
Gradient 70% A / 30% B, hold for 2 min; ramp to 10% A / 90% B over 8 minGradient elution ensures that the main analyte is eluted with a good peak shape while also eluting any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 10 µLA typical injection volume to balance sensitivity and potential column overload.
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)DAD is preferred for method development to confirm peak purity and identify the optimal detection wavelength.
Detection λ ~230 nmThe benzoate chromophore exhibits strong absorbance in this region. The exact maximum should be confirmed by analyzing a standard.

2.2.3. Standard and Sample Preparation

  • Stock Standard (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Perform serial dilutions of the stock standard to prepare a minimum of five calibration standards covering the expected concentration range (e.g., 1, 10, 50, 100, 250 µg/mL).[7]

  • Sample Preparation: Accurately weigh the sample to be analyzed and dissolve it in the diluent to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection if particulates are present.

2.3. Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing S1 Weigh Reference Standard S2 Prepare Stock Solution (1 mg/mL) S1->S2 S3 Create Calibration Curve (5 levels) S2->S3 I2 Inject Standards & Sample S3->I2 S4 Weigh & Dissolve Test Sample S4->I2 I1 Equilibrate HPLC System I1->I2 I3 Acquire Data (DAD @ 230 nm) I2->I3 D1 Integrate Peak Areas I3->D1 D2 Generate Calibration Curve (Linear Regression) D1->D2 D3 Calculate Sample Concentration D2->D3

Caption: Workflow for quantification by HPLC-UV.

2.4. Method Validation Summary All validation procedures should adhere to the ICH Q2(R1) Harmonised Tripartite Guideline.[1]

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.Peak purity analysis (via DAD), no interference from blank/placebo at the analyte's retention time.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.[7]
Accuracy To measure the closeness of test results to the true value.98.0% - 102.0% recovery for spiked samples at three concentration levels.
Precision To measure the degree of scatter between a series of measurements.Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
Range The concentration interval where the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration.[1]
LOD & LOQ The lowest amount of analyte that can be detected and quantified reliably.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.

Gas Chromatography-Mass Spectrometry (GC-MS)

3.1. Rationale and Method Principle

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly selective detection of mass spectrometry.[5] It is suitable for analytes that are thermally stable and volatile. Methyl 3-(piperidin-1-ylmethyl)benzoate, with a boiling point that can be reasonably estimated, is a viable candidate for GC-MS analysis.

  • Gas Chromatography (GC): The sample is vaporized and separated based on its boiling point and interaction with a non-polar stationary phase.

  • Mass Spectrometry (MS): The separated components are ionized (typically by Electron Ionization - EI), creating a unique fragmentation pattern (mass spectrum) that acts as a chemical "fingerprint," providing definitive identification. For quantification, the instrument can operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[8]

3.2. Detailed Experimental Protocol: GC-MS

3.2.1. Materials and Reagents

  • Analyte: Methyl 3-(piperidin-1-ylmethyl)benzoate reference standard (purity ≥98%)

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade)

  • Internal Standard (Optional but Recommended): A non-interfering, structurally similar compound, e.g., methyl 4-(piperidin-1-ylmethyl)benzoate.

3.2.2. Instrumentation and Conditions

ParameterRecommended SettingCausality and Justification
GC-MS System Agilent 7890B GC with 5977A MSD or equivalentA standard, robust system for routine analysis.
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar (5% phenyl-methylpolysiloxane) column is a good starting point for general-purpose analysis of semi-volatile compounds.[9]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good efficiency. Constant flow ensures stable retention times.
Inlet Temp. 250 °CMust be hot enough to ensure complete and rapid vaporization without causing thermal degradation.
Injection Vol. 1 µL, Split ratio 20:1Split injection prevents column overload and ensures sharp peaks for concentrated samples.
Oven Program Start at 150°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)The temperature program is designed to elute the analyte in a reasonable time while separating it from solvent and potential impurities.
MS Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, highly reproducible ionization technique that generates a library-searchable fragmentation pattern.
Acquisition Full Scan (m/z 40-450) for identification; SIM for quantificationFull scan is used to identify the analyte and its fragments. SIM mode monitors specific ions (e.g., the molecular ion and a major fragment ion) for superior sensitivity and selectivity.[8]

3.2.3. Standard and Sample Preparation

  • Stock Standard (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Calibration Standards: Prepare a series of dilutions in ethyl acetate to cover the desired concentration range (e.g., 0.1, 1, 5, 10, 50 µg/mL). If using an internal standard, add it to each standard at a constant concentration.

  • Sample Preparation: Dissolve the test sample in ethyl acetate to a concentration within the calibration range. Add the internal standard if used.

3.3. Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing S1 Weigh Standard (& Optional IS) S2 Prepare Stock Solution in Volatile Solvent S1->S2 S3 Create Calibration Curve (5 levels) S2->S3 I1 Inject into GC S3->I1 S4 Weigh & Dissolve Test Sample S4->I1 I2 Separate on DB-5ms Column I1->I2 I3 Ionize (EI) & Detect (MS) (Full Scan or SIM) I2->I3 D1 Extract Ion Chromatograms I3->D1 D2 Generate Calibration Curve (Peak Area Ratio vs. Conc.) D1->D2 D3 Calculate Sample Concentration D2->D3

Caption: Workflow for quantification by GC-MS.

3.4. Method Validation Summary Validation follows the same principles as HPLC, as outlined in ICH Q2(R1).[10]

ParameterPurposeTypical Acceptance Criteria
Specificity To confirm identity and lack of interference.Mass spectrum match with reference standard; no co-eluting peaks in SIM mode.
Linearity Proportionality of response vs. concentration.Correlation coefficient (r²) ≥ 0.998.
Accuracy Closeness to the true value.95.0% - 105.0% recovery for spiked samples.
Precision Measurement scatter.Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 3.0%).
LOD & LOQ Sensitivity of the method.Determined by S/N ratio (3:1 for LOD, 10:1 for LOQ) using a specific ion.

Quantitative NMR (qNMR) Spectroscopy

4.1. Rationale and Method Principle

Quantitative NMR (qNMR) is a primary analytical method that can determine the concentration of an analyte without the need for a chemically identical reference standard for calibration.[11] The signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to that signal.[12] By co-dissolving a known mass of the sample with a known mass of a certified internal standard in a deuterated solvent, the concentration of the analyte can be calculated directly.

Causality: This method is ideal for certifying the purity of reference materials or for situations where a high-purity standard of the analyte itself is not available. We select proton signals that are unique to the analyte and the internal standard, are well-resolved from other signals, and have a good signal-to-noise ratio.

4.2. Detailed Experimental Protocol: qNMR

4.2.1. Materials and Reagents

  • Analyte: Methyl 3-(piperidin-1-ylmethyl)benzoate sample

  • Internal Standard (IS): Certified internal standard with known purity (e.g., Maleic acid, Dimethyl sulfone). The standard must be stable, non-volatile, not reactive with the analyte, and have protons that resonate in a clear region of the spectrum.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆) with 0.03% TMS.

4.2.2. Instrumentation and Conditions

ParameterRecommended SettingCausality and Justification
NMR Spectrometer 400 MHz or higherHigher field strength provides better signal dispersion and sensitivity.
Pulse Sequence Standard single pulse (zg30)A simple 30° pulse is used to ensure full relaxation between scans.
Relaxation Delay (d1) > 5 x T₁ of slowest relaxing protonCRITICAL: This ensures complete relaxation of all relevant protons for accurate integration. A T₁ determination experiment should be performed first. A conservative value of 30-60s is often used.
Acquisition Time 3-4 secondsTo ensure good digital resolution.
Number of Scans 16-64To achieve an adequate signal-to-noise ratio (>250:1) for the signals to be integrated.

4.2.3. Sample Preparation and Calculation

  • Preparation: Accurately weigh ~15 mg of the analyte (W_analyte) and ~10 mg of the internal standard (W_IS) into the same vial.

  • Dissolution: Dissolve the mixture in a precise volume (~0.7 mL) of the deuterated solvent.

  • Acquisition: Acquire the ¹H NMR spectrum using the parameters above.

  • Processing: Manually phase and baseline correct the spectrum. Integrate the chosen analyte signal (I_analyte) and the chosen internal standard signal (I_IS).

  • Calculation: The purity or concentration is calculated using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * Purity_IS

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • W: Weight

    • Purity_IS: Purity of the internal standard

4.3. Workflow Diagram: qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation S1 Accurately weigh Analyte & Certified IS into one vial S2 Dissolve in precise volume of Deuterated Solvent I1 Determine T1 (Inversion Recovery) S2->I1 I2 Acquire Spectrum (d1 > 5xT1) I1->I2 I3 Ensure S/N > 250:1 I2->I3 D1 Phase & Baseline Correction I3->D1 D2 Integrate Analyte & IS Signals D1->D2 D3 Calculate Purity/Concentration using Formula D2->D3

Caption: Workflow for quantification by qNMR.

Summary and Method Comparison

The optimal analytical method depends on the specific application. This table provides a comparative summary to guide the researcher's choice.

FeatureHPLC-UVGC-MSqNMR
Selectivity GoodExcellentGood (depends on spectral overlap)
Sensitivity Moderate (µg/mL)High (ng/mL to pg/mL)Low (mg/mL)
Sample Throughput HighHighLow
Primary Use Case Routine QC, purity checks, stability studiesImpurity identification, trace analysisPurity of reference standards, absolute quantification
Quantification Type Relative (vs. standard)Relative (vs. standard)Absolute (vs. internal standard)
Instrumentation Cost


$

Key Advantage Robust, widely available, simpleDefinitive identification via mass spectrumNo need for analyte-specific reference standard

By leveraging the strengths of these distinct yet complementary techniques, researchers and drug development professionals can ensure the quality, consistency, and integrity of their data for methyl 3-(piperidin-1-ylmethyl)benzoate.

References

  • Google Patents. (n.d.). Method for measuring content of piperidine impurity in glatiramer acetate sample. Retrieved from [13]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link][9]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link][6]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][1]

  • ResearchGate. (2025). Using NMR Spectroscopy To Probe the Chemo- and Diastereoselectivity in the NaBH4 Reduction of Benzoin Acetate and Benzoin Benzoate. Retrieved from [Link][14]

  • Qriouet, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry. Retrieved from [Link][5][15]

  • The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link][16]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][7]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][2]

  • MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Retrieved from [Link][17]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Boyd, J. G., et al. (2018). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied and Environmental Microbiology. Retrieved from [Link][11]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive. Retrieved from [Link]

  • Bakhtin, M. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link][3]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link][10]

  • News-Medical.Net. (2015). Using EFT NMR to Determine Spectra of Propyl benzoate. Retrieved from [Link][18]

  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link][19]

  • D'Amelia, R. P., et al. (2019). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures. World Journal of Chemical Education. Retrieved from [Link][12]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Semantic Scholar. (2015). Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment. Retrieved from [Link][20]

  • Collaborative International Pesticides Analytical Council. (2020). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL. Retrieved from [Link][21]

Sources

Application Note: A Framework for In Vitro Assay Development and Cytotoxicity Profiling of Methyl 3-(piperidin-1-ylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of methyl 3-(piperidin-1-ylmethyl)benzoate, a compound with potential bioactive properties but an undefined mechanism of action. Lacking a known specific biological target, the logical first step in an early-stage drug discovery workflow is to perform a phenotypic screen to assess its general effect on cell health.[1][2][3] This application note details a robust, high-throughput compatible protocol for determining the cytotoxic and cytostatic effects of this compound using a resazurin-based cell viability assay. We will delve into the causality behind experimental design, from cell line selection to assay endpoint, and provide a framework for data analysis and interpretation. Furthermore, this guide will contextualize the cytotoxicity profile as a critical decision-making point in a broader drug discovery cascade, outlining potential subsequent steps for target deconvolution.

Introduction: The Rationale for a Phenotypic First Approach

Methyl 3-(piperidin-1-ylmethyl)benzoate belongs to a chemical class containing piperidine and benzoate moieties, structures present in a variety of biologically active molecules. However, the specific biological target for this particular compound is not yet elucidated. In such cases, a target-based drug discovery approach is not feasible.[4] Instead, a phenotypic screening strategy is employed to understand the compound's overall effect on a biological system, such as a living cell.[1]

The primary and most fundamental question for any novel compound is its impact on cell viability and proliferation.[5] A cytotoxicity assay serves as a critical initial screen to:

  • Identify a therapeutic window: Determine the concentration range at which the compound exhibits biological activity without causing widespread cell death.[5]

  • Flag overt toxicity early: Eliminate overtly toxic compounds early in the discovery process, saving significant resources.[6][7]

  • Generate initial hypotheses: The nature of the cytotoxic response can provide clues to the potential mechanism of action.

  • Establish dose-ranges for subsequent assays: The results, particularly the half-maximal inhibitory concentration (IC50), are essential for designing more complex mechanistic or functional assays.[8]

This application note will focus on the development of a resazurin-based viability assay, a robust, sensitive, and scalable method suitable for high-throughput screening (HTS).[9]

Assay Principle: Resazurin Reduction as a proxy for Cell Viability

The assay is based on the reduction of the blue, weakly fluorescent dye resazurin (also known as AlamarBlue®) to the pink, highly fluorescent resorufin. This conversion is mediated by mitochondrial dehydrogenases and other metabolic enzymes present in viable, metabolically active cells.[9][10] The amount of resorufin produced is directly proportional to the number of living cells.[10] When cells are exposed to a cytotoxic compound, their metabolic activity decreases, leading to a reduced conversion of resazurin and a lower fluorescent signal.

G

Materials and Reagents

Reagent/MaterialRecommended SupplierNotes
Methyl 3-(piperidin-1-ylmethyl)benzoateN/ASynthesized and purity-confirmed in-house.
Resazurin Sodium SaltSigma-Aldrich, Thermo FisherStore protected from light.
Selected Cell Line (e.g., HeLa, A549, HepG2)ATCCChoose a cell line relevant to the potential therapeutic area or a common, robust line for initial screening.
Complete Growth Medium (e.g., DMEM, RPMI-1640)Gibco, CorningSupplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Phosphate-Buffered Saline (PBS)Gibco, CorningCa2+/Mg2+ free for cell washing.
Trypsin-EDTA (0.25%)Gibco, CorningFor detachment of adherent cells.
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichFor preparing compound stock solutions.
96-well, clear-bottom, black-walled microplatesCorning, GreinerBlack walls minimize well-to-well crosstalk in fluorescence assays.[11]
Multi-channel pipette, Plate readerVariousCapable of fluorescence detection at Ex/Em ~560/590 nm.

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format.

Part 1: Cell Culture and Seeding
  • Cell Maintenance: Culture the chosen cell line according to the supplier's recommendations. Do not use cells that are over-confluent or have been passaged for an extended period.[12]

  • Cell Harvesting: For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete growth medium.

  • Cell Counting: Perform a cell count using a hemocytometer or automated cell counter. Assess viability (e.g., via trypan blue exclusion) to ensure a healthy starting population (>95% viability).

  • Seeding: Dilute the cell suspension to the optimized seeding density in complete growth medium. Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Optimization Insight: The optimal seeding density is critical and should be determined empirically for each cell line. It should be high enough to provide a robust signal but low enough to ensure cells remain in the exponential growth phase for the duration of the experiment.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to adhere and resume normal growth.

Part 2: Compound Preparation and Treatment
  • Stock Solution: Prepare a high-concentration stock solution of methyl 3-(piperidin-1-ylmethyl)benzoate (e.g., 10 mM) in 100% DMSO.

  • Serial Dilutions: Perform a serial dilution of the compound stock to generate a range of concentrations. A common starting point is an 8-point, 3-fold dilution series. Dilute in complete growth medium.

    • Causality Note: The final DMSO concentration in the wells should be kept constant and low (typically ≤ 0.5%) to avoid solvent-induced toxicity. Prepare a vehicle control containing the same final concentration of DMSO.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle/media controls) to the appropriate wells.

  • Controls: Include the following controls on each plate:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the compound dilutions. Represents 100% viability.

    • Untreated Control: Cells in media only.

    • Positive Control: Cells treated with a known cytotoxic compound (e.g., Staurosporine) to confirm assay performance.

    • Blank Control: Wells with media only (no cells) to measure background fluorescence.

Part 3: Assay Execution and Data Acquisition
  • Incubation: Incubate the treated plates for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation time is a critical variable that should be optimized.

  • Reagent Preparation: Prepare the resazurin working solution (e.g., 0.15 mg/mL in PBS), sterile-filter, and warm to 37°C.

  • Reagent Addition: Add 10 µL of the resazurin working solution to each well.

  • Final Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light. Incubation time should be consistent across experiments and optimized to give a good signal-to-background ratio.

  • Fluorescence Reading: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.

G node_seed 1. Seed Cells in 96-well Plate node_incubate1 2. Incubate 24h (Adhesion) node_seed->node_incubate1 node_treat 3. Treat with Compound (Serial Dilutions) node_incubate1->node_treat node_incubate2 4. Incubate 24-72h (Exposure) node_treat->node_incubate2 node_add_res 5. Add Resazurin Reagent node_incubate2->node_add_res node_incubate3 6. Incubate 1-4h (Color Development) node_add_res->node_incubate3 node_read 7. Read Fluorescence (Ex 560 / Em 590 nm) node_incubate3->node_read

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average fluorescence of the blank control wells from all other wells.

  • Normalization: Calculate the percentage of cell viability for each compound concentration using the following formula: % Viability = (Fluorescence_Sample / Fluorescence_Vehicle_Control) * 100

  • Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis). The resulting curve is typically sigmoidal.[13][14]

  • IC50 Calculation: Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the cell viability compared to the vehicle control.[15]

ParameterDescriptionExample Value
Top Plateau Maximum % Viability (should be close to 100%).101.2%
Bottom Plateau Minimum % Viability at highest concentrations.5.8%
Log(IC50) The logarithm of the concentration at the inflection point.-5.5 (Molar)
IC50 The concentration that gives a response halfway between the top and bottom plateaus.3.16 µM
Hill Slope Describes the steepness of the curve.-1.2
Goodness of fit of the curve to the data points.0.992

Interpreting the Curve:

  • A steep curve (high absolute Hill Slope) indicates a narrow concentration range between no effect and maximal effect.[13]

  • A bottom plateau significantly above 0% may indicate a cytostatic (inhibition of proliferation) rather than a cytotoxic (cell-killing) effect at the tested concentrations.

  • The IC50 value is a key measure of the compound's potency. A lower IC50 indicates higher potency.[8]

Next Steps: From Phenotype to Mechanism

A confirmed cytotoxic or cytostatic profile for methyl 3-(piperidin-1-ylmethyl)benzoate is not an endpoint but a critical starting point. The IC50 value provides the necessary concentration range to investigate the underlying mechanism of action.

G

Subsequent investigations should focus on:

  • Mechanism of Cell Death: Differentiating between apoptosis and necrosis using assays for caspase activity, Annexin V staining, or LDH release.[7]

  • Cell Cycle Analysis: Using flow cytometry to determine if the compound causes arrest at a specific phase of the cell cycle.

  • Target Deconvolution: This is a crucial step to identify the molecular target(s) of the compound. Common methods include:

    • Affinity Chromatography: Immobilizing the compound on a solid support to "pull down" its binding partners from cell lysates.[1][16]

    • Expression Cloning and Protein Microarrays: Screening libraries of proteins for binding to the labeled compound.[2][16]

    • Indirect Methods: Using genomic or proteomic profiling to identify pathways perturbed by the compound.[17]

References

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • Martin, H. L., et al. (2014). High-Content, High-Throughput Screening for the Identification of Cytotoxic Compounds Based on Cell Morphology and Cell Proliferation Markers. PLoS ONE, 9(2), e88338. [Link]

  • National Center for Biotechnology Information. (n.d.). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. PMC. [Link]

  • Goodall, N., & Bate, I. (2016). High-Throughput Cell Toxicity Assays. Methods in Molecular Biology, 1439, 245-262. [Link]

  • Technology Networks. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. [Link]

  • Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. [Link]

  • YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]

  • Lee, J. A., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 118-126. [Link]

  • Creative Biolabs. (n.d.). Target Deconvolution. [Link]

  • Slideshare. (n.d.). Principles & Applications of cell viability assays (MTT Assays). [Link]

  • Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era. [Link]

  • ResearchGate. (2016). Development and characterization of a novel luciferase based cytotoxicity assay. [Link]

  • Cree, I. A. (2011). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Anticancer Research, 31(5), 1535-1541. [Link]

  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Gadaleta, E., et al. (2018). The rationale of dose–response curves in selecting cancer drug dosing. British Journal of Cancer, 119(7), 813-819. [Link]

  • Boster Bio. (n.d.). Cytotoxicity Assays. [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. [Link]

  • baseclick GmbH. (n.d.). Cell Viability Assay: Essential Methods & Applications. [Link]

  • RJPT SimLab. (n.d.). Understanding Dose-Response Curves in Toxicology: Insights for Pharmacology Software. [Link]

  • ResearchGate. (2025, August 7). Update on in vitro cytotoxicity assays for drug development. [Link]

  • Toxicology MSDT. (n.d.). Dose-Response Curves. [Link]

  • NJ Bio, Inc. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. [Link]

  • National Center for Biotechnology Information. (2020, September 23). Handling deviating control values in concentration-response curves. PMC. [Link]

Sources

The Strategic Application of Methyl 3-(piperidin-1-ylmethyl)benzoate in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of methyl 3-(piperidin-1-ylmethyl)benzoate as a valuable, yet under-documented, building block for the synthesis of novel pharmaceutical agents. While direct incorporation into blockbuster drugs is not extensively published, its structural motifs—a tertiary amine, a benzyl group, and a methyl ester—offer a compelling triad of functionalities for medicinal chemists. This document will detail its synthesis, rationale for use, and potential applications, supported by detailed protocols and scientific justification.

Introduction: The Untapped Potential of a Versatile Scaffold

The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2] Its inclusion in a molecule can significantly influence lipophilicity, basicity, and the ability to form crucial interactions with biological targets.[1][2] The title compound, methyl 3-(piperidin-1-ylmethyl)benzoate, strategically combines the piperidine scaffold with a substituted benzene ring, offering a synthetically tractable platform for creating diverse chemical libraries.

The meta-substitution pattern on the benzoate ring provides a unique geometric arrangement for biological targets, while the methyl ester serves as a versatile handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation. The tertiary amine introduced by the piperidine moiety can act as a proton acceptor, influencing solubility and receptor binding.

This guide will first elucidate the synthetic pathway to obtain methyl 3-(piperidin-1-ylmethyl)benzoate, starting from its precursor, methyl 3-(bromomethyl)benzoate. Subsequently, we will explore its potential applications in drug discovery, drawing parallels with structurally similar compounds that have shown promise in therapeutic areas like neurology and pain management.[3][4]

Synthesis and Physicochemical Properties

The synthesis of methyl 3-(piperidin-1-ylmethyl)benzoate is most effectively achieved through a two-step process, beginning with the radical bromination of methyl m-toluate.

Physicochemical Properties

A summary of the key physicochemical properties of the intermediate and the final compound is presented below.

PropertyMethyl 3-(bromomethyl)benzoateMethyl 3-(piperidin-1-ylmethyl)benzoate
Molecular Formula C₉H₉BrO₂C₁₄H₁₉NO₂
Molecular Weight 229.07 g/mol 233.31 g/mol
Appearance White to off-white crystalline solidExpected to be a colorless to pale yellow oil or solid
Boiling Point 112-114 °C at 3 mmHgNot available
Melting Point 41-47 °CNot available
Solubility Slightly soluble in water, soluble in nonpolar organic solventsExpected to be soluble in common organic solvents
Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(bromomethyl)benzoate

This protocol details the radical bromination of methyl m-toluate using N-bromosuccinimide (NBS) and a radical initiator.

Workflow Diagram:

G cluster_0 Synthesis of Methyl 3-(bromomethyl)benzoate reagents Methyl m-toluate N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN) solvent Carbon Tetrachloride (CCl₄) reagents->solvent Dissolve reaction Reflux with stirring (Initiation of radical reaction) solvent->reaction workup Cooling and Filtration (Removal of succinimide) reaction->workup purification Rotary Evaporation (Removal of solvent) workup->purification product Crude Methyl 3-(bromomethyl)benzoate purification->product

Caption: Workflow for the synthesis of the key precursor.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl m-toluate (1 equivalent) in carbon tetrachloride (CCl₄).

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude methyl 3-(bromomethyl)benzoate, which can be further purified by column chromatography if necessary.[5]

Protocol 2: Synthesis of Methyl 3-(piperidin-1-ylmethyl)benzoate

This protocol describes the nucleophilic substitution of the benzylic bromide with piperidine.

Workflow Diagram:

G cluster_1 Synthesis of Methyl 3-(piperidin-1-ylmethyl)benzoate reagents_2 Methyl 3-(bromomethyl)benzoate Piperidine Potassium Carbonate solvent_2 Acetonitrile reagents_2->solvent_2 Dissolve/Suspend reaction_2 Stir at room temperature solvent_2->reaction_2 workup_2 Filtration and Concentration reaction_2->workup_2 extraction Extraction with Ethyl Acetate workup_2->extraction purification_2 Column Chromatography extraction->purification_2 product_2 Methyl 3-(piperidin-1-ylmethyl)benzoate purification_2->product_2

Caption: Workflow for the final product synthesis.

Step-by-Step Methodology:

  • Dissolve methyl 3-(bromomethyl)benzoate (1 equivalent) in acetonitrile.

  • Add piperidine (1.2 equivalents) and potassium carbonate (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain pure methyl 3-(piperidin-1-ylmethyl)benzoate.

Applications in Pharmaceutical Development

While specific examples of marketed drugs derived directly from methyl 3-(piperidin-1-ylmethyl)benzoate are not prominent in the literature, the structural components of this building block are highly relevant to several areas of drug discovery.

Central Nervous System (CNS) Disorders

The piperidine moiety is a well-established pharmacophore for CNS-acting agents.[1] Its presence can facilitate crossing the blood-brain barrier and interacting with various receptors and transporters. Structurally related compounds, such as piperidin-4-ylmethyl benzoate hydrochloride, are utilized as intermediates in the synthesis of molecules for psychiatric and neurological disorders.[3] It is therefore plausible that methyl 3-(piperidin-1-ylmethyl)benzoate could serve as a scaffold for novel ligands targeting CNS receptors.

Potential Signaling Pathway Interactions:

The introduction of the piperidine-containing side chain can be envisioned to interact with various G-protein coupled receptors (GPCRs) or ion channels in the CNS. The nitrogen atom of the piperidine can act as a key interaction point within the binding pocket of these receptors.

G cluster_2 Hypothetical CNS Target Interaction building_block Methyl 3-(piperidin-1-ylmethyl)benzoate Scaffold cns_target CNS Receptor (e.g., GPCR, Ion Channel) building_block->cns_target Binds to signaling_cascade Downstream Signaling Cascade cns_target->signaling_cascade Activates/Inhibits cellular_response Modulation of Neuronal Activity signaling_cascade->cellular_response therapeutic_effect Potential Therapeutic Effect (e.g., Antidepressant, Anxiolytic) cellular_response->therapeutic_effect

Caption: Hypothetical interaction with a CNS target.

Pain Management and Receptor Modulation

Derivatives of piperidine are also explored in the context of pain management and as ligands for various receptors.[3] The flexibility of the piperidin-1-ylmethyl side chain allows it to adopt multiple conformations, potentially enabling it to bind to a range of receptor subtypes with varying affinities.

Versatility for Further Chemical Elaboration

The methyl ester of the title compound is a key feature for synthetic diversification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide array of amines to generate a library of amides. This approach is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships.

Conclusion

Methyl 3-(piperidin-1-ylmethyl)benzoate represents a synthetically accessible and versatile building block for pharmaceutical research. While it may not yet be a household name in drug synthesis, its constituent parts—the privileged piperidine scaffold and the readily modifiable benzoate core—make it a compound of significant interest. The protocols provided herein offer a clear path to its synthesis, and the discussed potential applications underscore its value for medicinal chemists aiming to develop novel therapeutics, particularly in the realm of CNS disorders. The strategic use of such building blocks is essential for the continued innovation and discovery of new medicines.

References

  • Kiseleva, M. A., Tatarin, S. V., Churakov, A. V., & Bezzubov, S. I. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Molbank, 2022(4), M1449. Available from: [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023). UNIPI. Available from: [Link]

  • Process for the Large Scale Production of Rizatriptan Benzoate. (2009). Google Patents.
  • Piperidin-4-ylmethyl benzoate hydrochloride. MySkinRecipes. Available from: [Link]

  • 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions. (2008). Google Patents.
  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. (2025). European Journal of Medicinal Chemistry. Available from: [Link]

  • Process for synthesis of lenalidomide. (2018). Google Patents.
  • 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl) - Google Patents. (2006). Google Patents. Available from: https://patents.google.
  • Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. (2014). The Royal Society of Chemistry. Available from: [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2022). MDPI. Available from: [Link]

  • An efficient synthesis of 3-arylpiperidines. (2008). ResearchGate. Available from: [Link]

  • Methyl 4-(piperidin-3-yl)benzoate hydrochloride. MySkinRecipes. Available from: [Link]

  • Process for the production of methyl benzoate. (1972). Google Patents.
  • Method for producing 3-bromomethylbenzoic acids. (2003). Google Patents.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Available from: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme E-Books & E-Journals. Available from: [Link]

  • Methyl 4-(piperidin-1-ylcarbonyl)benzoate. (2010). PMC. Available from: [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-(piperidin-1-ylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-(piperidin-1-ylmethyl)benzoate is a key intermediate in the synthesis of various pharmaceutically active compounds and fine chemicals. Its structural motif, featuring a substituted benzylamine core, is prevalent in a range of biologically active molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers, scientists, and drug development professionals. This document provides a comprehensive guide to the large-scale synthesis of methyl 3-(piperidin-1-ylmethyl)benzoate, detailing two robust synthetic strategies: the direct Mannich reaction and a two-step approach involving benzylic bromination followed by nucleophilic substitution. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles and practical considerations for process optimization and scale-up.

Synthetic Strategies Overview

Two primary, scalable routes for the synthesis of methyl 3-(piperidin-1-ylmethyl)benzoate are presented. The choice between these methods will depend on factors such as raw material availability, process safety considerations, and desired purity profile of the final product.

Strategy 1: The Mannich Reaction

The Mannich reaction is a classic organic transformation that involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a primary or secondary amine.[1][2][3] In this one-pot synthesis, methyl m-toluate, piperidine, and formaldehyde (or its equivalent, paraformaldehyde) are condensed to directly yield the target product. This approach is atom-economical and can be highly efficient.

Strategy 2: Benzylic Bromination followed by Nucleophilic Substitution

This two-step approach first involves the free-radical bromination of the benzylic methyl group of methyl m-toluate to form methyl 3-(bromomethyl)benzoate.[4][5][6] This intermediate is then subjected to nucleophilic substitution with piperidine to afford the final product. While involving an additional step, this method offers distinct advantages in terms of reaction control and purification of the intermediate.

Visualizing the Synthetic Pathways

G cluster_0 Strategy 1: Mannich Reaction cluster_1 Strategy 2: Benzylic Bromination & Substitution Methyl m-toluate Methyl m-toluate Product_M Methyl 3-(piperidin-1-ylmethyl)benzoate Methyl m-toluate->Product_M Piperidine Piperidine Piperidine->Product_M Formaldehyde Formaldehyde Formaldehyde->Product_M Methyl m-toluate_B Methyl m-toluate Intermediate Methyl 3-(bromomethyl)benzoate Methyl m-toluate_B->Intermediate Bromination NBS_AIBN NBS, AIBN NBS_AIBN->Intermediate Product_B Methyl 3-(piperidin-1-ylmethyl)benzoate Intermediate->Product_B Substitution Piperidine_B Piperidine Piperidine_B->Product_B

Caption: Overview of the two synthetic strategies for methyl 3-(piperidin-1-ylmethyl)benzoate.

PART 1: Detailed Protocol for Strategy 1 - The Mannich Reaction

Scientific Rationale

The Mannich reaction proceeds via the formation of an Eschenmoser's salt-like iminium ion from the reaction of piperidine and formaldehyde. This electrophilic species then reacts with the enol or enolate form of methyl m-toluate, which possesses a sufficiently acidic benzylic proton, to form the carbon-carbon bond. The choice of solvent and temperature is critical to control the reaction rate and minimize side reactions, such as the self-condensation of formaldehyde or the formation of bis-alkylated products.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
Methyl m-toluate150.171.0
Piperidine85.151.2
Paraformaldehyde(CH₂O)n1.5
Hydrochloric Acid (conc.)36.46Catalytic
Ethanol46.07Solvent
Sodium Hydroxide40.00For neutralization
Diethyl Ether74.12Extraction Solvent
Anhydrous MgSO₄120.37Drying Agent

Procedure:

  • Reaction Setup: To a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge methyl m-toluate (1.0 eq.) and ethanol.

  • Reagent Addition: Add piperidine (1.2 eq.) and paraformaldehyde (1.5 eq.) to the stirred solution. Finally, add a catalytic amount of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium hydroxide to pH 8-9.

  • Extraction: Extract the product into diethyl ether (3 x volume of the reaction mixture). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure methyl 3-(piperidin-1-ylmethyl)benzoate.

Safety Precautions
  • Piperidine: Highly flammable, toxic, and corrosive.[8][9][10][11][12] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[8][9][10]

  • Formaldehyde/Paraformaldehyde: Toxic and a suspected carcinogen. Avoid inhalation of dust or vapors.

PART 2: Detailed Protocol for Strategy 2 - Benzylic Bromination & Nucleophilic Substitution

Scientific Rationale

Step 1: Benzylic Bromination

This step utilizes a free-radical chain reaction initiated by a radical initiator like azobisisobutyronitrile (AIBN).[4][5] N-Bromosuccinimide (NBS) serves as the source of bromine radicals. The reaction is selective for the benzylic position due to the resonance stabilization of the resulting benzyl radical. Non-polar solvents like carbon tetrachloride or cyclohexane are typically used.

Step 2: Nucleophilic Substitution

The resulting methyl 3-(bromomethyl)benzoate is a reactive benzylic halide.[5] Piperidine, a secondary amine, acts as a nucleophile, displacing the bromide ion in an SN2 reaction to form the desired product. The choice of a suitable base is important to neutralize the HBr generated during the reaction.

Experimental Protocol
Step 1: Synthesis of Methyl 3-(bromomethyl)benzoate

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
Methyl m-toluate150.171.0
N-Bromosuccinimide (NBS)177.981.1
Azobisisobutyronitrile (AIBN)164.210.05
Carbon Tetrachloride (CCl₄)153.82Solvent

Procedure:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve methyl m-toluate (1.0 eq.) in carbon tetrachloride.

  • Reagent Addition: Add NBS (1.1 eq.) and AIBN (0.05 eq.).

  • Reaction: Heat the mixture to reflux (approximately 77 °C) under a nitrogen atmosphere. The reaction is often initiated with a heat lamp. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude methyl 3-(bromomethyl)benzoate can often be used in the next step without further purification. If necessary, it can be purified by crystallization or column chromatography.

G Methyl m-toluate Methyl m-toluate Reaction Free Radical Bromination Methyl m-toluate->Reaction Radical Initiator (AIBN) Radical Initiator (AIBN) Radical Initiator (AIBN)->Reaction NBS NBS NBS->Reaction Methyl 3-(bromomethyl)benzoate Methyl 3-(bromomethyl)benzoate Reaction->Methyl 3-(bromomethyl)benzoate Succinimide Succinimide Reaction->Succinimide

Caption: Workflow for the synthesis of methyl 3-(bromomethyl)benzoate.

Step 2: Synthesis of Methyl 3-(piperidin-1-ylmethyl)benzoate

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
Methyl 3-(bromomethyl)benzoate229.071.0
Piperidine85.152.2
Acetonitrile41.05Solvent
Potassium Carbonate138.211.5

Procedure:

  • Reaction Setup: In a reactor, dissolve methyl 3-(bromomethyl)benzoate (1.0 eq.) in acetonitrile.

  • Reagent Addition: Add potassium carbonate (1.5 eq.) followed by the slow addition of piperidine (2.2 eq.) while maintaining the temperature below 30 °C.

  • Reaction: Stir the mixture at room temperature for 4-8 hours. Monitor the reaction by TLC or HPLC.

  • Work-up: After completion, filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Final Purification: Purify by vacuum distillation to obtain pure methyl 3-(piperidin-1-ylmethyl)benzoate.

Product Characterization

The identity and purity of the synthesized methyl 3-(piperidin-1-ylmethyl)benzoate should be confirmed using a combination of analytical techniques.[13]

TechniqueExpected Results
¹H NMR Aromatic protons (multiplet), singlet for the ester methyl group, and characteristic signals for the piperidine and benzylic methylene protons.
¹³C NMR Signals corresponding to the carbonyl carbon, aromatic carbons, ester methyl carbon, and the carbons of the piperidine ring and benzylic methylene group.
Mass Spec. Molecular ion peak corresponding to the calculated molecular weight (233.31 g/mol ).[14]
HPLC A single major peak indicating high purity.[7][13]

Conclusion

This application note provides two detailed and scalable protocols for the synthesis of methyl 3-(piperidin-1-ylmethyl)benzoate. The choice of synthetic route will be dictated by specific laboratory or plant capabilities and economic considerations. Both methods, when executed with the appropriate safety precautions and process controls, are capable of delivering high-quality material suitable for further applications in research and development.

References

  • Penta chemicals. Piperidine - SAFETY DATA SHEET. [Link]

  • The Royal Society of Chemistry. Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. [Link]

  • Google Patents. US20040236146A1 - Method for producing 3-bromomethylbenzoic acids.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine. [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. [Link]

  • Google Patents. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • MDPI. Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. [Link]

  • OARJBP. Synthetic applications of biologically important Mannich bases: An updated review. [Link]

  • PMC. Methyl 4-(piperidin-1-ylcarbonyl)benzoate. [Link]

  • Journal of American Science. Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. [Link]

  • Semantic Scholar. The preparation of some piperidine derivatives by the Mannich reaction. [Link]

Sources

Application Notes and Protocols for Methyl 3-(piperidin-1-ylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the safe and effective handling, storage, and use of methyl 3-(piperidin-1-ylmethyl)benzoate. Designed for researchers, scientists, and professionals in drug development, these notes synthesize critical safety data with practical laboratory protocols. The causality behind experimental choices is explained to ensure both safety and experimental integrity. All procedures are presented as self-validating systems, grounded in authoritative safety and chemical handling standards.

Introduction: Understanding Methyl 3-(piperidin-1-ylmethyl)benzoate

Methyl 3-(piperidin-1-ylmethyl)benzoate is a substituted aromatic ester containing a tertiary amine functionality. Its structure, combining a methyl benzoate core with a piperidinomethyl group, suggests its potential utility as a building block in medicinal chemistry and organic synthesis. The presence of both an ester and a tertiary amine dictates the specific handling and storage procedures required to maintain its chemical integrity and ensure laboratory safety. This guide provides the foundational knowledge for working with this compound and similar chemical entities.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling and use in experimental settings.

PropertyValueSource
Molecular Formula C₁₄H₁₉NO₂Inferred from structure
IUPAC Name methyl 3-(piperidin-1-ylmethyl)benzoateFisher Scientific[1]
CAS Number 73278-90-7Fisher Scientific[1]
Appearance Not explicitly stated, likely a liquid or low-melting solidInferred from related compounds
Solubility Poorly soluble in water, miscible with organic solvents.[2]
Stability Stable under recommended storage conditions.[3][4]

Note: Some properties are inferred from the parent compound, methyl benzoate, and the piperidine moiety due to limited specific data on the title compound.

Hazard Identification and Safety Precautions

Methyl 3-(piperidin-1-ylmethyl)benzoate is classified as a corrosive material that can cause burns.[1] The toxicological properties have not been fully investigated, and therefore, it should be handled with the assumption of significant hazard.[1]

GHS Hazard Statements:

  • Causes skin corrosion/irritation.[1]

  • Causes serious eye damage.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific experimental procedure.

  • Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations with a high risk of splashing.[5]

  • Skin Protection: A flame-retardant lab coat must be worn. Protective gloves (e.g., nitrile) suitable for handling corrosive materials should be used. Inspect gloves for any signs of degradation before use.[1]

  • Respiratory Protection: All handling of the compound should be performed within a certified chemical fume hood to avoid inhalation of vapors or aerosols.[1]

General Laboratory Safety Practices

Adherence to standard laboratory safety protocols is essential for mitigating risks.

  • Work Area: Maintain a clean and uncluttered workspace. Ensure that emergency equipment, such as safety showers and eyewashes, is accessible and unobstructed.[5]

  • Food and Drink: Do not eat, drink, or apply cosmetics in the laboratory.[6]

  • Working Alone: Avoid working alone when handling hazardous materials.[6]

  • Hand Washing: Always wash hands thoroughly after handling chemicals, even if gloves were worn.[6][7]

Storage and Handling Procedures

The dual functionality of an ester and a tertiary amine in methyl 3-(piperidin-1-ylmethyl)benzoate necessitates specific storage and handling conditions to prevent degradation and ensure safety.

Storage
  • Container: Store in the original, tightly sealed container in a dry, cool, and well-ventilated area.[1][8]

  • Incompatible Materials: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[1] Benzoate esters can react with acids to liberate heat.[3]

  • Temperature: While specific data for this compound is unavailable, storage for the parent methyl benzoate is recommended between +5°C and +30°C.[4]

  • Labeling: Ensure all containers are clearly and accurately labeled with the chemical name, concentration, and hazard information.

Handling
  • Ventilation: All manipulations should be conducted in a chemical fume hood to minimize inhalation exposure.[1]

  • Inert Atmosphere: For reactions sensitive to air or moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Spill Management: In the event of a spill, evacuate the area and eliminate all ignition sources. Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[9] Place the absorbed material into a sealed container for proper waste disposal.[9] Do not wash spills into the sewer system.[9]

Experimental Protocols: A Representative Workflow

While specific application notes for methyl 3-(piperidin-1-ylmethyl)benzoate are not widely published, its structure lends itself to use as an intermediate in organic synthesis. The following protocol outlines a representative workflow for its use as a reactant in a hypothetical acylation reaction. This is a template and must be adapted based on the specific reaction being performed.

General Reaction Setup

This protocol describes the setup for a reaction using methyl 3-(piperidin-1-ylmethyl)benzoate under anhydrous conditions.

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon) to remove any residual moisture.

  • Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of inert gas.

  • Reagent Addition:

    • Dissolve methyl 3-(piperidin-1-ylmethyl)benzoate in an appropriate anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in the reaction flask.

    • Cool the solution to the desired temperature using an ice bath or other cooling system.

    • Slowly add the acylating agent (e.g., an acid chloride or anhydride) to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with an appropriate organic solvent.

    • Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using a suitable technique, such as column chromatography or recrystallization.

Workflow Diagram: General Synthesis Protocol

A visual representation of the general synthetic workflow is provided below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Oven-dry Glassware prep_inert Establish Inert Atmosphere prep_glass->prep_inert add_reagents Add Reagents and Solvent prep_inert->add_reagents run_reaction Run Reaction at Temperature add_reagents->run_reaction monitor Monitor Progress (TLC/LC-MS) run_reaction->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product concentrate->purify

Caption: General workflow for a synthetic reaction.

Waste Disposal

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Classification: Methyl 3-(piperidin-1-ylmethyl)benzoate and its containers should be treated as hazardous waste.[10]

  • Containerization: Collect waste in clearly labeled, sealed containers.

  • Disposal Route: Dispose of contents and containers at an approved industrial combustion plant or through a licensed waste disposal company.[7][11] Do not dispose of down the drain.[12]

Conclusion

The procedures outlined in this document are designed to ensure the safe and effective use of methyl 3-(piperidin-1-ylmethyl)benzoate in a research setting. Adherence to these guidelines, in conjunction with a thorough understanding of the specific experimental context, is paramount for maintaining a safe laboratory environment and achieving reliable scientific outcomes. Researchers should always consult the most current Safety Data Sheet and relevant literature before commencing any new experimental work.

References

  • Ataman Kimya. METHYL BENZOATE. Available at: [Link]

  • Chemos GmbH & Co. KG. (2024). Safety Data Sheet: Methyl benzoate. Available at: [Link]

  • Carl ROTH GmbH + Co. KG. (2022). Safety Data Sheet: Piperidine. Available at: [Link]

  • Wikipedia. Methyl benzoate. Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Methyl Benzoate. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7150, Methyl Benzoate. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Available at: [Link]

  • United Nations Office on Drugs and Crime. (2019). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines? Available at: [Link]

  • Princeton University Environmental Health and Safety. Laboratory Safety Manual. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 566577, Methyl 3-piperidin-1-ylpropanoate. Available at: [Link]

  • Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. Available at: [Link]

  • MDPI. Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Available at: [Link]

  • CPAchem Ltd. (2023). Safety data sheet: Methyl benzoate. Available at: [Link]

  • University of Tennessee, Knoxville. Laboratory Safety Manual. Available at: [Link]

  • Penta s.r.o. (2021). Piperidine - SAFETY DATA SHEET. Available at: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 168477750, Methyl 3-bromo-5-(piperidin-1-ylmethyl)benzoate. Available at: [Link]

  • University of Wisconsin-Madison. Laboratory Safety and Chemical Hygiene Plan. Available at: [Link]

  • FooDB. Showing Compound Methyl benzoate (FDB012198). Available at: [Link]

  • Chemos GmbH & Co. KG. (2022). Safety Data Sheet: Piperidine. Available at: [Link]

Sources

Strategic Purification of Methyl 3-(piperidin-1-ylmethyl)benzoate: Protocols and Rationale

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This comprehensive guide details robust methodologies for the purification of methyl 3-(piperidin-1-ylmethyl)benzoate, a common intermediate in pharmaceutical synthesis. The unique bifunctional nature of this molecule, containing both a basic tertiary amine and an ester group susceptible to hydrolysis, presents specific challenges that standard purification protocols may fail to address adequately. This document provides an in-depth analysis of purification strategies, including pH-mediated liquid-liquid extraction, optimized flash column chromatography, and high-resolution preparative HPLC. Each protocol is presented with a detailed explanation of the underlying chemical principles, enabling researchers to make informed decisions and adapt the methodologies to their specific purity requirements.

Introduction and Strategic Considerations

Methyl 3-(piperidin-1-ylmethyl)benzoate is a valuable building block in medicinal chemistry and drug development. The purity of such intermediates is paramount, as even trace impurities can lead to unwanted side reactions, complicate reaction kinetics, and introduce contaminants into the final active pharmaceutical ingredient (API).[1][2]

The molecule's structure is characterized by two key functional groups:

  • A Tertiary Amine (Piperidine Ring): This group is basic (typical pKa for protonated piperidine derivatives is ~10-11) and serves as the primary handle for pH-based purification techniques. However, its basicity also causes strong interactions with acidic stationary phases like silica gel.[3][4]

  • A Methyl Ester: This group is relatively stable but can be susceptible to hydrolysis under strongly acidic or, more notably, strongly basic conditions (saponification), especially at elevated temperatures.[5]

Therefore, a successful purification strategy must selectively exploit the properties of the amine while preserving the integrity of the ester. The primary goal is to remove common impurities derived from synthesis, such as unreacted starting materials (e.g., methyl 3-(bromomethyl)benzoate, piperidine) and by-products (e.g., ester hydrolysis to 3-(piperidin-1-ylmethyl)benzoic acid).

The following diagram outlines the logical flow for selecting an appropriate purification technique based on the required scale and purity level.

Purif_Strategy Start Crude Methyl 3-(piperidin-1-ylmethyl)benzoate LLE Acid-Base Extraction (Bulk Impurity Removal) Start->LLE Initial Cleanup Decision1 Purity Requirement? Flash Flash Chromatography (Moderate to High Purity) Decision1->Flash >95-98% Purity Needed Prep_HPLC Preparative HPLC (Highest Purity / Difficult Separations) Decision1->Prep_HPLC >99% Purity / Isomer Separation Decision2 Scale? End Pure Product (>99%) Decision2->End mg to multi-gram LLE->Decision1 Flash->Decision2 Prep_HPLC->End mg to gram

Caption: Decision workflow for purifying methyl 3-(piperidin-1-ylmethyl)benzoate.

Technique I: Acid-Base Liquid-Liquid Extraction (LLE)

This technique is the most effective first-pass and bulk-scale purification method. It leverages the significant change in the compound's solubility upon protonation of the basic piperidine nitrogen.

Principle of Operation: The neutral amine-ester is soluble in common organic solvents. Upon treatment with an aqueous acid, the amine is protonated to form an ammonium salt. This salt is highly polar and thus preferentially partitions into the aqueous phase, leaving non-basic organic impurities behind in the organic layer.[6][7][8] Subsequent neutralization of the aqueous layer with a mild base regenerates the neutral amine, which can then be re-extracted into a fresh organic solvent.

Causality and Optimization:

  • Choice of Acid: 1 M Hydrochloric acid (HCl) is typically used. It is strong enough to fully protonate the tertiary amine but is generally not harsh enough to cause significant ester hydrolysis at room temperature over the course of the extraction.

  • Choice of Base: The use of a strong base like sodium hydroxide (NaOH) should be avoided as it can readily hydrolyze the methyl ester.[5] The ideal choice is a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). These are sufficiently basic to deprotonate the ammonium salt but are weak enough to leave the ester group intact.[9]

Protocol 2.1: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane, ~10-20 mL per gram of crude material).

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl (aq). Shake the funnel vigorously for 30-60 seconds, venting frequently to release any pressure buildup.[5]

  • Layer Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. The target compound is now in this aqueous layer as its hydrochloride salt.

  • Repeat Extraction: Add another portion of 1 M HCl to the organic layer in the separatory funnel, shake, and combine the aqueous layer with the first extract. This ensures complete recovery. The remaining organic layer, containing neutral impurities, can be discarded.

  • Back-Wash: To remove any neutral impurities that may have been physically carried over, add a small volume of fresh ethyl acetate to the combined aqueous extracts, shake gently, and discard the organic wash.

  • Neutralization: Cool the aqueous solution in an ice bath. Slowly add saturated NaHCO₃ solution portion-wise with constant swirling or stirring. Effervescence (CO₂ evolution) will occur. Continue adding base until the effervescence ceases and the pH of the solution is > 8 (confirm with pH paper). The product will often precipitate or form an oily emulsion.

  • Product Re-extraction: Add a fresh portion of ethyl acetate to the neutralized mixture. Shake vigorously to extract the neutral amine product back into the organic phase.

  • Final Workup: Drain the organic layer. Repeat the extraction of the aqueous layer with two more portions of ethyl acetate. Combine all organic extracts, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

LLE_Workflow cluster_org Organic Phase (EtOAc) cluster_aq Aqueous Phase Crude Crude Product (Amine + Neutral Impurities) Protonated Protonated Amine (Salt) in Aqueous HCl Crude->Protonated Extract with 1M HCl Org_Impurities Neutral Impurities Final_Product Pure Product in EtOAc Protonated->Org_Impurities Separate Layers Neutralized Neutral Amine in Aqueous NaHCO3 Protonated->Neutralized Add NaHCO3 (aq) Neutralized->Final_Product Extract with EtOAc

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of Methyl 3-(piperidin-1-ylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl 3-(piperidin-1-ylmethyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this valuable compound. Here, we delve into the intricacies of the synthetic process, offering troubleshooting advice and answers to frequently asked questions, all grounded in established chemical principles and practical laboratory experience.

Introduction to the Synthesis

The most efficient and widely adopted method for synthesizing methyl 3-(piperidin-1-ylmethyl)benzoate is the one-pot reductive amination of methyl 3-formylbenzoate with piperidine. This approach is favored for its operational simplicity and generally good yields. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.

The choice of reducing agent is paramount to the success of this synthesis. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice due to its mild nature and remarkable selectivity for reducing the iminium ion in the presence of the starting aldehyde.[1][2] This selectivity is crucial for minimizing the formation of the primary side product, methyl 3-(hydroxymethyl)benzoate.[3] The reaction is typically performed in an aprotic solvent, such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), under mildly acidic conditions to facilitate the formation of the iminium ion intermediate.[1][4]

Visualizing the Reaction Pathway

Reductive Amination Workflow Reductive Amination of Methyl 3-formylbenzoate cluster_reactants Reactants cluster_conditions Reaction Conditions Methyl 3-formylbenzoate Methyl 3-formylbenzoate Iminium Ion Formation Iminium Ion Formation Methyl 3-formylbenzoate->Iminium Ion Formation Condensation Piperidine Piperidine Piperidine->Iminium Ion Formation Nucleophilic Attack NaBH(OAc)3 (STAB) NaBH(OAc)3 (STAB) Reduction Reduction NaBH(OAc)3 (STAB)->Reduction Hydride Source Aprotic Solvent (e.g., DCE) Aprotic Solvent (e.g., DCE) Mildly Acidic (e.g., Acetic Acid) Mildly Acidic (e.g., Acetic Acid) Iminium Ion Formation->Reduction Intermediate Methyl 3-(piperidin-1-ylmethyl)benzoate Methyl 3-(piperidin-1-ylmethyl)benzoate Reduction->Methyl 3-(piperidin-1-ylmethyl)benzoate Final Product

Caption: Workflow for the synthesis of methyl 3-(piperidin-1-ylmethyl)benzoate.

Troubleshooting Guide

Low yields or impure products can often be traced back to suboptimal reaction conditions or the presence of contaminants. The following table addresses common issues encountered during the synthesis of methyl 3-(piperidin-1-ylmethyl)benzoate.

Problem Potential Cause(s) Recommended Solution(s) Expected Outcome
Low or No Product Formation 1. Inactive reducing agent (STAB is moisture-sensitive).[2][5] 2. Insufficiently acidic conditions hindering iminium ion formation.[1][4] 3. Amine is too basic and has been fully protonated, rendering it non-nucleophilic.[4]1. Use freshly opened or properly stored STAB. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere. 2. Add a catalytic amount of acetic acid (typically 1-2 equivalents) to the reaction mixture.[6] 3. If using an amine salt, add a non-nucleophilic base like triethylamine to free the amine.An increase in product yield, as confirmed by TLC or LC-MS analysis.
Significant Amount of Methyl 3-(hydroxymethyl)benzoate Byproduct 1. Use of a non-selective reducing agent (e.g., NaBH₄) that reduces the aldehyde.[5] 2. Contamination of STAB with more reactive borohydride species.1. Switch to a more selective reducing agent like STAB.[1][2] 2. Use high-purity STAB from a reliable supplier.A significant reduction in the alcohol byproduct, leading to a cleaner reaction profile and easier purification.
Presence of Unreacted Methyl 3-formylbenzoate 1. Insufficient amount of piperidine or reducing agent. 2. Short reaction time.1. Use a slight excess of piperidine (1.1-1.2 equivalents) and STAB (1.2-1.5 equivalents).[7] 2. Extend the reaction time and monitor progress by TLC or LC-MS until the starting aldehyde is consumed.Complete consumption of the starting aldehyde and a higher conversion to the desired product.
Hydrolysis of the Methyl Ester Presence of water in the reaction mixture or during workup with strong aqueous base or acid.Ensure anhydrous reaction conditions. During workup, use a mild base like saturated sodium bicarbonate solution for quenching and avoid prolonged exposure to strongly acidic or basic conditions.Preservation of the methyl ester group and avoidance of the carboxylic acid byproduct.
Difficulty in Product Purification (Peak Tailing in Column Chromatography) The basic nature of the tertiary amine product strongly interacts with the acidic silanol groups of the silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to the eluent system.Improved peak shape and better separation during column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the reactants?

For optimal results, it is recommended to use a slight excess of the amine and the reducing agent. A typical stoichiometry is 1.0 equivalent of methyl 3-formylbenzoate, 1.1-1.2 equivalents of piperidine, and 1.2-1.5 equivalents of sodium triacetoxyborohydride.[7]

Q2: Why is acetic acid sometimes added to the reaction?

Acetic acid acts as a catalyst to promote the formation of the iminium ion intermediate, which is the species that is reduced by STAB.[4][6] The reaction generally proceeds best under mildly acidic conditions (pH ~4-6).[1]

Q3: Can I use other solvents for this reaction?

While 1,2-dichloroethane (DCE) is the most commonly used solvent, other aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile can also be effective.[8] Protic solvents like methanol are generally not recommended as they can react with STAB.[2][5]

Q4: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting aldehyde spot and the appearance of a new, typically higher Rf, product spot indicates the progress of the reaction. For more quantitative analysis, HPLC or GC-MS can be used.

Q5: What are the best practices for purifying the final product?

After an aqueous workup to remove the excess reagents and byproducts, the crude product is typically purified by column chromatography on silica gel. As mentioned in the troubleshooting guide, adding a small amount of triethylamine to the eluent system (e.g., a gradient of ethyl acetate in hexanes with 0.1% Et₃N) is highly recommended to prevent peak tailing of the basic product.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the purity of your starting materials.

Materials:

  • Methyl 3-formylbenzoate

  • Piperidine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

  • Triethylamine

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 3-formylbenzoate (1.0 eq.). Dissolve the aldehyde in anhydrous DCE.

  • Addition of Amine: Add piperidine (1.1 eq.) to the stirred solution at room temperature.

  • Acid Catalyst (Optional): If desired, add acetic acid (1.0 eq.) to the mixture and stir for 20-30 minutes.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2 eq.) portion-wise to the reaction mixture. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes. Separate the organic layer and extract the aqueous layer with DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 0.1% triethylamine.

Visualizing the Purification Workflow

Purification Workflow Purification of Methyl 3-(piperidin-1-ylmethyl)benzoate Crude Product Crude Product Aqueous Workup Aqueous Workup Crude Product->Aqueous Workup Quenching & Extraction Drying & Concentration Drying & Concentration Aqueous Workup->Drying & Concentration Removal of Water & Solvent Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Silica Gel Pure Product Pure Product Column Chromatography->Pure Product Elution with Hexane/EtOAc + Et3N

Sources

Technical Support Center: Purification of Methyl 3-(piperidin-1-ylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for methyl 3-(piperidin-1-ylmethyl)benzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this molecule. The unique bifunctional nature of this compound, possessing both a basic tertiary amine and a hydrolyzable methyl ester, presents specific challenges that require carefully considered strategies. This document provides in-depth, field-proven insights and troubleshooting protocols to help you achieve high purity for your downstream applications.

Understanding the Core Challenge

The primary difficulty in purifying methyl 3-(piperidin-1-ylmethyl)benzoate stems from the reactivity of its two functional groups. The basic piperidine nitrogen (pKa of the conjugate acid is ~11) strongly interacts with acidic stationary phases like silica gel, while the methyl ester is susceptible to hydrolysis under both strongly acidic and basic conditions. A successful purification strategy must navigate this delicate balance.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

A1: The impurity profile largely depends on the synthetic route. However, common impurities to anticipate are listed in the table below.

Table 1: Common Impurities and Their Characteristics

Compound Name Structure Typical Origin Key Purification Challenge
Piperidine Excess reagent Volatile, but can co-extract with product.
Methyl 3-(bromomethyl)benzoate Unreacted starting material Similar polarity to the product, making chromatographic separation difficult.[1]
3-(Piperidin-1-ylmethyl)benzoic acid Hydrolysis of the ester Highly polar; can result from harsh workup conditions.

| Methyl Benzoate | | Hydrodehalogenation side-product | Less polar than the desired product.[1][2] |

Q2: My compound is streaking severely during silica gel column chromatography. Why is this happening and what can I do?

A2: This is the most common issue encountered. The basic nitrogen of the piperidine moiety interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3] This strong, often irreversible, binding leads to significant peak tailing, poor resolution, and in some cases, complete retention of the product on the column.

To mitigate this, you must neutralize the acidic sites on the silica. The most effective method is to add a small amount of a basic modifier, such as triethylamine (Et3N) or ammonium hydroxide, to your eluent system (typically 0.5-2% v/v).[3][4] This competitively blocks the acidic sites, allowing your compound to elute symmetrically. Alternatively, using a less acidic stationary phase like alumina (basic or neutral) can also prevent this issue.[4]

Q3: I suspect my ester is hydrolyzing during workup. How can I prevent this?

A3: Ester hydrolysis is a significant risk, especially during acid-base extractions.[1] Prolonged exposure to either strong aqueous acid (e.g., 1M HCl) or strong aqueous base (e.g., 1M NaOH) can cleave the methyl ester to the corresponding carboxylic acid.

Preventative Measures:

  • Use Weaker Bases: When basifying an acidic aqueous layer to recover your product, use a milder base like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution instead of NaOH.[5]

  • Minimize Contact Time: Perform extractions quickly and avoid letting the biphasic mixture sit for extended periods.

  • Work at Lower Temperatures: If possible, perform the workup and extractions at 0-5 °C to slow the rate of hydrolysis.

Q4: Is recrystallization a viable purification method for this compound?

A4: Recrystallizing the free base of amines can be challenging due to their often oily nature and tendency to form eutectic mixtures with impurities.[6] A more reliable approach is to convert the amine to a crystalline salt, typically the hydrochloride (HCl) salt.[7] This can be achieved by dissolving the crude product in a suitable solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of HCl in the same solvent. The resulting salt often precipitates as a pure, crystalline solid that can be easily filtered and washed.[4] The pure free base can then be regenerated by dissolving the salt in water and basifying with a mild base.[8]

Part 2: Troubleshooting Guide

This section addresses specific experimental failures in a problem-and-solution format.

Problem Encountered Probable Cause(s) Recommended Solution(s)
No product elutes from the silica column, or recovery is very low. Strong, irreversible binding of the basic amine to acidic silica gel.1. Switch to a modified eluent: Add 1-2% triethylamine or ammonium hydroxide to your hexane/ethyl acetate or DCM/methanol eluent.[3] 2. Change stationary phase: Use neutral or basic alumina instead of silica gel.[4] 3. Pre-treat the silica: Flush the packed column with the amine-modified eluent before loading your sample.[9]
A new, highly polar spot (baseline on TLC) appears after workup. The methyl ester has been hydrolyzed to the carboxylic acid by exposure to strong acid or base.1. Repeat the workup using milder reagents (e.g., saturated NaHCO₃ instead of NaOH). 2. If the acid has already formed, it can be removed by performing a basic wash (e.g., with NaHCO₃) on the organic layer containing your desired ester product. The carboxylate salt will move to the aqueous layer.
Product co-elutes with a starting material (e.g., methyl 3-(bromomethyl)benzoate). The polarity of the product and the impurity are too similar for the chosen chromatographic system.[1]1. Employ an orthogonal purification method: Use acid-base extraction. The basic product will move into an acidic aqueous layer, while the neutral starting material will remain in the organic layer.[5] 2. Optimize chromatography: Use a shallow gradient elution, which can improve the resolution of closely eluting compounds.[1]
The purified oil turns dark or discolors upon standing. Air oxidation of the amine. This can be accelerated by trace impurities or exposure to light.1. Store the purified compound under an inert atmosphere (Nitrogen or Argon). 2. Store at low temperatures (-20 °C for long-term storage). 3. For ultimate stability, convert to the HCl salt, which is generally more resistant to oxidation.

Part 3: Key Experimental Protocols & Workflows

Workflow 1: Purification Strategy Decision Tree

This diagram outlines a logical approach to selecting the appropriate purification method based on the nature of the crude reaction mixture.

G start Crude Reaction Mixture check_impurities Analyze by TLC/LCMS. What are the major impurities? start->check_impurities nonpolar Mainly non-polar impurities (e.g., starting material)? check_impurities->nonpolar polar Mainly polar impurities (e.g., hydrolyzed acid)? nonpolar->polar No acid_base Protocol 2: Acid-Base Extraction nonpolar->acid_base Yes complex Complex mixture or very similar polarity? polar->complex No basic_wash Simple Basic Wash (e.g., NaHCO3) polar->basic_wash Yes chromatography Protocol 1: Modified Column Chromatography complex->chromatography Yes salt_recryst Protocol 3: Purification via Salt Formation chromatography->salt_recryst For highest purity

Caption: Decision tree for purification strategy.

Protocol 1: Modified Flash Column Chromatography

This protocol is designed to overcome the challenge of amine interaction with silica gel. Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[10][11][12]

Materials:

  • Crude methyl 3-(piperidin-1-ylmethyl)benzoate

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (Et3N)

  • Glass column, flasks, etc.

Procedure:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent. Start with a standard mobile phase like 30% EtOAc in Hexane. Add 1% Et3N to this mixture. The target Rf for your product should be ~0.25-0.35.

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in a low-polarity solvent (e.g., 5% EtOAc/Hexane).

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure.

  • Column Equilibration:

    • Once packed, flush the column with 2-3 column volumes of your chosen eluent (containing 1% Et3N). This deactivates the acidic sites on the silica.[9]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or your eluent.

    • Alternatively, for better resolution, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution:

    • Begin eluting with your chosen solvent system.

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove the last traces of Et3N (b.p. 89 °C), you may need to co-evaporate with a solvent like toluene or place the sample under high vacuum.

Protocol 2: Optimized Acid-Base Extraction

This technique leverages the basicity of the amine to separate it from neutral or acidic impurities.[5]

G cluster_0 Step 1: Acidification cluster_1 Step 2: Separation cluster_2 Step 3: Basification & Re-extraction cluster_3 Step 4: Final Product a Crude product in Organic Solvent (e.g., EtOAc) b Wash with 1M HCl (aq) a->b c Organic Layer: Neutral Impurities (e.g., starting material) b->c d Aqueous Layer: Protonated Product [Product-H]+Cl- b->d i Aqueous Layer: Salts e Aqueous Layer [Product-H]+Cl- d->e f Add Saturated NaHCO3 (aq) until pH > 8 e->f g Extract with EtOAc f->g h Final Organic Layer: Pure Product (Free Base) g->h g->i

Caption: Workflow for acid-base extraction.

Procedure:

  • Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel and extract with 1M HCl (aqueous). The basic product will be protonated and move into the aqueous layer.[13] Neutral organic impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Combine the acidic aqueous layers. Discard the organic layer (or keep it for analysis of byproducts).

  • Cool the combined aqueous layer in an ice bath.

  • Slowly add saturated aqueous NaHCO₃ or Na₂CO₃ solution with stirring until the solution is basic (pH > 8, check with pH paper). You will observe the product precipitating or making the solution cloudy.

  • Extract the free-base product back into an organic solvent (e.g., ethyl acetate, 3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

References
  • Google Patents. (n.d.). Purification of tertiary amines using an adsorbent.
  • MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). Process for the purification of tertiary amines.
  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved January 21, 2026, from [Link]

  • University of Rochester. (2026). Workup: Amines. Retrieved January 21, 2026, from [Link]

  • Reddit. (n.d.). Amine workup. Retrieved January 21, 2026, from [Link]

  • YouTube. (2022). How to purify Amine? Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved January 21, 2026, from [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Column chromatography. Retrieved January 21, 2026, from [Link]

  • Drug Development and Delivery. (n.d.). Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Retrieved January 21, 2026, from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 21, 2026, from [Link]

  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). Methyl 3-piperidin-1-ylpropanoate. Retrieved January 21, 2026, from [Link]

  • Journal of Zhejiang University-SCIENCE A. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2023). B. Column Chromatography. Retrieved January 21, 2026, from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery). Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). Process for recovery of amines and volatile acids from amine salts.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved January 21, 2026, from [Link]

  • MetwareBio. (n.d.). Chromatographic Columns: The Backbone of Analytical Chemistry. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-5-(piperidin-1-ylmethyl)benzoate. Retrieved January 21, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved January 21, 2026, from [Link]

  • Khan Academy. (n.d.). Column chromatography. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Methyl benzoate. Retrieved January 21, 2026, from [Link]

  • FooDB. (2010). Showing Compound Methyl benzoate (FDB012198). Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Synthesis of Methyl 3-(piperidin-1-ylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl 3-(piperidin-1-ylmethyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable piperidine-containing building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a successful and efficient synthesis.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of methyl 3-(piperidin-1-ylmethyl)benzoate can be approached through several synthetic routes, each with its own set of potential challenges. The most common strategies include:

  • Reductive Amination: Reaction of methyl 3-formylbenzoate with piperidine, followed by reduction.

  • Direct N-Alkylation: Reaction of methyl 3-(bromomethyl)benzoate with piperidine.

This guide will address the common side reactions and troubleshooting for both of these primary routes.

Route 1: Reductive Amination

Reductive amination is a widely used method for the formation of C-N bonds and is a popular choice for synthesizing compounds like methyl 3-(piperidin-1-ylmethyl)benzoate.[1][2]

Workflow Diagram: Reductive Amination

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A Methyl 3-formylbenzoate C Iminium Ion Intermediate A->C Reaction B Piperidine B->C E Methyl 3-(piperidin-1-ylmethyl)benzoate C->E Reduction D Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) D->E

Caption: Reductive amination workflow.

Question: My reductive amination reaction is showing multiple spots on TLC, and the yield of the desired product is low. What are the likely side reactions?

Answer:

Low yields and multiple byproducts in a reductive amination of methyl 3-formylbenzoate can often be attributed to several competing reactions. Here are the most common culprits and how to address them:

  • Over-reduction of the Aldehyde: The reducing agent can directly reduce the starting aldehyde, methyl 3-formylbenzoate, to the corresponding alcohol, methyl 3-(hydroxymethyl)benzoate. This is particularly common with strong reducing agents like sodium borohydride (NaBH₄).

    • Solution: Employ a milder, more selective reducing agent that is slower to react with the aldehyde but readily reduces the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this reason.[3]

  • Cannizzaro-type Reactions: In the presence of a base, or under certain conditions, aldehydes lacking an alpha-hydrogen, like methyl 3-formylbenzoate, can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.[4]

    • Solution: Ensure the reaction is not basic, unless a specific protocol calls for it. Most modern reductive aminations are run under neutral or slightly acidic conditions, which also favors the formation of the iminium ion.

  • Formation of Aminal/Hemiaminal Intermediates: The initial reaction between the aldehyde and piperidine can form stable hemiaminal or aminal intermediates that may not efficiently proceed to the iminium ion for reduction.

    • Solution: The use of a dehydrating agent or performing the reaction in a solvent that allows for the removal of water (e.g., with a Dean-Stark trap) can drive the equilibrium towards the iminium ion. The slightly acidic conditions of using NaBH(OAc)₃ also help to catalyze the dehydration step.

Table 1: Troubleshooting Reductive Amination Side Reactions
Side Product Cause Preventative Measure
Methyl 3-(hydroxymethyl)benzoateDirect reduction of the starting aldehyde.Use a milder reducing agent like NaBH(OAc)₃.
3-(Methoxycarbonyl)benzoic acidCannizzaro-type reaction.Maintain neutral or slightly acidic reaction conditions.
Unreacted Starting MaterialIncomplete iminium ion formation.Use a dehydrating agent or azeotropic removal of water.

Route 2: Direct N-Alkylation

The direct alkylation of piperidine with an electrophile like methyl 3-(bromomethyl)benzoate is another common approach. This method relies on the nucleophilicity of the piperidine nitrogen.[5]

Workflow Diagram: N-Alkylation

G A Methyl 3-(bromomethyl)benzoate C Methyl 3-(piperidin-1-ylmethyl)benzoate A->C SN2 Reaction B Piperidine B->C D Piperidinium Bromide Salt B->D C->D Proton Transfer

Caption: N-Alkylation workflow.

Question: I am attempting the N-alkylation of piperidine with methyl 3-(bromomethyl)benzoate and observing the formation of a white precipitate and a complex mixture of products. What is going wrong?

Answer:

While seemingly straightforward, the N-alkylation of piperidine can be complicated by a few key issues:

  • Acid-Base Reaction: The reaction of piperidine with methyl 3-(bromomethyl)benzoate generates HBr as a byproduct. This HBr will react with the basic piperidine starting material to form a piperidinium bromide salt, which is often a white precipitate. This salt formation consumes your nucleophile and can significantly slow down or stall the reaction.[5]

    • Solution: Add a non-nucleophilic base to the reaction to act as an acid scavenger. Common choices include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The base will neutralize the HBr as it is formed, leaving the piperidine free to act as a nucleophile.[5][6]

  • Over-alkylation/Quaternization: While less common with secondary amines like piperidine, if the product itself can be further alkylated, it can lead to the formation of a quaternary ammonium salt. This is more of a concern when using primary amines.[3] For piperidine, this is not a primary concern unless there are other reactive sites.

  • Elimination Reactions: If the alkyl halide is sterically hindered or if a strong, bulky base is used, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene. For a benzylic bromide, this is less likely but should be considered if unexpected byproducts are observed.

Question: My product is contaminated with unreacted methyl 3-(bromomethyl)benzoate. How can I improve the conversion?

Answer:

Low conversion in an N-alkylation reaction can be due to several factors:

  • Insufficient Piperidine: As mentioned, acid formation can consume the piperidine. Using a slight excess of piperidine (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion, even in the absence of an added base.[5]

  • Reaction Conditions: The reaction may require heating to proceed at a reasonable rate. Solvents like acetonitrile or DMF are commonly used. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time and temperature.[5]

  • Purity of Starting Materials: Ensure that the methyl 3-(bromomethyl)benzoate is pure and has not decomposed. Benzylic bromides can be lachrymatory and are often stabilized.

Frequently Asked Questions (FAQs)

Q1: How do I purify the final product, methyl 3-(piperidin-1-ylmethyl)benzoate?

A1: The product is a basic compound, which can be exploited during purification.

  • Aqueous Workup: After the reaction, a standard aqueous workup can be performed. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) will remove any acidic byproducts. You can then extract the product into an acidic aqueous layer (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove non-basic impurities, and then re-basify the aqueous layer and extract the pure product back into an organic solvent.

  • Column Chromatography: Purification by column chromatography on silica gel is a common method. A gradient of ethyl acetate in hexanes is a good starting point for elution. The basic nature of the product can sometimes cause tailing on silica gel; adding a small amount of triethylamine (e.g., 1%) to the eluent can mitigate this.[7]

Q2: Can I use a Grignard reaction to synthesize this compound, for example, by reacting methyl 3-formylbenzoate with a piperidine-based Grignard reagent?

A2: This is not a recommended approach. Grignard reagents are highly reactive nucleophiles and strong bases.[8] They will readily react with the ester functional group in methyl 3-formylbenzoate. The reaction of a Grignard reagent with an ester typically leads to the addition of two equivalents of the Grignard reagent, resulting in a tertiary alcohol.[9][10][11] This would lead to a complex mixture of undesired products.

Q3: Is the Mannich reaction a viable route for this synthesis?

A3: The Mannich reaction is a three-component reaction involving an active hydrogen compound, an aldehyde, and an amine.[12] In this case, you would need a methyl benzoate derivative with an acidic C-H bond that can act as the nucleophile to attack an iminium ion formed from formaldehyde and piperidine. This is not a direct or practical route to methyl 3-(piperidin-1-ylmethyl)benzoate. The Mannich reaction is more suited for forming β-amino carbonyl compounds.[13][14]

References

  • Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate - MDPI. Available from: [Link]

  • Grignard Reaction. Available from: [Link]

  • Mannich Reaction - Chemistry Steps. Available from: [Link]

  • Mannich Reaction. Available from: [Link]

  • Three-component Mannich reactions of aromatic amines, aromatic aldehyde, and Malonic ester - ResearchGate. Available from: [Link]

  • Mannich reaction - Wikipedia. Available from: [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. Available from: [Link]

  • Methyl 4-(piperidin-1-ylcarbonyl)benzoate - PMC. Available from: [Link]

  • Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold - Arkivoc. Available from: [Link]

  • Grignard Reagents. Available from: [Link]

  • Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Available from: [Link]

  • The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. Available from: [Link]

  • A Reductive Amination Using Methyl Esters as Nominal Electrophiles - Nottingham ePrints. Available from: [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. Available from: [Link]

  • Methyl 3-formylbenzoate | C9H8O3 | CID 639145 - PubChem - NIH. Available from: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals - PubMed. Available from: [Link]

  • N-alkyl-piperidine DERIVATIVES. - Google Patents.
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa - UNIPI. Available from: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. Available from: [Link]

  • 8-QUINOLINYL-4-METHYL-3-(1-PIPERIDINYLSULFONYL)BENZOATE - precisionFDA. Available from: [Link]

  • Methyl 3-bromo-5-(piperidin-1-ylmethyl)benzoate | C14H18BrNO2 - PubChem. Available from: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Methyl 3-(piperidin-1-ylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers engaged in the synthesis of methyl 3-(piperidin-1-ylmethyl)benzoate. Our focus is on the optimization of the Mannich reaction, the most direct and common synthetic route, to help you overcome challenges related to yield, purity, and reproducibility.

Recommended Synthetic Protocol: Mannich Reaction

The synthesis of methyl 3-(piperidin-1-ylmethyl)benzoate is typically achieved via a three-component Mannich reaction involving methyl 3-formylbenzoate, piperidine, and a formaldehyde source. This protocol is a robust starting point, but may require optimization based on your specific lab conditions and reagent purity.

Reaction Scheme:

(A visual representation of the chemical reaction)

Materials:

  • Methyl 3-formylbenzoate

  • Piperidine (freshly distilled recommended)

  • Paraformaldehyde (ensure it is a dry, free-flowing powder)

  • Ethanol (anhydrous)

  • Hydrochloric Acid (concentrated)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 3-formylbenzoate (1.0 eq.), piperidine (1.1 eq.), and paraformaldehyde (1.2 eq.).

  • Solvent Addition: Add anhydrous ethanol to the flask to achieve a starting material concentration of approximately 0.5 M.

  • Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops) to the stirring suspension. The acid is crucial for promoting the formation of the electrophilic iminium ion intermediate.[1][2]

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress periodically by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: Once the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature. Then, cool it further in an ice bath to 0-5 °C. This step is critical to minimize the potential for a retro-Mannich reaction during workup.[3]

  • Workup: Slowly add cold, saturated sodium bicarbonate solution to the cooled reaction mixture to neutralize the acid and quench the reaction. Be cautious as CO₂ evolution may occur.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes of the reaction mixture).

  • Washing: Combine the organic layers and wash sequentially with water (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure methyl 3-(piperidin-1-ylmethyl)benzoate.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction yield is very low or I obtained no product at all. What are the common causes?

A1: Low or no yield is a frequent issue in Mannich reactions and can be traced to several factors. A systematic check is the best approach.

  • Reagent Quality: The quality of paraformaldehyde is paramount. Old or poor-quality paraformaldehyde fails to depolymerize efficiently into formaldehyde, stalling the reaction. Always use a fresh, high-quality source.[1] Similarly, ensure the purity of your amine and aldehyde.

  • Reaction Conditions:

    • Temperature: The reaction may require prolonged reflux to proceed to completion. Ensure you are maintaining the correct temperature for your chosen solvent.[1]

    • Reaction Time: Mannich reactions can be slow. Monitor the reaction by TLC to ensure it has run for a sufficient duration, which can range from a few hours to overnight.[1]

  • Catalysis: The reaction is acid-catalyzed. An insufficient amount of acid can lead to a very slow or stalled reaction. Conversely, too much acid can lead to unwanted side reactions. The catalytic amount should be just enough to facilitate iminium ion formation.[4]

Q2: I am recovering my starting materials (methyl 3-formylbenzoate and piperidine) after the workup. What is happening?

A2: This is a classic symptom of the retro-Mannich reaction .[3] The Mannich reaction is reversible, and the equilibrium can be shifted back towards the starting materials under certain conditions, particularly during the aqueous workup.

  • Causality: The C-C bond formed in the Mannich product is susceptible to cleavage, especially under harsh pH (either strongly acidic or basic) and elevated temperatures. If you neutralize the reaction while it is still warm, you can drive the equilibrium backward.

  • Solution:

    • Temperature Control: ALWAYS cool the reaction mixture to 0-5 °C in an ice bath before adding any aqueous solution for quenching or workup.[3]

    • Gentle Quenching: Use a mild base like saturated sodium bicarbonate for neutralization and add it slowly to the cold reaction mixture to maintain a low temperature. Avoid strong bases like NaOH or KOH initially, as they can also promote the retro-Mannich reaction.

Q3: My final product is impure and contains significant byproducts. How can I improve its purity?

A3: Impurity formation often stems from side reactions or incomplete conversion.

  • Potential Side Reaction - Bis-Mannich Product: While your aldehyde has only one reactive site, piperidine can potentially react with two molecules of formaldehyde and the aldehyde, leading to more complex structures. Carefully controlling the stoichiometry (using only a slight excess of piperidine and formaldehyde) is crucial.

  • Potential Side Reaction - Ester Hydrolysis: The methyl ester group is sensitive to both strong acid and strong base, especially with prolonged heating or during workup.[5] Hydrolysis will form the corresponding carboxylic acid, which can complicate purification.

    • Solution: Avoid excessively long reaction times and ensure the workup is performed under mild pH conditions. If the acid byproduct forms, it can sometimes be re-esterified, but it is better to prevent its formation.

  • Purification Strategy: Standard column chromatography is usually effective. If your product and a key impurity have very similar polarity, consider alternative purification methods such as recrystallization or using a different solvent system for chromatography.

Frequently Asked Questions (FAQs)

Q1: Can I use aqueous formaldehyde (formalin) instead of paraformaldehyde?

A1: While formalin is a source of formaldehyde, paraformaldehyde is generally preferred for this reaction.[1][4] Formalin introduces water into the reaction, which can alter the solvent polarity and may not be compatible with all reagents or conditions. Paraformaldehyde is a solid source that depolymerizes in situ, offering better control and reproducibility, especially in organic solvents like ethanol.

Q2: What is the best solvent for this reaction?

A2: Protic solvents like ethanol and methanol are the most common and effective choices.[1] They are good at solvating the reagents and, more importantly, they facilitate the formation of the key electrophilic iminium ion intermediate, which is a critical step in the reaction mechanism.

Q3: How should I monitor the reaction's progress effectively?

A3: Thin Layer Chromatography (TLC) is the most convenient method.[1][3] Spot the reaction mixture alongside your starting materials on a silica gel plate. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product, being more polar than the starting aldehyde but less polar than the amine, should have a distinct Rf value. The reaction is complete when the spot corresponding to the limiting reagent (likely the methyl 3-formylbenzoate) has been consumed.

Q4: What are the key considerations for scaling up this reaction?

A4: When scaling up from a lab to a pilot plant scale, several factors become more critical.

  • Heat Management: The reaction is typically heated to reflux. On a large scale, ensuring even heating and managing the exotherm during quenching is crucial. Using a jacketed reactor is recommended.[6]

  • Reagent Addition: For very large scales, controlled (dropwise) addition of the amine or catalyst might be necessary to manage any initial exotherm.

  • Mixing: Efficient stirring is essential to keep the paraformaldehyde suspended and ensure homogeneity. A mechanical overhead stirrer should be used instead of a magnetic stir bar.[6]

Data Presentation

Table 1: Reaction Parameter Optimization Summary
ParameterCondition A (Baseline)Condition B (Optimized)Expected Outcome
Formaldehyde Source ParaformaldehydeFresh, High-Purity ParaformaldehydeImproved consistency and yield.[1]
Catalyst NoneCatalytic HClFaster reaction rate.[2]
Workup Temperature Room Temperature0-5 °CMinimized retro-Mannich reaction, higher isolated yield.[3]
Reaction Time 2 hours4-6 hours (TLC monitored)Reaction goes to completion, reducing starting material contamination.[1]
Table 2: Expected Analytical Data for Methyl 3-(piperidin-1-ylmethyl)benzoate
TechniqueExpected ResultPurpose
¹H NMR (CDCl₃) δ ~7.9 (m, 2H), ~7.4 (m, 2H), 3.91 (s, 3H, -OCH₃), 3.55 (s, 2H, Ar-CH₂-N), 2.40 (m, 4H, -N-CH₂-), 1.55 (m, 4H, -CH₂-), 1.42 (m, 2H, -CH₂-)Confirms proton framework and structural integrity.[7]
¹³C NMR (CDCl₃) δ ~167.0, 138.5, 132.0, 130.5, 129.0, 128.5, 128.0, 63.5, 54.0, 52.0, 26.0, 24.5Confirms the carbon skeleton of the molecule.
Mass Spec (ESI+) m/z = 234.15 [M+H]⁺Confirms the molecular weight of the target compound.
HPLC Single major peak at a characteristic retention time.Quantifies the purity of the final product.[7]

Note: NMR chemical shifts are approximate and can vary based on solvent and instrument.

Visualizations

Mannich Reaction Mechanism

Mannich_Mechanism cluster_1 Iminium Ion Formation cluster_2 Nucleophilic Attack Formaldehyde Formaldehyde Iminium_Ion Piperidin-1-yl-methaniminium Formaldehyde->Iminium_Ion + Piperidine, H⁺ Piperidine Piperidine Aldehyde Methyl 3-formylbenzoate Iminium_Ion->Aldehyde Electrophile Product Methyl 3-(piperidin-1-ylmethyl)benzoate Iminium_Ion->Product Nucleophilic Attack Aldehyde->Product

Caption: The mechanism of the Mannich reaction involves the formation of an electrophilic iminium ion, which is then attacked by the nucleophilic aromatic ring of the aldehyde.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_reagents Reagent Check cluster_conditions Condition Optimization cluster_workup Workup Refinement start Experiment Issue: Low Yield or Impure Product reagent_q Are reagents high purity? (esp. paraformaldehyde) start->reagent_q Start Here reagent_sol Use fresh, high-purity paraformaldehyde. reagent_q->reagent_sol If No cond_q Are reaction conditions optimal? reagent_q->cond_q If Yes reagent_sol->reagent_q cond_sol Verify reflux temp. Increase reaction time. Monitor via TLC. cond_q->cond_sol If No workup_q Is retro-Mannich occurring? cond_q->workup_q If Yes cond_sol->cond_q workup_sol Cool reaction to 0-5 °C before quenching. Use mild base (NaHCO₃). workup_q->workup_sol If Yes end_node Improved Yield & Purity workup_q->end_node If No workup_sol->workup_q

Caption: A systematic workflow for troubleshooting common issues in the Mannich synthesis.

References

  • BenchChem. (2025). Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride. [Online PDF].
  • MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Molbank, m1449.
  • BenchChem. (2025). Technical Support Center: Troubleshooting the Retro-Mannich Reaction During Workup. [Online PDF].
  • ResearchGate. (n.d.). Optimization of reaction conditions. [Scientific Diagram].
  • Arkat USA. (n.d.). A novel one pot, solvent-free Mannich synthesis of methylpiperidinyl phenols, methylphenylmorpholinyl phenol.
  • ResearchGate. (2016). Mannich condensation reaction problems?
  • ResearchGate. (2019). Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines.
  • Sulthan Syed Ibrahim, K. et al. (2011). Synthesis, characterization and antimicrobial activity of some Novel Mannich bases derived from N-methyl piperazine. International Journal of ChemTech Research, 3(4), 1974-1979.
  • ECHEMI. (n.d.). Mannich condensation reaction problems?
  • BenchChem. (2025). Application Notes and Protocols: Scale-up Synthesis of Methyl 2-(piperidin-1-yl)benzoate. [Online PDF].
  • BenchChem. (2025). Technical Support Center: Methyl 2-(piperidin-1-yl)benzoate Synthesis. [Online PDF].
  • Reddit. (2025). Mannich Reaction Help. r/OrganicChemistry.
  • BenchChem. (2025). A Comparative Guide to Confirming the Purity of Synthesized Methyl 2-(piperidin-1-yl)benzoate. [Online PDF].

Sources

troubleshooting solubility issues with methyl 3-(piperidin-1-ylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for methyl 3-(piperidin-1-ylmethyl)benzoate. As Senior Application Scientists, we understand that navigating the physicochemical properties of a novel compound is critical for experimental success. This guide is designed to provide you with in-depth, field-proven insights into the solubility and handling of this molecule, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot issues effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving methyl 3-(piperidin-1-ylmethyl)benzoate. Where should I start?

A1: Initial Solvent Selection & The Physicochemical Profile

The solubility of methyl 3-(piperidin-1-ylmethyl)benzoate is governed by its distinct chemical moieties: a lipophilic benzoate ester group and a basic piperidine ring. This bifunctional nature dictates its behavior in different solvents.

  • Lipophilic Character : The methyl benzoate and piperidine backbone contribute to a significant nonpolar character. A related compound, methyl 3-bromo-5-(piperidin-1-ylmethyl)benzoate, has a calculated XLogP3 of 3.1, suggesting that the parent compound is also lipophilic and will exhibit poor aqueous solubility.[1]

  • Basic Character : The tertiary amine in the piperidine ring is a weak base. The pKa of protonated piperidine is approximately 11.2[2], meaning this compound will be protonated and carry a positive charge in acidic to neutral aqueous environments. This charge is the key to manipulating its aqueous solubility.

For initial dissolution to create a concentrated stock solution, begin with polar aprotic organic solvents.

Recommended Starting Solvents for Stock Solutions:

Solvent Class Rationale & Considerations
DMSO Polar Aprotic Excellent for dissolving a wide range of organic molecules.[3] Use high-purity, anhydrous DMSO to avoid issues, as it is highly hygroscopic.[4]
DMF Polar Aprotic Similar to DMSO, a powerful solvent for many organic compounds.[3]

| Ethanol / Methanol | Polar Protic | Effective for compounds with hydrogen bonding capabilities. May be a good choice if DMSO is incompatible with the downstream assay. |

Troubleshooting Workflow: Initial Dissolution

G start Start: Weigh solid compound weigh Add small volume of primary solvent (e.g., DMSO, DMF, Ethanol) start->weigh vortex Vortex / Mix thoroughly weigh->vortex check Is it fully dissolved? vortex->check success Success: Proceed to dilution check->success Yes assist Apply gentle warming (37°C) or sonication check->assist No check2 Is it dissolved now? assist->check2 check2->success Yes fail Issue persists. Consider: 1. Purity of compound/solvent? 2. Is concentration too high? 3. Proceed to Q2/Q3 for aqueous solutions. check2->fail No

Caption: Initial dissolution workflow for creating a stock solution.

Q2: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous assay buffer. What's happening?

A2: The Critical Role of pH in Aqueous Solubility

This is a classic solubility challenge for ionizable compounds. The piperidine nitrogen in your molecule is a base. In an aqueous solution, its solubility is highly dependent on the pH of the medium.[5]

  • At Low to Neutral pH (pH < ~9): The piperidine nitrogen is protonated (R₃N + H⁺ ⇌ R₃NH⁺). The resulting cationic form is a salt, which is significantly more soluble in water (a polar solvent) than the neutral form.[6]

  • At High pH (pH > ~10): The piperidine is primarily in its neutral, uncharged "free base" form. This form is much more lipophilic and less water-soluble, causing it to precipitate out of solution.

The Henderson-Hasselbalch equation governs this relationship, but for many amines, the actual solubility profile can be complex.[7] The key takeaway is that to maintain aqueous solubility, you must keep the pH of your final solution at least 1.5 to 2 units below the pKa of the piperidine group.

pH-Dependent Equilibrium Diagram

G cluster_0 Low pH (e.g., < 9.0) cluster_1 High pH (e.g., > 10.0) Protonated Protonated Form (R₃NH⁺) Cationic Water Soluble Neutral Neutral 'Free Base' (R₃N) Lipophilic Poorly Water Soluble (Precipitates) Protonated->Neutral + OH⁻ Neutral->Protonated + H⁺

Sources

stability testing of methyl 3-(piperidin-1-ylmethyl)benzoate under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stability testing of methyl 3-(piperidin-1-ylmethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the experimental investigation of this compound's stability under various conditions. Our focus is on providing scientifically sound, field-proven insights to ensure the integrity and success of your research.

Introduction

Methyl 3-(piperidin-1-ylmethyl)benzoate is a molecule of interest in pharmaceutical research, incorporating both a benzoate ester and a piperidine moiety. Understanding its stability profile is critical for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products that could impact its efficacy and safety. This guide will walk you through the key aspects of designing and executing a robust stability testing program for this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of methyl 3-(piperidin-1-ylmethyl)benzoate.

Q1: What are the most likely degradation pathways for methyl 3-(piperidin-1-ylmethyl)benzoate?

A1: Based on its chemical structure, the two most probable degradation pathways are hydrolysis of the ester linkage and oxidation of the piperidine ring.

  • Hydrolysis: The methyl ester group is susceptible to both acid and base-catalyzed hydrolysis, which would cleave the ester bond to form 3-(piperidin-1-ylmethyl)benzoic acid and methanol.[1][2] Basic hydrolysis is generally faster than acidic hydrolysis for esters.[3]

  • Oxidation: The tertiary amine in the piperidine ring is a likely site for oxidation. This can lead to the formation of an N-oxide, or more complex ring-opening products.[4] Additionally, the benzylic carbon (the CH2 group between the piperidine and the benzene ring) could also be susceptible to oxidation.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, methyl 3-(piperidin-1-ylmethyl)benzoate should be stored in a cool, dry, and dark environment.[5][6] A recommended temperature range is 2-8°C.[6][7] It should be kept in a well-sealed container to protect it from moisture and air.[5][6]

Q3: Is this compound sensitive to light?

Q4: What analytical techniques are suitable for stability testing of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique.[12][13][14][15] This method should be capable of separating the intact drug from all potential degradation products. UV-Visible spectrophotometry can also be used, but it may not be able to distinguish between the parent compound and its degradants if they have similar chromophores.[16]

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the stability testing of methyl 3-(piperidin-1-ylmethyl)benzoate.

Issue Probable Cause(s) Recommended Solution(s)
Poor peak shape (tailing) in HPLC analysis Secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the HPLC column packing.1. Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2.5-3.0 to protonate the piperidine nitrogen and minimize its interaction with silanols. 2. Use a High-Purity, End-Capped Column: These columns have fewer free silanol groups. 3. Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine, into the mobile phase to block the active silanol sites.
Appearance of new, unexpected peaks during the study This could indicate the formation of degradation products.1. Perform Forced Degradation Studies: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. This will help in identifying the unknown peaks.[4][17][18][19][20] 2. Use a Diode Array Detector (DAD): A DAD can provide UV spectra of the new peaks, which can help in their identification and tracking.
Inconsistent results or poor mass balance This could be due to the degradation of the compound during the analytical procedure, or the formation of non-UV active or volatile degradation products.1. Check Sample and Standard Stability: Ensure that the samples and standards are stable in the autosampler over the course of the analysis. 2. Use a Mass Spectrometer (MS) Detector: An MS detector can help identify degradation products that may not have a UV chromophore or are present at low levels. 3. Verify Analytical Method: Ensure the analytical method is fully validated for stability-indicating properties.
Significant degradation in "dark control" during photostability testing The degradation may be due to thermal stress rather than light exposure.1. Monitor Temperature: Ensure the temperature inside the photostability chamber is controlled and does not significantly exceed ambient temperature.[1] 2. Properly Wrap the Dark Control: Use opaque materials like aluminum foil to completely shield the dark control from light.[21]

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for conducting forced degradation and stability-indicating HPLC analysis of methyl 3-(piperidin-1-ylmethyl)benzoate.

Protocol 1: Forced Degradation Studies

Objective: To intentionally degrade methyl 3-(piperidin-1-ylmethyl)benzoate under various stress conditions to identify potential degradation products and establish degradation pathways.

Materials:

  • Methyl 3-(piperidin-1-ylmethyl)benzoate

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Thermostatic water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of methyl 3-(piperidin-1-ylmethyl)benzoate in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the mixture at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve it in methanol to the stock solution concentration, and dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample and the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4][9][10][11]

    • Prepare a dark control sample by wrapping it in aluminum foil and placing it in the same chamber.

    • At the end of the exposure, prepare the samples for HPLC analysis as described above.

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 N HCl, 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (0.1 N NaOH, RT) Stock->Base Expose to Stress Oxidation Oxidative Degradation (3% H₂O₂, RT) Stock->Oxidation Expose to Stress Thermal Thermal Degradation (Solid, 80°C) Stock->Thermal Expose to Stress Photo Photolytic Degradation (ICH Q1B) Stock->Photo Expose to Stress Neutralize Neutralize (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilute with Mobile Phase Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC Method Dilute->HPLC

Caption: Workflow for forced degradation studies.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating methyl 3-(piperidin-1-ylmethyl)benzoate from its degradation products.

Chromatographic Conditions (Example):

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Part 4: Data Presentation

This section provides an example of how to present the data from a forced degradation study.

Table 1: Summary of Forced Degradation Results for Methyl 3-(piperidin-1-ylmethyl)benzoate

Stress Condition % Assay of Parent Compound % Total Degradation Major Degradation Products (Hypothetical RRT)
Control (Unstressed) 99.80.2-
Acid Hydrolysis (0.1 N HCl, 60°C, 24h) 85.214.83-(piperidin-1-ylmethyl)benzoic acid (RRT 0.65)
Base Hydrolysis (0.1 N NaOH, RT, 24h) 78.521.53-(piperidin-1-ylmethyl)benzoic acid (RRT 0.65)
Oxidative (3% H₂O₂, RT, 24h) 90.19.9N-oxide derivative (RRT 1.15)
Thermal (80°C, 48h) 95.34.7Minor unknown degradants
Photolytic (ICH Q1B) 92.67.4Various minor degradants

RRT: Relative Retention Time

Logical Relationship of Degradation Pathways

degradation_pathways Parent Methyl 3-(piperidin-1-ylmethyl)benzoate Hydrolysis_Product 3-(piperidin-1-ylmethyl)benzoic Acid + Methanol Parent->Hydrolysis_Product  Hydrolysis (Acid/Base) Oxidation_Product N-oxide Derivative Parent->Oxidation_Product  Oxidation (H₂O₂) Other_Degradants Other Minor Degradants Parent->Other_Degradants  Thermal/Photolytic Stress

Caption: Potential degradation pathways.

References

  • Pharma Stability. (2025, October 28). Photostability Testing Issues.
  • Benchchem. (2025). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
  • PubChem. Methyl Benzoate.
  • Tan, W., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
  • Biosynce. (2025, August 25).
  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Homework.Study.com.
  • ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.
  • IQLubricants. Hydrolytic Stability; an important parameter to balance.
  • BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?
  • Emerald Publishing. (2018, March 12). Improving ester hydrolytic stability using triblock polyalkylene glycols.
  • Machinery Lubrication. Understanding Hydrolysis and Hydrolytic Stability.
  • Freeman, S. A. (2009). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • University of Texas at Austin. Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture.
  • Janga, K. Y., et al. (2017).
  • Benchchem. (2025). Advanced Oxidation Processes (AOPs)
  • Pharmaceutical Technology. (2012). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing.
  • PHARMA DEVILS.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Journal of Applicable Chemistry. (2017, October 24).
  • ResearchGate. (2024, March 14). (PDF)
  • SGS. (2011, January).
  • ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
  • University of Vienna. (2014).
  • SCION Instruments. HPLC Troubleshooting Guide.
  • Pharmaguideline.
  • YouTube. (2026, January 16). Top 20 HPLC Troubleshooting Problems | Causes, Remedies & Real Lab Tips.
  • Zenodo. Oxidative degradation of antibacterial drug, methylparaben, by Mn in perchloric acid medium : A kinetic and mechanistic approach.
  • PubChem. Methyl Benzoate.
  • KEGG. (2025, December 17).
  • SIELC Technologies.
  • SciSpace.
  • NIH. (2020).
  • ResearchGate. Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method | Request PDF.

Sources

Technical Support Center: Purification of Methyl 3-(piperidin-1-ylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and purification strategies for methyl 3-(piperidin-1-ylmethyl)benzoate , a compound featuring both a tertiary amine and a methyl ester. The inherent basicity of the piperidine moiety and the sensitivity of the ester group to hydrolysis present unique purification challenges. This document offers field-proven solutions to isolate this compound with high purity.

Troubleshooting and Purification Guide

This section addresses common issues encountered during the purification of methyl 3-(piperidin-1-ylmethyl)benzoate in a question-and-answer format.

Question 1: My crude product is contaminated with non-basic organic impurities, such as unreacted methyl 3-(bromomethyl)benzoate. What is the most efficient removal method?

Answer: Acid-base extraction is the most powerful and scalable technique for this specific problem.[1][2] The strategy leverages the basic piperidine nitrogen, which can be protonated to form a water-soluble ammonium salt, effectively separating it from neutral or acidic organic impurities.

Core Principle: The purification works by reversibly altering the solubility of your target compound. In its neutral form, the molecule is soluble in organic solvents. When protonated with acid, it becomes a salt, rendering it soluble in the aqueous phase.[3]

Workflow Summary:

  • Dissolve the crude mixture in an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Extract with a dilute aqueous acid (e.g., 1M HCl). Your target compound will move to the aqueous layer, leaving neutral impurities in the organic layer.

  • Separate the layers. The organic layer containing the impurities can be discarded.

  • Basify the aqueous layer (e.g., with 2M NaOH or saturated NaHCO₃) to a pH of 9-10.[2] This deprotonates the ammonium salt, causing the pure amine to precipitate or become extractable.

  • Extract the now-neutral target compound back into an organic solvent.

  • Dry the organic layer, filter, and evaporate the solvent to yield the purified product.

A detailed experimental protocol for this procedure is provided below.

Question 2: My product streaks severely during silica gel column chromatography, resulting in poor separation and low recovery. Why is this happening and how can I fix it?

Answer: This is a classic issue when purifying basic compounds like tertiary amines on standard silica gel.[4][5] Silica gel has a high density of acidic silanol groups (Si-OH) on its surface, which strongly and sometimes irreversibly bind to the basic amine via an acid-base interaction.[6] This leads to significant tailing (streaking) and potential loss of the compound on the column.

Solutions:

SolutionMechanism of ActionRecommended Implementation
Add a Basic Modifier A competing base is added to the mobile phase to saturate the acidic sites on the silica, allowing the target amine to elute symmetrically.[6][7]Add 0.5-2% triethylamine (TEA) or 0.5% ammonium hydroxide to the eluent system (e.g., Ethyl Acetate/Hexane + 1% TEA).
Use Deactivated Silica The silica gel is pre-treated with a base to neutralize the acidic sites before packing the column.[6]Prepare a slurry of silica gel in your starting eluent containing 2% TEA. Let it stand for an hour before packing.
Switch Stationary Phase Employ a stationary phase that is not acidic and is more compatible with basic analytes.Basic Alumina: An excellent alternative for purifying basic compounds.[6] Amine-functionalized Silica: Provides a basic surface environment, minimizing interactions and improving peak shape.[4]
Reversed-Phase (C18) Separation is based on hydrophobicity. This can be effective for polar, ionizable compounds.Use an alkaline mobile phase (e.g., Water/Acetonitrile with 0.1% TEA) to ensure the amine remains in its neutral, more hydrophobic form.[5][6]

Question 3: My post-workup analysis (¹H NMR) shows a new peak consistent with a carboxylic acid, and my yield is lower than expected. What caused this?

Answer: This indicates that the methyl ester functional group has undergone hydrolysis to form the corresponding carboxylic acid, 3-(piperidin-1-ylmethyl)benzoic acid. This is a common side reaction, especially if the compound is exposed to strong acidic or basic conditions for prolonged periods, or at elevated temperatures during workup.[8]

Troubleshooting Steps:

  • Removal of Acid Impurity: The carboxylic acid can be easily removed. During an acid-base extraction workup (as described in Q1), the acidic impurity will remain in the organic layer when your basic product is extracted into the aqueous acid. Alternatively, a simple wash of the crude organic solution with a weak base like saturated sodium bicarbonate (NaHCO₃) solution will convert the carboxylic acid into its water-soluble carboxylate salt, which will be removed into the aqueous layer.[1][2]

  • Prevention: To prevent further hydrolysis, avoid prolonged exposure to harsh pH conditions. Use dilute acids and bases for extractions and perform them at room temperature or below. Ensure any base used to neutralize the final product is not excessively strong or used for an extended time, as strong bases can also catalyze ester hydrolysis.[1]

Purification Decision Workflow

The following diagram illustrates a logical workflow for selecting the appropriate purification strategy based on the initial analysis of the crude product.

PurificationWorkflow cluster_start Initial Stage cluster_analysis Analysis cluster_decision Decision Point cluster_purification Purification Methods cluster_end Final Stage Crude Crude Product (Post-Reaction) Analysis Purity Assessment (TLC, ¹H NMR, LC-MS) Crude->Analysis Decision Major Impurities Identified? Analysis->Decision AcidBase Acid-Base Extraction (For bulk removal of neutral/acidic impurities) Decision->AcidBase Yes (e.g., Starting Material) Column Column Chromatography (For closely related or minor impurities) Decision->Column No (Minor/Similar Polarity Impurities) Analysis_PostAB Purity Assessment AcidBase->Analysis_PostAB Re-analyze Analysis_PostCol Purity Assessment Column->Analysis_PostCol Analyze Fractions Final Pure Product (>95% Purity) RePurify Requires Further Purification Analysis_PostAB->Column Impurities Remain Analysis_PostAB->Final Purity OK Analysis_PostCol->Final Purity OK Analysis_PostCol->RePurify Purity Not OK AcidBaseExtraction cluster_step1 Step 1: Dissolve & Acidify cluster_step2 Step 2: Separate Layers cluster_step3 Step 3: Basify & Re-extract cluster_step4 Step 4: Isolate Product start Crude Product in Ethyl Acetate (EtOAc) add_hcl Add 1M HCl start->add_hcl sep_funnel Separatory Funnel add_hcl->sep_funnel aq_layer Aqueous Layer (Protonated Product: R₃NH⁺Cl⁻) sep_funnel->aq_layer Collect org_layer Organic Layer (EtOAc) (Neutral/Acidic Impurities) sep_funnel->org_layer Discard add_naoh Add 2M NaOH to pH 9-10 aq_layer->add_naoh reextract Re-extract with fresh EtOAc add_naoh->reextract final_org Organic Layer (EtOAc) (Neutral Product: R₃N) reextract->final_org Collect final_aq Aqueous Layer (Salts) reextract->final_aq Discard dry Dry (Na₂SO₄) & Evaporate final_org->dry pure Pure Product dry->pure

Sources

Technical Support Center: Scaling Up Methyl 3-(piperidin-1-ylmethyl)benzoate Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of methyl 3-(piperidin-1-ylmethyl)benzoate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the lab bench to larger-scale production. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols to ensure a robust and reproducible process.

Synthetic Pathway Overview

The most industrially viable and scalable route to methyl 3-(piperidin-1-ylmethyl)benzoate is a two-step process commencing with the radical bromination of methyl m-toluate, followed by a nucleophilic substitution with piperidine.

Synthetic_Pathway cluster_0 Step 1: Radical Bromination cluster_1 Step 2: Nucleophilic Substitution Methyl_m-toluate Methyl m-toluate Intermediate Methyl 3-(bromomethyl)benzoate Methyl_m-toluate->Intermediate  NBS, AIBN  Solvent (e.g., CCl₄)  Heat   Final_Product Methyl 3-(piperidin-1-ylmethyl)benzoate Intermediate->Final_Product  Piperidine, Base (e.g., K₂CO₃)  Solvent (e.g., Acetonitrile)  Heat   Piperidine Piperidine

Caption: Overall synthetic workflow for methyl 3-(piperidin-1-ylmethyl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for methyl 3-(piperidin-1-ylmethyl)benzoate?

A1: The most robust and widely adopted route for scaling up is a two-step synthesis. The first step involves the free-radical bromination of the benzylic position of methyl m-toluate using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).[1] The resulting intermediate, methyl 3-(bromomethyl)benzoate, is a versatile electrophile.[1] The second step is a nucleophilic substitution reaction where this intermediate is treated with piperidine to yield the final product.[2][3] This method avoids the direct use of formaldehyde and the complexities of a one-pot Mannich reaction, which can be difficult to control at scale.[4]

Q2: What are the critical process parameters to control during scale-up?

A2: For Step 1 (Bromination), the critical parameters are:

  • Rate of initiator addition and temperature control: Radical reactions can have an induction period followed by a rapid exotherm. Slow, portion-wise addition of the initiator (AIBN) is crucial to maintain a steady reaction rate and prevent thermal runaway.[1]

  • Efficient mixing: To prevent localized high concentrations of bromine or radicals, which can lead to over-bromination.

For Step 2 (Substitution), the critical parameters are:

  • Temperature control: The reaction of the benzyl bromide with piperidine is exothermic. A jacketed reactor with efficient cooling is necessary to manage the heat generated upon reagent addition and during the reaction.[5]

  • Stoichiometry: Precise control over the molar equivalents of piperidine is important. A significant excess can complicate purification, while an insufficient amount will lead to incomplete conversion. Using a slight excess of piperidine (e.g., 1.1-1.2 equivalents) is common.

Q3: What are the main side products I should expect, and how can they be minimized?

A3: The primary impurities to monitor are:

  • From Step 1: Over-brominated species like methyl 3-(dibromomethyl)benzoate. This is minimized by using a slight excess of methyl m-toluate relative to NBS and ensuring homogenous reaction conditions.[6]

  • From Step 2: The formation of a quaternary ammonium salt by the reaction of the product with another molecule of methyl 3-(bromomethyl)benzoate. This can be minimized by the controlled, slow addition of the brominated intermediate to the piperidine solution, thereby maintaining an excess of the amine nucleophile throughout the addition.

  • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid if excessive water is present, especially under basic conditions or during a prolonged, high-temperature work-up. Using anhydrous solvents is recommended.

Q4: How can I effectively monitor the reaction progress at a larger scale?

A4: For both steps, High-Performance Liquid Chromatography (HPLC) is the most reliable method for quantitative analysis. It allows for the accurate tracking of the disappearance of starting materials and the appearance of the product and key byproducts. For quick, qualitative checks during the reaction, Thin-Layer Chromatography (TLC) remains a cost-effective and rapid tool.[7]

Q5: What are the recommended purification methods for the final product at scale?

A5: Purification of tertiary amines like methyl 3-(piperidin-1-ylmethyl)benzoate can be challenging.

  • Aqueous Acid Wash: The basic nature of the product allows for its extraction into an acidic aqueous layer (e.g., dilute HCl), leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent.

  • Buffer-Assisted Extraction: For more precise separation, especially to remove residual primary or secondary amines, a buffer-based extraction at a controlled pH can be highly effective.[8][9]

  • Vacuum Distillation: If the product is thermally stable, vacuum distillation is an excellent method for purification at scale, effectively removing non-volatile impurities.

  • Chromatography: While standard silica gel chromatography can be problematic due to the basicity of the amine, it is feasible.[10] Often, the mobile phase is modified with a small amount of a competing amine like triethylamine.[11] For large-scale operations, using amine-functionalized silica or alumina can provide better results.[10][12]

In-Depth Troubleshooting Guides

Guide 1: Issues in Step 1 - Radical Bromination of Methyl m-Toluate
Q: My bromination reaction shows low or no conversion of methyl m-toluate. What are the likely causes and solutions?

A: This issue typically points to problems with the radical initiation.

  • Cause 1: Inactive Initiator. The radical initiator (AIBN or benzoyl peroxide) may have degraded due to improper storage.

    • Solution: Use a fresh, properly stored batch of the initiator. It's good practice to test a small sample of a new batch before committing to a large-scale run.

  • Cause 2: Presence of Radical Inhibitors. Impurities in the starting material or solvent (e.g., phenols, certain sulfur compounds) can quench the radical chain reaction.

    • Solution: Ensure the use of high-purity methyl m-toluate and reagent-grade, non-stabilized solvents. If inhibitors are suspected, passing the solvent through a plug of activated alumina can be effective.

  • Cause 3: Insufficient Temperature. AIBN requires a temperature of around 60-80 °C to decompose at a reasonable rate and initiate the reaction.

    • Solution: Verify the internal reaction temperature with a calibrated probe. Ensure the reactor heating system is functioning correctly to maintain the target temperature.[13]

Q: I am observing significant amounts of methyl 3-(dibromomethyl)benzoate in my crude product. How can I prevent this?

A: The formation of di-brominated and sometimes even tri-brominated byproducts is a common issue resulting from over-reaction.

  • Cause 1: Poor Mass Transfer. Inadequate mixing in a large reactor can lead to localized "hot spots" of high bromine concentration, promoting multiple brominations on a single molecule before the reagent is dispersed.

    • Solution: Increase the agitation speed to ensure the reaction mixture is homogenous. For very large reactors, verify that the impeller design is appropriate for solid-liquid slurries (NBS is a solid).

  • Cause 2: Incorrect Stoichiometry. Using an excess of NBS will inevitably lead to over-bromination.

    • Solution: Carefully control the stoichiometry. Use methyl m-toluate in a slight excess (e.g., 1.05 to 1.1 equivalents) relative to NBS. Add the NBS in portions over time rather than all at once to maintain a low concentration.

Guide 2: Issues in Step 2 - Nucleophilic Substitution
Q: My final product is contaminated with a significant amount of a high molecular weight impurity, likely a quaternary ammonium salt. How do I address this?

A: This byproduct forms when the desired product, a tertiary amine, acts as a nucleophile and reacts with the starting material, methyl 3-(bromomethyl)benzoate.

  • Cause: Incorrect Order/Rate of Addition. Adding the piperidine solution to the bulk methyl 3-(bromomethyl)benzoate creates conditions where the product forms in the presence of a high concentration of the electrophile.

    • Solution (Process Control): Reverse the addition. Add the methyl 3-(bromomethyl)benzoate solution slowly to a well-stirred solution of piperidine and a base (like potassium carbonate). This ensures that the highly reactive electrophile is always in the presence of an excess of the primary nucleophile (piperidine), minimizing its reaction with the tertiary amine product.

    • Solution (Purification): Quaternary salts are highly polar and often insoluble in common organic solvents. They can typically be removed by filtering the crude reaction mixture or during an aqueous work-up, where they will preferentially partition into the aqueous phase.

Q: HPLC analysis shows a significant amount of unreacted methyl 3-(bromomethyl)benzoate even after extended reaction time. What should I investigate?

A: Incomplete conversion points to issues with reactivity or stoichiometry.

  • Cause 1: Insufficient Base. If a base like potassium carbonate is used to scavenge the HBr formed, it must be anhydrous and of a suitable particle size. Clumped or wet base will have low surface area and be ineffective.

    • Solution: Use anhydrous, powdered potassium carbonate. Ensure efficient stirring to maintain a good suspension.

  • Cause 2: Low Reaction Temperature. While the reaction is exothermic, an external heating source is often required to drive it to completion in a reasonable timeframe.

    • Solution: Increase the reaction temperature, monitoring for any increase in impurity formation. A typical range is 50-80 °C in a solvent like acetonitrile or DMF.[2][5]

  • Cause 3: Piperidine Loss. Piperidine is volatile (boiling point ~106 °C). If the reaction is run at elevated temperatures with an inefficient condenser, piperidine can be lost, leading to an effective substoichiometric amount.

    • Solution: Ensure the reactor is equipped with a highly efficient condenser. Consider running the reaction under a slight positive pressure of an inert gas.

Guide 3: Challenges in Work-up and Purification
Q: During the aqueous work-up, I'm struggling with persistent emulsions. How can I break them?

A: Emulsions are common when dealing with amine products, which can act as surfactants, especially after a basification step.

  • Solution 1: Addition of Brine. Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by decreasing the solubility of organic components.

  • Solution 2: Change of Solvent. If using solvents like ethyl acetate, which has some water miscibility, switching to a less miscible solvent like methyl tert-butyl ether (MTBE) or toluene for the extraction can help.

  • Solution 3: Filtration. Sometimes, emulsions are stabilized by fine particulate matter. Filtering the entire biphasic mixture through a pad of celite can break the emulsion.

  • Solution 4: Patience. In a large-scale setting, allowing the mixture to stand undisturbed for a period can allow for phase separation.

Data and Protocols

Table 1: Recommended Scale-Up Reaction Parameters
ParameterStep 1: Radical BrominationStep 2: Nucleophilic Substitution
Starting Material Methyl m-toluate (1.05 eq)Methyl 3-(bromomethyl)benzoate (1.0 eq)
Key Reagents N-Bromosuccinimide (NBS) (1.0 eq), AIBN (0.02-0.05 eq)Piperidine (1.2 eq), Anhydrous K₂CO₃ (1.5 eq)
Solvent Acetonitrile or Carbon Tetrachloride (Note: CCl₄ is regulated)Acetonitrile or Toluene
Temperature 75-85 °C60-80 °C
Addition Strategy Add AIBN in portions over 1-2 hours.Add bromobenzoate solution slowly to piperidine/K₂CO₃ slurry.
Typical Reaction Time 2-5 hours after initiator addition is complete.4-8 hours.
Monitoring HPLC or TLC (disappearance of methyl m-toluate)HPLC or TLC (disappearance of methyl 3-(bromomethyl)benzoate)
Table 2: Potential Impurities and Their Identification
Impurity NameOriginRecommended Analytical Method
Methyl m-toluateUnreacted starting material from Step 1GC-MS, HPLC
Methyl 3-(bromomethyl)benzoateUnreacted intermediate from Step 2HPLC, LC-MS
Methyl 3-(dibromomethyl)benzoateOver-bromination in Step 1HPLC, LC-MS
3-(Piperidin-1-ylmethyl)benzoic acidHydrolysis of the final product's ester groupHPLC, LC-MS
Bis[3-(methoxycarbonyl)benzyl]piperidinium bromideReaction of product with starting material in Step 2 (Quaternary Salt)LC-MS, NMR
PiperidineExcess reagent from Step 2GC-MS
Protocol 1: Scale-Up Synthesis of Methyl 3-(bromomethyl)benzoate

Safety Note: This reaction should be conducted in a well-ventilated area. NBS is a lachrymator, and benzylic bromides are irritants and lachrymators.[14]

  • Reactor Setup: Charge a suitable jacketed glass reactor equipped with an overhead mechanical stirrer, temperature probe, reflux condenser, and addition port with methyl m-toluate (1.05 equivalents) and acetonitrile (5-10 volumes).

  • Reagent Addition: Begin vigorous stirring and add N-bromosuccinimide (1.0 equivalent) to the reactor.

  • Initiation: Heat the mixture to 75-80 °C. Prepare a solution of AIBN (0.03 equivalents) in a small amount of acetonitrile. Add this initiator solution portion-wise or via a syringe pump over 1-2 hours to maintain a controlled reaction.

  • Reaction Monitoring: Monitor the reaction by HPLC for the disappearance of methyl m-toluate. The reaction is typically complete within 2-5 hours after the full addition of the initiator.

  • Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid and wash the filter cake with cold acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude methyl 3-(bromomethyl)benzoate, which can be used directly in the next step or purified further by crystallization or distillation if necessary.[1]

Protocol 2: Scale-Up Synthesis of Methyl 3-(piperidin-1-ylmethyl)benzoate

Safety Note: Piperidine is a flammable and corrosive liquid. The substitution reaction can be exothermic.

  • Reactor Setup: Charge the jacketed reactor with piperidine (1.2 equivalents), anhydrous powdered potassium carbonate (1.5 equivalents), and acetonitrile (5-7 volumes).

  • Reagent Addition: Begin stirring and heat the slurry to 60 °C. Dissolve the crude methyl 3-(bromomethyl)benzoate (1.0 equivalent) from the previous step in acetonitrile (2-3 volumes). Add this solution dropwise to the reactor over 1-2 hours, maintaining the internal temperature below 80 °C.

  • Reaction: After the addition is complete, maintain the reaction at 70-80 °C and monitor by HPLC until the starting bromide is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the cake with acetonitrile.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like MTBE or toluene.

    • Wash the organic layer with water, then with brine.

    • To remove any remaining acidic impurities or unreacted starting materials, perform a wash with a dilute base (e.g., 5% NaHCO₃ solution).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude oil by vacuum distillation to obtain methyl 3-(piperidin-1-ylmethyl)benzoate as a clear oil.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Encountered During Scale-Up Step_ID Which Step? Start->Step_ID Bromination Step 1: Bromination Step_ID->Bromination Step 1 Substitution Step 2: Substitution Step_ID->Substitution Step 2 Purification Work-up / Purification Step_ID->Purification Final Brom_Issue Issue? Bromination->Brom_Issue Subst_Issue Issue? Substitution->Subst_Issue Purif_Issue Issue? Purification->Purif_Issue Low_Conv Low Conversion Brom_Issue->Low_Conv Conversion Over_Brom Over-bromination Brom_Issue->Over_Brom Impurities Incomplete_Sub Incomplete Reaction Subst_Issue->Incomplete_Sub Conversion Quat_Salt Quaternary Salt Subst_Issue->Quat_Salt Impurities Emulsion Emulsion Purif_Issue->Emulsion Separation Purity_Fail Low Purity Purif_Issue->Purity_Fail Purity Sol_Low_Conv Check Initiator Quality & Reaction Temp. Verify Purity of SM Low_Conv->Sol_Low_Conv Sol_Over_Brom Improve Mixing Control Stoichiometry Portion-wise NBS addition Over_Brom->Sol_Over_Brom Sol_Incomplete Check Base Activity Increase Temperature Ensure Condenser Efficiency Incomplete_Sub->Sol_Incomplete Sol_Quat_Salt Reverse Addition Slow SM Feed Rate Quat_Salt->Sol_Quat_Salt Sol_Emulsion Add Brine Filter through Celite Change Solvent Emulsion->Sol_Emulsion Sol_Purity Use Acid/Base Wash Consider Vacuum Distillation Use Amine-modified column Purity_Fail->Sol_Purity

Caption: Decision tree for troubleshooting common scale-up issues.

References

  • American Chemical Society. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. [Link]

  • ResearchGate. (2025). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Request PDF. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • PMC. (n.d.). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. [Link]

  • The Royal Society of Chemistry. (n.d.). Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US20040236146A1 - Method for producing 3-bromomethylbenzoic acids.
  • ResearchGate. (2023). Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. [Link]

  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
  • Iraqi Journal of Science. (2022). Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. [Link]

  • Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • MDPI. (n.d.). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. [Link]

  • MDPI. (2022). Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment. [Link]

  • UNIPI. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. [Link]

  • ResearchGate. (2025). (PDF) Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. [Link]

  • PMC. (n.d.). Synthesis and Corrosion Inhibition Performance of Mannich Bases on Mild Steel in Lactic Acid Media. [Link]

  • IJPSR. (n.d.). Synthesis, Characterization and Application of Mannich Base. [Link]

  • Asian Journal of Chemistry. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. [Link]

  • PubChem. (n.d.). Methyl 3-(bromomethyl)benzoate. [Link]

  • Pharmaceutical Technology. (2012). Evaluating Impurities in Drugs (Part I of III). [Link]

  • PMC. (n.d.). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. [Link]

Sources

avoiding degradation of methyl 3-(piperidin-1-ylmethyl)benzoate during storage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-(piperidin-1-ylmethyl)benzoate is a key chemical intermediate in pharmaceutical research and development, valued for its unique structural combination of a benzoate ester and a piperidine moiety.[1][2] The integrity and purity of this compound are paramount for reproducible and successful downstream applications, from medicinal chemistry to process development. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to proactively prevent and troubleshoot the degradation of this compound during storage. Our focus is on the chemical principles underlying its stability, ensuring that every recommendation is grounded in robust scientific reasoning.

Section 1: Frequently Asked Questions (FAQs) - Proactive Stability Management

This section addresses the most common questions regarding the proactive storage and handling of methyl 3-(piperidin-1-ylmethyl)benzoate to ensure its long-term stability.

Q1: What are the optimal storage conditions for methyl 3-(piperidin-1-ylmethyl)benzoate?

A1: The optimal storage strategy is designed to mitigate the two primary degradation pathways: hydrolysis of the ester and oxidation of the tertiary amine. The ideal conditions are summarized in the table below.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Lower temperatures significantly slow the rate of all chemical reactions, including hydrolysis and oxidation.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Displacing air (oxygen and moisture) is the most critical step. Oxygen can lead to the oxidation of the piperidine ring,[4][5] while moisture can cause ester hydrolysis.[6][7][8][9]
Light Protect from Light (Amber Vial/Store in Dark)UV light can provide the activation energy for radical-based oxidation reactions. Storing in the dark or in amber glass is a crucial preventative measure.[10]
Container Borosilicate Glass Vial with PTFE-lined CapGlass is inert and will not react with the compound. A tightly sealed, PTFE-lined cap provides a superior barrier against moisture and oxygen ingress compared to standard caps.[11][12]
Form Solid (Crystalline)Storing the compound in its solid, crystalline form minimizes mobility and the potential for interaction with trace contaminants like water. Avoid storing in solution for long periods.

Q2: What are the primary chemical incompatibilities I should be aware of?

A2: To prevent degradation, it is essential to segregate methyl 3-(piperidin-1-ylmethyl)benzoate from incompatible chemicals.[3][13]

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates). These can aggressively oxidize the tertiary amine on the piperidine ring.

  • Strong Acids: (e.g., HCl, H₂SO₄). These will protonate the basic piperidine nitrogen and can catalyze the hydrolysis of the methyl ester.[6][7]

  • Strong Bases: (e.g., NaOH, KOH). Bases are potent catalysts for the saponification (hydrolysis) of the ester linkage.[9][14] Even faster than acid-catalyzed hydrolysis.[6]

  • Moisture: As a primary reactant for hydrolysis, even ambient humidity can be detrimental over time.[15] Do not store near sinks or in humid environments.[13]

Q3: What is the expected shelf-life of this compound?

A3: When stored under the optimal conditions described in A1 (refrigerated, under inert gas, protected from light), the solid compound is expected to remain stable with >98% purity for at least 2-3 years. However, we strongly recommend annual purity re-qualification as a best practice in any research or GMP environment. The shelf-life will be drastically reduced if the compound is exposed to air, moisture, or elevated temperatures.

Q4: Is it advisable to store the compound in solution?

A4: We strongly advise against long-term storage in solution. Solvents, particularly protic solvents like methanol or water, can actively participate in degradation reactions. If you must store a solution for short-term use (i.e., less than one week), use a dry, aprotic solvent (e.g., anhydrous Acetonitrile, THF, or Dichloromethane), store it refrigerated, and blanket the headspace with inert gas. Always prepare solutions fresh for critical experiments.

Section 2: Troubleshooting Guide - Investigating Potential Degradation

This section provides a logical framework for identifying and addressing suspected degradation of your sample.

Potential Degradation Pathways

The primary degradation products arise from two distinct chemical vulnerabilities in the molecule's structure. Understanding these pathways is key to diagnosing any observed changes in your sample.

G cluster_0 Degradation Pathways cluster_1 Hydrolysis Product cluster_2 Oxidation Product Compound Methyl 3-(piperidin-1-ylmethyl)benzoate Hydrolysis 3-(Piperidin-1-ylmethyl)benzoic Acid + Methanol Compound->Hydrolysis H₂O (Acid/Base Catalyzed) Oxidation Piperidine N-Oxide Derivative Compound->Oxidation O₂ / Oxidizing Agents (Light/Heat Accelerated)

Caption: Primary degradation routes for the target compound.

Q1: My sample, which was a white solid, has developed a yellow or brownish tint. What could this indicate?

A1: Discoloration is a common visual indicator of degradation. The yellow or brown hue is often associated with the formation of oxidized species. The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of colored byproducts, particularly N-oxides or products of more complex oxidative pathways.[4][16] While a slight color change may not significantly impact purity in some applications, it is a clear warning sign that the storage conditions have been compromised (likely by oxygen exposure). You must re-analyze the sample's purity before use.

Q2: I suspect my compound has degraded. What is the best workflow to confirm this and assess its purity?

A2: A systematic approach is necessary to confirm degradation and determine if the material is still fit for use. Follow this workflow:

G Start Suspicion of Degradation (e.g., color change, age, poor storage) Visual Q: Any visual change? (color, clumping, oily film) Start->Visual Purity Perform Purity Analysis (See Protocol 1: HPLC) Visual->Purity Yes or No Compare Compare purity to CoA or initial analysis (>98%?) Purity->Compare Identify Identify Degradation Products (LC-MS, NMR) Compare->Identify No Use Proceed with Experiment Compare->Use Yes Decision Decision: Usable? Repurify? Dispose? Identify->Decision Decision->Use Repurify & Re-test Stop Quarantine/Dispose Material Decision->Stop No

Sources

Technical Support Center: Refining Analytical Methods for Methyl 3-(piperidin-1-ylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of methyl 3-(piperidin-1-ylmethyl)benzoate. This guide is designed for researchers, analytical scientists, and drug development professionals who are developing, validating, and troubleshooting methods for the detection and quantification of this compound. The content is structured in a practical, question-and-answer format to directly address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the analytical strategy for methyl 3-(piperidin-1-ylmethyl)benzoate.

Q1: What is the recommended primary analytical technique for the quantification of methyl 3-(piperidin-1-ylmethyl)benzoate?

Answer: The most robust and widely used technique for quantifying a non-volatile, UV-absorbing compound like methyl 3-(piperidin-1-ylmethyl)benzoate is High-Performance Liquid Chromatography (HPLC) with UV detection .[1]

  • Expertise & Experience: This molecule possesses a benzene ring, which acts as a chromophore, making it ideal for UV detection. Its molecular weight and polarity are well-suited for reversed-phase (RP) chromatography. An RP-HPLC-UV method provides a reliable balance of performance, cost-effectiveness, and accessibility for routine quality control and stability testing. For higher sensitivity and selectivity, especially in complex matrices like biological fluids, coupling HPLC with Mass Spectrometry (LC-MS) is the preferred approach.[2][3]

Q2: How should I prepare samples for analysis to ensure accurate and reproducible results?

Answer: Proper sample preparation is critical to avoid issues like peak distortion and column contamination.

  • Solvent Selection: Dissolve the sample in a solvent that is miscible with the mobile phase. A good starting point is the mobile phase itself or a mixture with a slightly higher organic content (e.g., 50:50 acetonitrile:water). Whenever possible, injecting the sample dissolved in the mobile phase is ideal to prevent peak shape issues.[4]

  • Filtration: All samples should be filtered through a 0.2 µm or 0.45 µm syringe filter before injection. This removes particulates that can block the column frit, leading to high backpressure and system damage.[1]

  • Concentration: Ensure the sample concentration falls within the linear range of the method. Overloading the column can cause peak fronting or tailing and inaccurate quantification.[5][6] If analyzing trace levels, a sample concentration or extraction step, such as solid-phase extraction (SPE), may be necessary.[7]

Q3: What are the essential parameters for analytical method validation according to regulatory guidelines?

Answer: Method validation provides documented evidence that the procedure is suitable for its intended purpose.[8] Key parameters, as outlined by the International Conference on Harmonisation (ICH), include:[9]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature).

A comprehensive validation process ensures the reliability and consistency of your analytical data, which is critical for regulatory compliance.[8]

HPLC Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) is the cornerstone for analyzing methyl 3-(piperidin-1-ylmethyl)benzoate. This section provides solutions to common problems.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom Potential Cause Troubleshooting Steps & Scientific Rationale
Peak Tailing Secondary Silanol Interactions: The basic nitrogen on the piperidine ring can interact with acidic, un-capped silanol groups on the silica-based column packing, causing the peak to tail.[10]1. Lower Mobile Phase pH: Adjust the mobile phase pH to 2.5-3.5 using an additive like formic or phosphoric acid. This protonates the piperidine nitrogen, minimizing its interaction with silanols. It also suppresses the ionization of the silanol groups themselves.[10] 2. Use a High-Purity Column: Employ a modern, high-purity silica column that is fully end-capped to reduce the number of available silanol groups. 3. Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can sometimes help mask residual silanol activity.[10]
Column Overload: Injecting too much sample mass onto the column saturates the stationary phase.[6]1. Reduce Injection Volume: Decrease the amount of sample injected. 2. Dilute the Sample: Lower the concentration of the sample.
Peak Fronting Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the analyte to travel too quickly at the head of the column.1. Match Sample Solvent to Mobile Phase: Dilute the sample in the initial mobile phase whenever possible.[4] 2. Reduce Injection Volume: This minimizes the effect of the strong sample solvent.
Split or Broad Peaks Column Contamination or Void: Particulates from the sample or mobile phase may have clogged the column inlet frit, or a void may have formed at the head of the column.1. Use a Guard Column: A guard column protects the analytical column from contaminants. Replace it regularly.[4] 2. Reverse Flush the Column: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent (e.g., acetonitrile, isopropanol). Caution: Only do this for columns specified as back-flushable by the manufacturer. 3. Replace the Column: If flushing does not resolve the issue, the column may be irreversibly damaged and require replacement.[6]
Issue 2: Inconsistent Retention Times
Symptom Potential Cause Troubleshooting Steps & Scientific Rationale
Retention Time Drift (Gradual Shift) Poor Column Equilibration: The column chemistry has not reached equilibrium with the mobile phase before injection.1. Increase Equilibration Time: Ensure the system runs with the initial mobile phase for at least 10-20 column volumes before the first injection.[11]
Changing Mobile Phase Composition: The organic solvent component (e.g., acetonitrile) can evaporate over time, increasing the aqueous content and thus increasing retention time.1. Prepare Fresh Mobile Phase: Make fresh mobile phase daily.[11] 2. Cover Solvent Reservoirs: Use sealed caps or cover reservoirs to minimize evaporation.[4]
Temperature Fluctuations: Changes in ambient temperature affect mobile phase viscosity and retention.1. Use a Column Oven: A thermostatted column compartment ensures a stable operating temperature.[4][11]
Sudden Retention Time Shifts Leak in the System: A leak will cause a drop in flow rate, leading to longer retention times.1. Check for Leaks: Inspect all fittings from the pump to the detector for any signs of leakage, especially salt buildup from buffers. Tighten or replace fittings as needed.[4]
Pump Malfunction: Air bubbles in the pump head or failing pump seals can cause inaccurate and inconsistent flow delivery.1. Degas Mobile Phase: Use an online degasser or sonicate/sparge solvents before use to remove dissolved air.[11] 2. Purge the Pump: Run the pump's purge function to remove air bubbles. 3. Perform Pump Maintenance: If problems persist, the pump seals may need to be replaced as part of routine maintenance.[4]
Analytical Workflow Visualization

The following diagram illustrates a standard workflow for the analysis of methyl 3-(piperidin-1-ylmethyl)benzoate.

G cluster_0 Pre-Analysis cluster_1 Analysis cluster_2 Post-Analysis SampleReceipt Sample Receipt & Login MethodSelection Method Selection (e.g., HPLC-UV) SampleReceipt->MethodSelection SamplePrep Sample Preparation (Dissolution, Filtration) MethodSelection->SamplePrep SystemSuitability System Suitability Test (SST) SamplePrep->SystemSuitability SequenceRun Run Analytical Sequence SystemSuitability->SequenceRun If SST Passes DataProcessing Data Processing (Integration, Quantification) SequenceRun->DataProcessing ReviewApproval Data Review & Approval DataProcessing->ReviewApproval Report Generate Certificate of Analysis ReviewApproval->Report

Caption: Standard analytical workflow from sample receipt to final report.

Mass Spectrometry (MS) Troubleshooting Guide

When using LC-MS for higher sensitivity or confirmation, different challenges can arise.

Issue 1: Low or No Signal Intensity
Symptom Potential Cause Troubleshooting Steps & Scientific Rationale
Weak or No Analyte Peak Incorrect Ionization Mode: The analyte is not being ionized efficiently.1. Use Positive Ion Mode ESI (+ESI): The piperidine nitrogen is basic and will readily accept a proton, forming a positive ion [M+H]⁺. +ESI is the ideal mode for this compound.[12][13]
Ion Suppression: Co-eluting compounds from the sample matrix are competing with the analyte for ionization, reducing its signal intensity.[2][12]1. Improve Chromatographic Separation: Modify the HPLC method (e.g., adjust gradient) to separate the analyte from the interfering compounds. 2. Dilute the Sample: This can reduce the concentration of matrix components to a level where they no longer cause significant suppression.[2] 3. Enhance Sample Cleanup: Use a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) to remove matrix components before analysis.[7]
Suboptimal MS Source Parameters: Settings like capillary voltage, gas flow, and source temperature are not optimized for the analyte.1. Tune and Optimize: Infuse a standard solution of the analyte directly into the mass spectrometer and optimize source parameters to maximize the signal for the [M+H]⁺ ion.
Issue 2: Inaccurate Mass Measurement
Symptom Potential Cause Troubleshooting Steps & Scientific Rationale
Mass Error is High Instrument Not Calibrated: The mass analyzer's calibration has drifted over time.1. Perform Mass Calibration: Regularly calibrate the instrument using the manufacturer-provided calibration solution and procedure. This ensures the m/z axis is accurate.[12]
Insufficient Resolution: The instrument cannot resolve the analyte peak from a close-eluting interference with a similar mass.1. Improve Chromatography: As with ion suppression, better chromatographic separation is key. 2. Check Instrument Resolution Settings: Ensure the mass spectrometer is operating at its expected resolution.
Troubleshooting Logic Diagram

This diagram provides a decision-making path for diagnosing poor HPLC peak shape.

G start Poor Peak Shape Observed shape_type Tailing or Fronting? start->shape_type tailing_node Peak Tailing shape_type->tailing_node Tailing fronting_node Peak Fronting shape_type->fronting_node Fronting cause_silanol Suspect Silanol Interaction (Basic Compound) tailing_node->cause_silanol cause_overload Suspect Column Overload tailing_node->cause_overload cause_solvent Suspect Sample Solvent Mismatch fronting_node->cause_solvent solution_dilute Action: Dilute Sample or Reduce Injection Volume fronting_node->solution_dilute solution_ph Action: Lower Mobile Phase pH (e.g., to pH 3) cause_silanol->solution_ph cause_overload->solution_dilute solution_solvent Action: Re-dissolve Sample in Mobile Phase cause_solvent->solution_solvent

Caption: Decision tree for troubleshooting common HPLC peak shape problems.

Experimental Protocols

Protocol 1: Standard HPLC-UV Method for Quantification

This protocol provides a starting point for method development. It must be fully validated before use in a regulated environment.

1. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, thermostatted column compartment, and UV/PDA detector.

2. Chromatographic Conditions

Parameter Recommended Setting Rationale
Column High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µm particle size A standard C18 column provides good hydrophobic retention for this molecule.
Mobile Phase A 0.1% Formic Acid in Water Provides protons to keep the analyte in its charged state and suppress silanol interactions.
Mobile Phase B Acetonitrile Common organic solvent for reversed-phase HPLC.
Gradient 70% A / 30% B, hold for 10 min An isocratic starting point. Adjust the A:B ratio to achieve a retention time of 3-10 minutes. A gradient may be needed for impurity profiling.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Using a column oven ensures reproducible retention times.[11]
Injection Vol. 10 µL A typical injection volume. Adjust as needed based on sample concentration and sensitivity.
Detection UV at 229 nm Based on methods for similar benzoate-containing structures.[14] A full UV scan (200-400 nm) should be run on a standard to determine the absorbance maximum.

| Run Time | 10 minutes | Adjust to ensure the main peak is eluted and any late-eluting impurities are cleared. |

3. Standard & Sample Preparation

  • Stock Standard (1 mg/mL): Accurately weigh ~25 mg of methyl 3-(piperidin-1-ylmethyl)benzoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with 50:50 acetonitrile:water.

  • Working Standard (e.g., 50 µg/mL): Dilute the stock standard appropriately with the mobile phase.

  • Sample Preparation: Prepare samples to have a target concentration near the working standard concentration, using the mobile phase as the diluent. Filter all solutions through a 0.45 µm filter before placing them in autosampler vials.

4. System Suitability

  • Before running samples, perform at least five replicate injections of the working standard. The %RSD for peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000 and the tailing factor should be ≤ 2.0.

References

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues.
  • (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • IJNRD. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”.
  • SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
  • (2013, February 7). Mass Spectrometry analysis of Small molecules.
  • HPLC Troubleshooting Guide.
  • Analytical method valid
  • Benchchem.
  • FDA. Q2(R2)
  • Pistos, C., & Panderi, I. (2007).
  • Challand, S. A New Perspective on the Challenges of Mass Spectrometry. Spectroscopy Online.
  • Liu, A., & Wang, Y. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development.
  • Hassouna, M. E. M., Abdelrahman, M. M., & Mohamed, M. A. (2017, March 31). Validation of a Novel and Sensitive RP-HPLC Method for Simultaneous Determination of Cefixime Trihydrate and Sodium Benzoate in Powder for Oral Suspension Dosage Form. Open Access Journal of Surgery.

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Methyl 3-(piperidin-1-ylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of methyl 3-(piperidin-1-ylmethyl)benzoate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the rationale behind experimental choices, ensuring a robust and reliable validation process. Our focus is on the practical application of principles outlined by global regulatory bodies, ensuring that the described protocols are self-validating systems.

The Imperative for Rigorous Analytical Validation

Methyl 3-(piperidin-1-ylmethyl)benzoate's journey from a synthesized compound to a component of a final drug product is underpinned by stringent quality control. The validation of analytical methods is not merely a regulatory checkbox; it is a scientific demonstration that a chosen analytical procedure is fit for its intended purpose.[1] This ensures the identity, strength, quality, purity, and potency of the drug substance, forming the foundation of its safety and efficacy profile.[2] The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide a harmonized framework for this process, which emphasizes a lifecycle approach to method validation.[3][4]

This guide will compare three common analytical techniques for the characterization and quantification of methyl 3-(piperidin-1-ylmethyl)benzoate:

  • High-Performance Liquid Chromatography (HPLC) for purity and assay determination.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and identification.

The chemical structure of methyl 3-(piperidin-1-ylmethyl)benzoate is presented below.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation & Reporting cluster_3 Phase 4: Lifecycle Management P1 Define Analytical Target Profile (ATP) P2 Develop Validation Protocol P1->P2 Defines scope E1 Execute Experiments (Specificity, Linearity, Accuracy, etc.) P2->E1 Guides execution E2 Collect and Process Data E1->E2 Generates R1 Analyze Results Against Acceptance Criteria E2->R1 Provides R2 Prepare Validation Report R1->R2 Summarizes findings L1 Implement Method for Routine Use R2->L1 Authorizes L2 Continuous Monitoring & Re-validation as needed L1->L2 Requires

Sources

comparative study of different synthesis routes for methyl 3-(piperidin-1-ylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of prevalent synthetic routes for methyl 3-(piperidin-1-ylmethyl)benzoate, a key building block in pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the underlying chemical principles, empowering you to make informed decisions for your specific research and development needs.

Introduction: The Significance of Methyl 3-(piperidin-1-ylmethyl)benzoate

Methyl 3-(piperidin-1-ylmethyl)benzoate serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its structure, featuring a substituted benzylpiperidine moiety, is a common scaffold in compounds targeting the central nervous system. The selection of an efficient, scalable, and high-purity synthesis route is therefore a critical first step in any drug discovery pipeline utilizing this intermediate. This guide will dissect and compare the most effective methods: Reductive Amination and Nucleophilic Substitution, while also exploring the theoretical application of the Mannich reaction.

Route A: Reductive Amination of Methyl 3-Formylbenzoate

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and high yields. This two-step, one-pot process involves the initial formation of an iminium ion from an aldehyde and an amine, which is then reduced in situ to the target amine.

Mechanistic Rationale

The reaction between methyl 3-formylbenzoate and piperidine in a mildly acidic environment leads to the formation of a transient iminium ion. A carefully chosen reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is then introduced. This specific hydride donor is mild enough not to reduce the starting aldehyde but is highly effective at reducing the electrophilic iminium ion, driving the reaction towards the desired product with minimal side reactions.[1]

Reductive_Amination Start Methyl 3-formylbenzoate + Piperidine Iminium Iminium Ion Intermediate Start->Iminium Condensation (-H₂O) Product Methyl 3-(piperidin-1-ylmethyl)benzoate Iminium->Product Reduction Reagents NaBH(OAc)₃ (Reducing Agent) Reagents->Iminium

Caption: Reductive Amination Pathway.

Experimental Protocol
  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve methyl 3-formylbenzoate (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add piperidine (1.1 eq.) to the solution and stir for 20-30 minutes at room temperature to facilitate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the mixture. The reaction is mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Route B: Nucleophilic Substitution (Alkylation) of Piperidine

This route represents a classic and straightforward approach to C-N bond formation via an S(_N)2 mechanism. It involves the reaction of a primary amine (piperidine) with a benzylic halide.

Mechanistic Rationale

The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic benzylic carbon of methyl 3-(bromomethyl)benzoate.[2] This single-step reaction displaces the bromide leaving group to form the desired product. A mild base, such as potassium carbonate (K₂CO₃), is typically added to neutralize the hydrobromic acid (HBr) formed during the reaction, preventing the protonation of piperidine which would render it non-nucleophilic.[2]

Nucleophilic_Substitution Start Methyl 3-(bromomethyl)benzoate + Piperidine Transition SN2 Transition State Start->Transition Nucleophilic Attack Product Methyl 3-(piperidin-1-ylmethyl)benzoate + HBr Transition->Product Base K₂CO₃ (Base) Product->Base Neutralization

Caption: Nucleophilic Substitution (Alkylation) Pathway.

Experimental Protocol
  • Setup: To a solution of methyl 3-(bromomethyl)benzoate (1.0 eq.) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃) (2.0 eq.).[2]

  • Amine Addition: Add piperidine (1.2 eq.) to the suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction's completion via TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter off the inorganic salts.

  • Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Route C: Mannich Reaction (A Theoretical Consideration)

The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde, and a primary or secondary amine.[3][4] While a powerful tool, its direct application to an unactivated aromatic ring like methyl benzoate presents significant challenges.

Mechanistic Rationale

A classic Mannich reaction would first involve the formation of an Eschenmoser's salt precursor (dimethylaminomethyl cation) from formaldehyde and piperidine. This electrophile would then need to react with the aromatic ring. However, the methyl benzoate ring is deactivated towards electrophilic aromatic substitution, and the reaction would likely suffer from poor regioselectivity and low yields.[4] Therefore, this route is generally not favored for this specific target molecule compared to the alternatives.

Comparative Analysis of Synthesis Routes

The choice of synthesis route is a multi-factorial decision. The following table provides a side-by-side comparison to guide your selection process.

ParameterRoute A: Reductive AminationRoute B: Nucleophilic SubstitutionRoute C: Mannich Reaction
Starting Materials Methyl 3-formylbenzoate, PiperidineMethyl 3-(bromomethyl)benzoate, PiperidineMethyl benzoate, Formaldehyde, Piperidine
Availability Aldehyde may require synthesis.Bromo-compound is commercially available.All components are readily available.
Reaction Conditions Mild (room temperature).Moderate heating (60-80 °C).Requires forcing conditions; poor control.
Typical Yield High (>85%).Good to High (70-90%).Low and variable.
Key Byproducts Minimal with NaBH(OAc)₃.Potential for quaternary ammonium salt.Polymerization of formaldehyde, multiple isomers.
Scalability Excellent; well-controlled.Good; exothermic nature needs management.Poor due to low yield and purification issues.
Safety Concerns Sodium triacetoxyborohydride is moisture-sensitive.Methyl 3-(bromomethyl)benzoate is a lachrymator.Formaldehyde is a known carcinogen.

General Experimental Workflow

Regardless of the chosen synthetic route, the path from reaction to a verified final product follows a standardized workflow. This ensures the material's identity, purity, and suitability for downstream applications.

Workflow A Synthesis Route Selection (e.g., Reductive Amination) B Reaction Setup & Execution A->B C Reaction Monitoring (TLC / LC-MS) B->C D Work-up & Crude Isolation C->D Upon Completion E Purification (Column Chromatography) D->E F Purity & Identity Confirmation E->F G NMR, MS, HPLC F->G

Caption: Standard workflow from synthesis to product validation.

Conclusion and Recommendation

Both Reductive Amination (Route A) and Nucleophilic Substitution (Route B) are highly effective and reliable methods for synthesizing methyl 3-(piperidin-1-ylmethyl)benzoate.

  • Route A (Reductive Amination) is often preferred for its exceptionally clean reaction profile and high yields under very mild conditions, making it ideal for laboratory-scale synthesis and instances where substrate sensitivity is a concern.

  • Route B (Nucleophilic Substitution) offers a more direct, atom-economical approach, provided the starting benzylic bromide is readily available. It is a robust and scalable reaction, well-suited for producing larger quantities of the material.

The Mannich reaction is not recommended for this specific transformation due to inherent mechanistic limitations that lead to poor yield and selectivity.

Ultimately, the choice between Route A and Route B will depend on the specific project requirements, including the availability and cost of starting materials, desired scale, and the laboratory's technical capabilities. Both methods, when executed with care, will reliably yield high-purity methyl 3-(piperidin-1-ylmethyl)benzoate for advancing drug discovery and development programs.

References

  • MDPI. (n.d.). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Arkivoc. (2014). Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold. Retrieved from [Link]

  • ODU Digital Commons. (n.d.). The Regioselective 3-Alkylation of Piperidine. Retrieved from [Link]

  • Open Access Research Journal of Biology and Pharmacy. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Retrieved from [Link]

  • MDPI. (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Retrieved from [Link]

  • Nottingham ePrints. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Retrieved from [Link]

  • ResearchGate. (2025). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. Retrieved from [Link]

  • Journal of American Science. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties. Retrieved from [Link]

  • Semantic Scholar. (1948). The preparation of some piperidine derivatives by the Mannich reaction. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-5-(piperidin-1-ylmethyl)benzoate. Retrieved from [Link]

  • UNIPI. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Retrieved from [Link]

  • precisionFDA. (n.d.). 8-QUINOLINYL-4-METHYL-3-(1-PIPERIDINYLSULFONYL)BENZOATE. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of methyl benzoate.
  • PubMed. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 4-(piperidin-3-yl)benzoate hydrochloride. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Anticonvulsant Activity of Various Mannich and Schiff Bases of 1,5-Benzodiazepines. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of some Mannich bases from sulphonamides and benzothiazole derivatives and evaluation of their anti tubercular. Retrieved from [Link]

  • PubMed Central. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Retrieved from [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Piperidine-Based Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of piperidine-based derivatives as cholinesterase inhibitors, a class of compounds actively investigated for the symptomatic treatment of Alzheimer's disease. By examining a specific case study, we will delve into the nuances of translating promising laboratory findings into tangible effects in a living system, offering researchers, scientists, and drug development professionals a detailed perspective on the critical journey from benchtop to preclinical models.

Introduction: The In Vitro-In Vivo Efficacy Chasm in Alzheimer's Drug Discovery

The development of effective therapeutics for Alzheimer's disease is a paramount challenge in modern medicine. One of the primary strategies revolves around the cholinergic hypothesis, which posits that a decline in the neurotransmitter acetylcholine (ACh) contributes to the cognitive deficits observed in patients. Consequently, inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for ACh degradation, have been a cornerstone of Alzheimer's therapy.[1]

While in vitro assays provide a rapid and cost-effective means to screen for potent cholinesterase inhibitors, they represent a highly simplified biological system. The ultimate test of a drug candidate's utility lies in its in vivo efficacy, which is influenced by a complex interplay of pharmacokinetic and pharmacodynamic factors. This guide will dissect this crucial transition, using a representative piperidine derivative to illustrate the experimental methodologies and data interpretation that underpin preclinical drug development in this field.

Case Study: A Benzylpiperidine-Linked 1,3-Dimethylbenzimidazolinone Derivative

For this guide, we will focus on a specific benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivative, compound 15b , as described in a study by Li et al.[2][3] This compound has been synthesized and evaluated for its potential as a cholinesterase inhibitor for Alzheimer's disease, with both in vitro and in vivo data available.

Part 1: In Vitro Efficacy Assessment

The initial step in evaluating a potential cholinesterase inhibitor is to determine its potency against the target enzymes, AChE and BChE, in a controlled laboratory setting. This is typically achieved through enzymatic assays that measure the rate of substrate hydrolysis in the presence and absence of the inhibitor.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

The most common method for measuring cholinesterase activity is the spectrophotometric method developed by Ellman. This assay relies on the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which can be quantified by measuring its absorbance at 412 nm.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Phosphate buffer (pH 8.0)

    • DTNB solution

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution

    • AChE (from electric eel) or BChE (from equine serum) solution

    • Test compound solutions at various concentrations

    • Reference inhibitor solution (e.g., Donepezil)

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution to each well.

    • Add the test compound or reference inhibitor at varying concentrations to the respective wells. A control well with no inhibitor is also prepared.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate (ATCI or BTCI) to all wells.

    • Measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of enzyme inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

In Vitro Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_assay 96-Well Plate Assay cluster_analysis Data Analysis reagents Prepare Buffer, DTNB, Substrates (ATCI/BTCI), Enzymes (AChE/BChE) plate_prep Add Buffer, DTNB, Enzyme & Inhibitor to Wells reagents->plate_prep compounds Prepare Test Compound & Reference Inhibitor Serial Dilutions compounds->plate_prep pre_incubation Pre-incubate at 37°C plate_prep->pre_incubation reaction_start Add Substrate (ATCI/BTCI) to Initiate Reaction pre_incubation->reaction_start measurement Measure Absorbance at 412 nm Over Time reaction_start->measurement calc_inhibition Calculate % Inhibition vs. Control measurement->calc_inhibition dose_response Plot Dose-Response Curve calc_inhibition->dose_response ic50 Determine IC50 Value dose_response->ic50

Caption: Workflow for in vitro cholinesterase inhibition assay.

In Vitro Efficacy Data for Compound 15b

The in vitro inhibitory activities of compound 15b and the reference drug, Donepezil, are summarized in the table below.

CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)Selectivity Index (BChE/AChE)
15b 0.39 ± 0.11> 100> 256
Donepezil0.02 ± 0.0033.57 ± 0.21178.5

Data sourced from Li et al.[2][3]

These results demonstrate that compound 15b is a potent inhibitor of AChE with an IC₅₀ value in the sub-micromolar range.[3] Importantly, it exhibits high selectivity for AChE over BChE, which can be a desirable characteristic to minimize potential side effects associated with BChE inhibition.[2]

Part 2: In Vivo Efficacy Assessment

While potent in vitro activity is a prerequisite, the true therapeutic potential of a compound can only be ascertained through in vivo studies. These studies evaluate the compound's ability to exert its intended pharmacological effect in a living organism, taking into account factors like absorption, distribution, metabolism, and excretion (ADME), as well as its ability to cross the blood-brain barrier (BBB).

Experimental Protocol: Morris Water Maze Test for Cognitive Enhancement

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents. In the context of Alzheimer's disease research, it is often used to evaluate the ability of a drug to reverse cognitive deficits induced by a cholinolytic agent like scopolamine.

Step-by-Step Methodology:

  • Animal Model:

    • Use a suitable rodent model, such as C57BL/6J mice.

    • Acclimatize the animals to the housing conditions and handling.

  • Apparatus:

    • A large circular pool filled with opaque water (e.g., by adding non-toxic white paint or milk powder).

    • A hidden platform submerged just below the water surface.

    • Visual cues are placed around the pool for spatial navigation.

    • An automated tracking system to record the animal's movement.

  • Procedure:

    • Acquisition Phase (Training):

      • For several consecutive days, each mouse is given a set number of trials per day to find the hidden platform.

      • If the mouse fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.

      • The time taken to find the platform (escape latency) and the path length are recorded.

    • Drug Administration:

      • The test compound (e.g., compound 15b ) or a vehicle control is administered to the animals (e.g., via oral gavage) at a specific time before the test.

      • To induce a cognitive deficit, scopolamine is administered (e.g., intraperitoneally) shortly before the trial.

    • Probe Trial (Memory Test):

      • On the final day of testing, the platform is removed from the pool.

      • The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).

      • The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are measured.

  • Data Analysis:

    • Compare the escape latency and path length during the acquisition phase between different treatment groups.

    • In the probe trial, compare the time spent in the target quadrant and the number of platform crossings between groups.

    • Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed differences.

In Vivo Experimental Workflow Diagram

G cluster_prep Preparation cluster_training Acquisition Phase (Training) cluster_testing Testing Phase cluster_analysis Data Analysis animal_model Acclimatize Mice training_trials Daily Trials to Find Hidden Platform animal_model->training_trials drug_prep Prepare Test Compound, Vehicle, & Scopolamine drug_admin Administer Vehicle/Compound & Scopolamine drug_prep->drug_admin record_latency Record Escape Latency & Path Length training_trials->record_latency record_latency->drug_admin probe_trial Remove Platform & Conduct Probe Trial drug_admin->probe_trial record_probe Record Time in Target Quadrant & Platform Crossings probe_trial->record_probe statistical_analysis Statistical Comparison of Treatment Groups record_probe->statistical_analysis

Caption: Workflow for the Morris water maze test.

In Vivo Efficacy Data for Compound 15b

In the Morris water maze test, scopolamine-treated mice typically show impaired spatial learning and memory, as evidenced by longer escape latencies and less time spent in the target quadrant during the probe trial. The administration of an effective cognitive-enhancing drug should ameliorate these deficits.

The study by Li et al. demonstrated that oral administration of compound 15b significantly reversed the cognitive impairments induced by scopolamine in mice, indicating its ability to cross the blood-brain barrier and exert its cholinesterase inhibitory effect in the central nervous system.[3]

Treatment GroupEscape Latency (seconds)Time in Target Quadrant (%)
Control (Vehicle)ShorterHigher
ScopolamineLongerLower
Compound 15b + ScopolamineSignificantly Shorter than Scopolamine groupSignificantly Higher than Scopolamine group
Donepezil + ScopolamineSignificantly Shorter than Scopolamine groupSignificantly Higher than Scopolamine group

Qualitative summary based on the findings of Li et al.[2][3]

Part 3: Bridging the Gap - A Comparative Analysis

The successful translation from potent in vitro activity to significant in vivo efficacy, as seen with compound 15b , is a critical milestone in drug development. This transition is not always straightforward, and discrepancies between in vitro and in vivo results are common.

Factors Influencing In Vitro-In Vivo Correlation

G cluster_factors Pharmacokinetic & Pharmacodynamic Factors in_vitro In Vitro Efficacy (e.g., IC50) adme Absorption Distribution Metabolism Excretion in_vitro->adme is influenced by in_vivo In Vivo Efficacy (e.g., Behavioral Outcome) bbb Blood-Brain Barrier Penetration adme->bbb target_engagement Target Engagement in the CNS bbb->target_engagement target_engagement->in_vivo leads to off_target Off-Target Effects off_target->in_vivo toxicity Toxicity toxicity->in_vivo

Caption: Factors influencing in vitro to in vivo translation.

Expertise & Experience Insights:

  • Causality in Experimental Choices: The selection of the Morris water maze is not arbitrary. It is a well-validated model for assessing hippocampal-dependent spatial memory, a cognitive domain severely affected in Alzheimer's disease. The use of scopolamine to induce amnesia provides a direct challenge to the cholinergic system, making it a highly relevant model for testing cholinesterase inhibitors.

  • Self-Validating Systems: The inclusion of both a vehicle control group and a positive control group (Donepezil) is crucial for the trustworthiness of the in vivo experiment. The vehicle group establishes the baseline performance, while the Donepezil group confirms that the experimental model is responsive to a known therapeutic agent, thereby validating the results obtained with the novel test compound.

Trustworthiness and Authoritative Grounding:

The protocols described are based on standard, widely accepted methodologies in the field of neuropharmacology. The Ellman method is a gold standard for in vitro cholinesterase activity measurement, and the Morris water maze is a cornerstone of behavioral neuroscience for assessing spatial learning and memory.

Conclusion

This guide has provided a detailed comparison of the in vitro and in vivo evaluation of a representative piperidine-based cholinesterase inhibitor. The journey from a potent inhibitor in a test tube to a cognitively enhancing agent in a preclinical model is fraught with challenges. A thorough understanding of the experimental methodologies, the underlying biological principles, and the factors that can influence the in vitro-in vivo correlation is essential for the successful development of new therapeutics for Alzheimer's disease and other complex neurological disorders. The case of compound 15b highlights a successful example of this translational process, demonstrating the potential of this chemical scaffold for further investigation.

References

  • Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. (Source: NIH, URL: )
  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. (Source: PubMed Central, URL: )
  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. (Source: PubMed, URL: )
  • Syntheses and biological evaluation of (18)F-labeled 3-(1-benzyl-piperidin-4-yl)-1-(1-methyl-1H-indol-3-yl)propan-1-ones for in vivo mapping of acetylcholinesterase. (Source: PubMed, URL: )
  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. (Source: International Journal of Pharmaceutical Science Invention, URL: )
  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. (Source: PubMed Central, URL: )

Sources

Navigating the Structure-Activity Landscape of Piperidine-Tethered Benzoates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and medicinal chemists, the piperidine moiety is a cornerstone of drug design, offering a versatile scaffold to modulate physicochemical properties and target interactions. When coupled with a benzoate core, as in methyl 3-(piperidin-1-ylmethyl)benzoate, a fascinating chemical space emerges with potential applications across a spectrum of biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) within this compound class, drawing comparisons with structurally related molecules to illuminate the key determinants of biological activity. While specific biological data for methyl 3-(piperidin-1-ylmethyl)benzoate itself is not extensively reported in publicly available literature, by examining its close analogs, we can construct a predictive SAR framework to guide future drug discovery efforts.

The Core Scaffold: Deconstructing Methyl 3-(piperidin-1-ylmethyl)benzoate

The fundamental structure of methyl 3-(piperidin-1-ylmethyl)benzoate comprises three key pharmacophoric elements: a piperidine ring, a methylene linker, and a methyl benzoate group. Each of these components can be systematically modified to probe the SAR and optimize for a desired biological effect.

Core_Scaffold Methyl_3-(piperidin-1-ylmethyl)benzoate Methyl_3-(piperidin-1-ylmethyl)benzoate Piperidine Piperidine Methyl_3-(piperidin-1-ylmethyl)benzoate->Piperidine Modulation of Basicity & Lipophilicity Methylene_Linker Methylene_Linker Methyl_3-(piperidin-1-ylmethyl)benzoate->Methylene_Linker Conformational Rigidity Methyl_Benzoate Methyl_Benzoate Methyl_3-(piperidin-1-ylmethyl)benzoate->Methyl_Benzoate Electronic Effects & H-Bonding

Caption: Core components of the methyl 3-(piperidin-1-ylmethyl)benzoate scaffold.

The basic nitrogen of the piperidine ring is a critical feature, often involved in salt-bridge interactions with acidic residues in target proteins. The lipophilicity and conformational flexibility of the piperidine ring can also be tuned through substitution. The methylene linker, while seemingly simple, dictates the spatial relationship between the piperidine and benzoate moieties. Finally, the substitution pattern and nature of the ester on the benzoate ring can profoundly influence electronic properties and hydrogen bonding potential.

Comparative Analysis: Learning from Structurally Related Compounds

To understand the potential biological activities of methyl 3-(piperidin-1-ylmethyl)benzoate, we will compare it to analogs where systematic structural modifications have been made and the corresponding biological data is available.

Monoacylglycerol Lipase (MAGL) Inhibition: A Case Study in Enzyme Inhibition

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, and its inhibition is a therapeutic strategy for various neurological and inflammatory disorders. A series of benzylpiperidine and benzylpiperazine derivatives have been evaluated as reversible MAGL inhibitors, providing valuable SAR insights.

Table 1: SAR of Benzylpiperidine and Benzylpiperazine Derivatives as MAGL Inhibitors

Compound IDStructurehMAGL IC50 (nM)
Reference A 2-((3-(Piperidin-4-ylmethyl)phenyl)thio)-3-(trifluoromethyl)pyridine150
Reference B 2-((3-(Piperazin-1-ylmethyl)phenyl)thio)-3-(trifluoromethyl)pyridine80
Reference C Methyl 3-methoxy-5-(phenylthio)benzoate>10000

Data synthesized from a study on benzylpiperidine and benzylpiperazine derivatives as MAGL inhibitors.[1]

From this limited dataset, we can infer several key SAR points:

  • Piperidine vs. Piperazine: The replacement of the piperidine ring (Reference A) with a piperazine moiety (Reference B) leads to a modest increase in potency. This suggests that the second nitrogen in the piperazine ring may be involved in a favorable interaction with the target, or it may alter the pKa and overall physicochemical properties in a beneficial way.

  • Importance of the Benzylic Linker: The lack of activity of the benzoate derivative lacking the piperidine-linker moiety (Reference C) highlights the critical role of the basic nitrogen and the overall shape of the molecule for MAGL inhibition.

MAGL_Inhibition_SAR cluster_0 Key Structural Features for MAGL Inhibition Basic_Nitrogen Basic Nitrogen (Piperidine/Piperazine) Aromatic_System Substituted Aromatic Ring Basic_Nitrogen->Aromatic_System Spatial Orientation Optimal_Linker Benzylic Linker

Caption: Key pharmacophoric elements for MAGL inhibition.

Dopamine and Serotonin Receptor Modulation: Exploring CNS Applications

The piperidin-1-ylmethyl-benzoate scaffold is also present in compounds targeting central nervous system (CNS) receptors, such as dopamine and serotonin receptors.

Dopamine D4 Receptor Antagonism:

Studies on benzyloxy piperidine-based compounds have revealed SAR for dopamine D4 receptor antagonism. While not direct analogs of our topic molecule, they share the core piperidine feature and offer insights into receptor-ligand interactions. Key findings suggest that substitutions on both the piperidine nitrogen and the benzyloxy group significantly impact affinity and selectivity.

Serotonin Receptor Activity:

Piperazine derivatives, structurally related to piperidines, are well-known for their interactions with serotonin (5-HT) receptors. For instance, certain benzodioxanylpiperazine derivatives with a 4-aryl amide substituent show high affinity for the 5-HT1A receptor and act as potent antagonists. This suggests that the piperidine-tethered benzoate scaffold could be explored for its potential to modulate serotonergic signaling.

Experimental Protocols for Evaluation

To determine the biological activity of methyl 3-(piperidin-1-ylmethyl)benzoate and its analogs, a series of standard in vitro assays can be employed.

Enzyme Inhibition Assay (Example: MAGL)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific enzyme.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human MAGL is used. A stock solution of the substrate, such as 4-nitrophenyl acetate (4-NPA), is prepared in a suitable buffer (e.g., Tris-HCl).

  • Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution.

    • Add the test compound dilutions or vehicle control (DMSO).

    • Pre-incubate the enzyme and compound mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate solution.

    • Monitor the absorbance of the product (p-nitrophenol) at 405 nm over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Enzyme_Inhibition_Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, & Compound Dilutions Start->Prepare_Reagents Incubate Pre-incubate Enzyme & Compound Prepare_Reagents->Incubate Initiate_Reaction Add Substrate Incubate->Initiate_Reaction Measure_Activity Monitor Product Formation Initiate_Reaction->Measure_Activity Analyze_Data Calculate IC50 Measure_Activity->Analyze_Data End End Analyze_Data->End

Sources

A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of Methyl 3-(piperidin-1-ylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a new chemical entity is paramount. Off-target interactions can lead to unforeseen toxicities or diminished efficacy, representing a significant risk to patient safety and a potential cause of late-stage clinical attrition. This guide provides a comprehensive framework for designing and executing a cross-reactivity study for the novel compound, methyl 3-(piperidin-1-ylmethyl)benzoate.

Given the absence of published data on this specific molecule, this document serves as a forward-looking, technically detailed roadmap. We will proceed from a foundational analysis of its structural motifs to the design of a robust, multi-tiered experimental plan to proactively identify potential off-target binding and functional activity. Our approach is grounded in established principles of safety pharmacology and assay validation, providing a self-validating system to ensure trustworthy and actionable results.

Deconstructing the Molecule: Rationale for a Targeted Cross-Reactivity Panel

The structure of methyl 3-(piperidin-1-ylmethyl)benzoate contains two key pharmacophores that guide our selection of potential cross-reactive targets: the benzylpiperidine moiety and the methyl benzoate moiety.

  • The Piperidine Scaffold: Piperidine is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of clinically approved drugs.[1][2] Its derivatives are known to interact with a wide range of biological targets, particularly within the central nervous system (CNS).[1][3] Therefore, a primary focus of our investigation will be on CNS receptors and transporters.

  • The Benzoate Moiety: Benzoate esters and their metabolites can also exhibit biological activity. Sodium benzoate, for instance, is known to have neuromodulatory effects and, in some contexts, can be an allergen.[4][5] This warrants an investigation into potential interactions with metabolic enzymes and pathways related to ester hydrolysis.

Based on this structural analysis, a logical starting point for an off-target screening panel would include targets commonly associated with these motifs.

Potential Target Classes for Investigation:

  • G-Protein Coupled Receptors (GPCRs):

    • Muscarinic Receptors (M1-M5)

    • Sigma Receptors (σ1 and σ2)

  • Monoamine Transporters:

    • Dopamine Transporter (DAT)

    • Norepinephrine Transporter (NET)

    • Serotonin Transporter (SERT)

  • Metabolic Enzymes:

    • Carboxylesterases (implicated in ester hydrolysis)

The Comparator Panel: Selecting Structurally Relevant Alternatives

A robust cross-reactivity study requires comparison against molecules with high structural similarity. This allows for the establishment of a structure-activity relationship (SAR) for any identified off-target interactions. The following compounds are proposed as a starting point for a comparative analysis.

Compound IDStructureRationale for Inclusion
LEAD-001 Methyl 3-(piperidin-1-ylmethyl)benzoateThe primary compound of interest.
COMP-002 Methyl 2-(piperidin-1-ylmethyl)benzoatePositional Isomer (ortho): Evaluates the impact of substituent position on the benzene ring.
COMP-003 Methyl 4-(piperidin-1-ylmethyl)benzoatePositional Isomer (para): Further assesses the influence of steric and electronic effects of substituent placement.
COMP-004 Ethyl 3-(piperidin-1-ylmethyl)benzoateEster Analog: Replaces the methyl ester with an ethyl ester to probe sensitivity to the size of the ester alkyl group.
COMP-005 3-(Piperidin-1-ylmethyl)benzoic acidPotential Metabolite: Represents the hydrolyzed form of the parent compound, crucial for assessing the activity of metabolites.
COMP-006 Methyl 3-(pyrrolidin-1-ylmethyl)benzoateRing Analog: Replaces the six-membered piperidine ring with a five-membered pyrrolidine ring to assess the role of the heterocycle.

A Multi-Tiered Approach to Cross-Reactivity Assessment

We will employ a tiered strategy, beginning with broad, high-throughput screening and progressing to more detailed, quantitative characterization of any identified "hits."

Caption: A tiered workflow for cross-reactivity assessment.

Tier 1: Broad In Vitro Safety Pharmacology Profiling

The initial step involves screening the lead compound and its comparators against a broad panel of receptors, ion channels, and transporters. Commercial services like Eurofins' SafetyScreen™ or Reaction Biology's InVEST™ panels offer a cost-effective and rapid method for this initial liability assessment.[3][6][7]

Experimental Protocol: Broad Panel Screening

  • Compound Preparation: Prepare 10 mM stock solutions of LEAD-001 and all comparator compounds in 100% DMSO.

  • Assay Concentration: Submit compounds for screening at a final concentration of 10 µM. This concentration is a standard in early safety pharmacology to identify potentially significant off-target interactions.[8]

  • Data Analysis: The primary output will be the percent inhibition or activation at each target. A common threshold for identifying a "hit" is >50% inhibition or stimulation at the 10 µM screening concentration.

Tier 2: Hit Confirmation and Potency Determination

Any targets identified in Tier 1 must be confirmed. This involves generating full concentration-response curves to determine the potency (IC₅₀ or EC₅₀) of the interaction. For receptor targets, competitive radioligand binding assays are the gold standard.

Experimental Protocol: Competitive Radioligand Binding Assay (Example: Sigma-1 Receptor)

This protocol is adapted from established methods for characterizing sigma receptor ligands.[9][10]

  • Reagent Preparation:

    • Membrane Homogenates: Use commercially available guinea pig brain membrane homogenates, which are rich in sigma-1 receptors.

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Radioligand: -pentazocine, a selective sigma-1 receptor ligand, at a final concentration of ~5 nM.

    • Non-specific Binding Control: Haloperidol (10 µM final concentration).

    • Test Compounds: Prepare 11-point, 3-fold serial dilutions of the "hit" compound(s) in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, combine membrane homogenate (~300 µg protein), assay buffer, and either the test compound, vehicle, or the non-specific binding control.

    • Add the -pentazocine to all wells to initiate the binding reaction.

    • Incubate at 25°C for 120 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by three washes with ice-cold assay buffer to separate bound from free radioligand.

  • Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percent specific binding against the log concentration of the test compound and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Caption: Workflow for a competitive radioligand binding assay.

Tier 3: Mechanistic and Functional Characterization

Demonstrating that a compound binds to an off-target is only part of the story. It is crucial to understand the functional consequence of this binding—is it an agonist, antagonist, or allosteric modulator? Cell-based functional assays are essential for this determination. Furthermore, biophysical methods can provide orthogonal confirmation of the binding interaction and deliver deeper thermodynamic insights.

Experimental Protocol: Cell-Based Functional Assay (Example: Muscarinic M3 Receptor Redistribution Assay)

This type of high-content imaging assay monitors the translocation of a GFP-tagged receptor in response to ligand binding.[11]

  • Cell Culture: Plate U2OS cells stably expressing human M3 receptor fused to EGFP into 96-well imaging plates 18-24 hours before the assay.

  • Compound Treatment: Prepare 2X final concentrations of test compounds and controls (e.g., Carbachol as an agonist) in pre-warmed assay buffer. Add 100 µL to the appropriate wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for receptor translocation.

  • Cell Staining and Imaging: Fix the cells and stain the nuclei (e.g., with Hoechst). Acquire images using a high-content imaging system.

  • Data Analysis: Use image analysis software to quantify the translocation of the GFP signal from the cell membrane to intracellular vesicles. Agonists will induce translocation, while antagonists will block the translocation induced by a known agonist. Generate concentration-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Biophysical Confirmation: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

For high-priority off-target interactions, direct, label-free binding analysis is invaluable.

  • Surface Plasmon Resonance (SPR): SPR measures binding events in real-time, providing kinetic data (association and dissociation rates, kₐ and kₔ) and affinity (KD).[12][13][14] In a typical setup, the purified target protein is immobilized on a sensor chip, and the small molecule compounds are flowed over the surface at various concentrations.

  • Isothermal Titration Calorimetry (ITC): Considered the "gold standard" for measuring binding affinity, ITC directly measures the heat released or absorbed during a binding event.[2][15][16] This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Data Interpretation and Reporting

All quantitative data should be summarized in clear, comparative tables.

Table 1: Summary of Binding Affinities (Ki) for Confirmed Off-Targets

Compound IDTarget X (Ki, nM)Target Y (Ki, nM)Target Z (Ki, nM)
LEAD-001 ValueValueValue
COMP-002 ValueValueValue
COMP-003 ValueValueValue
............

Table 2: Summary of Functional Activity for Confirmed Off-Targets

Compound IDTarget X (EC₅₀/IC₅₀, nM)Functional Effect
LEAD-001 Valuee.g., Antagonist
COMP-002 Valuee.g., Partial Agonist
COMP-003 Valuee.g., No effect
.........

Conclusion: A Proactive Approach to De-Risking Drug Candidates

This guide outlines a systematic, evidence-based strategy for evaluating the cross-reactivity profile of methyl 3-(piperidin-1-ylmethyl)benzoate. By starting with a broad screen and progressing through detailed mechanistic studies, researchers can build a comprehensive understanding of a compound's selectivity. This proactive approach to in vitro safety pharmacology is not merely a regulatory hurdle; it is a critical component of modern drug discovery that enables the selection of safer, more effective clinical candidates and ultimately reduces the high rate of drug attrition.[4][8] The rigorous, self-validating nature of this multi-tiered workflow ensures that the data generated is both reliable and directly applicable to informed decision-making in any drug development program.

References

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Available from: [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Available from: [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Available from: [Link]

  • AZoM. (2015). Characterizing Binding Interactions Using Isothermal Titration Calorimetry. Available from: [Link]

  • Lynch, J. J., et al. (2017). In vitro safety pharmacology profiling: what else beyond hERG?. Journal of Pharmacological and Toxicological Methods, 87, 125-133. Available from: [Link]

  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Available from: [Link]

  • ICE Bioscience. (n.d.). Safety Pharmacology Services. Available from: [Link]

  • Kandeel, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116084. Available from: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available from: [Link]

  • ChemPartner. (n.d.). In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs. Available from: [Link]

  • Wu, G., et al. (2019). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. Methods in Molecular Biology, 1893, 257-272. Available from: [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Available from: [Link]

  • Wang, S., et al. (2021). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology, 2260, 225-235. Available from: [Link]

  • Nicoya Lifesciences. (n.d.). Small Molecule Interactions. Available from: [Link]

  • Reichert. (n.d.). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Available from: [Link]

  • Wilson, L. L., et al. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71(1), 1.7.1-1.7.11. Available from: [Link]

  • Koul, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 23. Available from: [Link]

  • BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. Available from: [Link]

  • Millipore. (n.d.). Receptor Binding Assays - Multiwell Plates. Available from: [Link]

  • Piper, J. D., & Piper, P. W. (2017). Potential Safety Issues Surrounding the Use of Benzoate Preservatives. Molecules, 22(6), 918. Available from: [Link]

  • Vandeput, F., et al. (2021). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Journal of Visualized Experiments, (173), e62725. Available from: [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 71, 1.7.1–1.7.11. Available from: [Link]

  • The Biochemical Society. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. Available from: [Link]

  • Ichor Life Sciences. (n.d.). Biochemical Assay Development. Available from: [Link]

  • Furlan, M., et al. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv. Available from: [Link]

  • Stave, J. W. (2002). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops and Foods. Journal of AOAC International, 85(3), 770-777. Available from: [Link]

  • An, F., & Tolliday, N. (2010). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Methods in Molecular Biology, 665, 305-320. Available from: [Link]

  • BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. Available from: [Link]

  • BPS Bioscience. (n.d.). Custom Biochemical Assay Development. Available from: [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. Available from: [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. Available from: [Link]

  • Hauk, P., et al. (2021). Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy. Methods in Molecular Biology, 2268, 173-200. Available from: [Link]

  • Fitzgibbons, P. L., et al. (2014). Principles of Analytic Validation of Immunohistochemical Assays: Guideline From the College of American Pathologists Pathology and Laboratory Quality Center. Archives of Pathology & Laboratory Medicine, 138(12), 1629-1644. Available from: [Link]

  • College of American Pathologists. (2024). Principles of Analytic Validation of Immunohistochemical Assays. Available from: [Link]

  • Liu, R., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(21), 15833. Available from: [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Available from: [Link]

  • Iyamu, I. D., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 16140. Available from: [Link]

  • ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. Available from: [Link]

  • Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. Available from: [Link]

  • El-Gamal, M. I., et al. (2016). Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity. Molecules, 21(3), 333. Available from: [Link]

  • Warner, K. D., et al. (2018). Target-Directed Approaches for Screening Small Molecules against RNA Targets. Cell Chemical Biology, 25(1), 16-27. Available from: [Link]

  • Zwartsen, A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 686. Available from: [Link]

  • Pollard, T. D. (2010). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 21(23), 4061-4067. Available from: [Link]

  • Springer Nature. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Available from: [Link]

  • Singh, N., et al. (2005). Synthesis, Monoamine Transporter Binding, Properties, and Functional Monoamine Uptake Activity of 3β-[4-Methylphenyl and 4-Chlorophenyl]-2β-[5-(Substituted phenyl)thiazol-2-yl]tropanes. Journal of Medicinal Chemistry, 48(12), 4057-4065. Available from: [Link]

Sources

A Researcher's Guide to Target Identification and Benchmarking of Methyl 3-(piperidin-1-ylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the journey from a novel small molecule to a validated therapeutic candidate is both complex and challenging. This guide provides a comprehensive framework for characterizing the novel compound, methyl 3-(piperidin-1-ylmethyl)benzoate. Initial searches reveal a lack of established biological targets for this specific molecule. Therefore, this document outlines a systematic approach, beginning with target identification and culminating in rigorous benchmarking against known inhibitors or activators.

The core structure of methyl 3-(piperidin-1-ylmethyl)benzoate, featuring a piperidine ring and a benzoic acid moiety, is a common scaffold in many biologically active molecules, suggesting potential interactions with a range of biological targets.[1] Derivatives of similar structures have been investigated for various therapeutic applications, including anticancer and anti-inflammatory properties.[1] This inherent potential underscores the importance of a structured approach to elucidate its mechanism of action.

Part 1: Target Identification – Unmasking the Molecular Target

The primary and most critical step is to identify the specific protein or pathway that methyl 3-(piperidin-1-ylmethyl)benzoate interacts with to exert a biological effect. A multi-pronged approach, combining computational and experimental methods, is recommended for a comprehensive and robust target deconvolution strategy.

In Silico Target Prediction: A Starting Point

Computational methods serve as an invaluable initial step to generate hypotheses about potential targets, thereby narrowing the experimental focus.

  • Scaffold Hopping and Similarity Searching: This strategy involves searching for structurally similar compounds with known biological activities.[2][3][4] By identifying compounds with a similar pharmacophore, it is possible to infer potential targets for methyl 3-(piperidin-1-ylmethyl)benzoate. This can be achieved using chemical databases such as PubChem[5][6] and specialized software.[2]

  • Molecular Docking: Once a set of potential targets is identified, molecular docking simulations can predict the binding affinity and mode of interaction between methyl 3-(piperidin-1-ylmethyl)benzoate and the target proteins. This can help to prioritize targets for experimental validation.

Experimental Target Identification: From Hypothesis to Validation

Following in silico analysis, experimental validation is crucial to confirm the predicted targets. A combination of affinity-based and label-free methods provides a powerful toolkit for this purpose.[7][8]

Affinity-Based Pull-Down Methods

These techniques utilize a modified version of the small molecule to isolate its binding partners from a complex biological sample, such as a cell lysate.[7][8]

  • Protocol: On-Bead Affinity Matrix Pull-Down

    • Immobilization: Covalently attach methyl 3-(piperidin-1-ylmethyl)benzoate to a solid support (e.g., agarose beads) via a linker. It is critical to choose a linker attachment point that does not interfere with the compound's putative binding site.

    • Incubation: Incubate the compound-conjugated beads with cell lysate to allow for binding of target proteins.

    • Washing: Remove non-specifically bound proteins through a series of stringent washes.

    • Elution: Elute the specifically bound proteins from the beads.

    • Identification: Identify the eluted proteins using techniques such as mass spectrometry.[7]

Label-Free Methods

These approaches identify targets by observing changes in protein stability or cellular phenotype upon treatment with the unmodified small molecule.[7][8]

  • Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that the binding of a small molecule can stabilize its target protein, making it less susceptible to proteolysis.

Genetic and Genomic Approaches

Genetic screening methods, such as CRISPR-based screens, can identify genes that are essential for the activity of a small molecule.[9][10]

  • CRISPR-Cas9 Screening: This powerful technique can be used for genome-wide knockout, activation, or inhibition screens to identify genes that, when modulated, alter the cellular response to methyl 3-(piperidin-1-ylmethyl)benzoate.[10][11]

Part 2: Benchmarking Against Known Modulators

Once a primary target has been identified and validated, the next step is to quantitatively assess the potency and efficacy of methyl 3-(piperidin-1-ylmethyl)benzoate in comparison to well-characterized inhibitors or activators of that same target.

Selection of Comparator Compounds

The choice of appropriate comparators is critical for a meaningful benchmark. These should include:

  • Known Inhibitors/Activators: Select compounds with established and potent activity against the identified target.

  • Structurally Similar but Inactive Compounds: These serve as negative controls to demonstrate the specificity of the observed effects.

In Vitro Assays for Potency and Efficacy Determination

A variety of in vitro assays can be employed to characterize the interaction of methyl 3-(piperidin-1-ylmethyl)benzoate with its target.

  • Biochemical Assays: For enzymatic targets, assays measuring enzyme activity in the presence of varying concentrations of the compound can determine its IC50 (for inhibitors) or EC50 (for activators).

  • Binding Assays: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can directly measure the binding affinity (KD) of the compound to its target.

  • Cell-Based Assays: Functional cell-based assays are essential to confirm that the compound's activity in a biochemical setting translates to a cellular context. This could involve measuring changes in downstream signaling pathways or cellular phenotypes.

Table 1: Hypothetical Benchmarking Data for Methyl 3-(piperidin-1-ylmethyl)benzoate Against Known VEGFR-2 Inhibitors

CompoundTargetAssay TypeIC50 / EC50 (nM)Binding Affinity (KD) (nM)
Methyl 3-(piperidin-1-ylmethyl)benzoateVEGFR-2Kinase AssayExperimental ValueExperimental Value
Tivozanib (Reference Inhibitor)[12]VEGFR-2Kinase Assay0.210.15
Sorafenib (Reference Inhibitor)VEGFR-2Kinase Assay9021
Negative ControlVEGFR-2Kinase Assay>10,000No Binding

Note: The above table is a template. The actual target and reference compounds will depend on the results of the target identification phase.

Experimental Protocol: In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of methyl 3-(piperidin-1-ylmethyl)benzoate against a hypothetical kinase target.

  • Reagents and Materials: Recombinant kinase, substrate peptide, ATP, kinase buffer, test compound, and a detection reagent.

  • Assay Procedure:

    • Prepare a serial dilution of methyl 3-(piperidin-1-ylmethyl)benzoate and known inhibitors.

    • In a microplate, combine the kinase, substrate, and varying concentrations of the test compounds.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase.

    • Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., luminescence, fluorescence).

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Workflow

The following diagrams illustrate the proposed workflows for target identification and benchmarking.

Target_Identification_Workflow cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation cluster_output Outcome InSilico Computational Analysis ScaffoldHopping Scaffold Hopping & Similarity Searching InSilico->ScaffoldHopping Docking Molecular Docking InSilico->Docking Hypotheses Target Hypotheses ScaffoldHopping->Hypotheses Docking->Hypotheses Experimental Experimental Assays AffinityPullDown Affinity Pull-Down Experimental->AffinityPullDown DARTS DARTS Experimental->DARTS CRISPRScreen CRISPR Screening Experimental->CRISPRScreen ValidatedTarget Validated Target AffinityPullDown->ValidatedTarget DARTS->ValidatedTarget CRISPRScreen->ValidatedTarget Hypotheses->Experimental

Caption: Workflow for Target Identification.

Benchmarking_Workflow ValidatedTarget Validated Target SelectComparators Select Comparator Compounds ValidatedTarget->SelectComparators InVitroAssays In Vitro Assays SelectComparators->InVitroAssays Biochemical Biochemical Assays (e.g., Kinase Assay) InVitroAssays->Biochemical Binding Binding Assays (e.g., SPR) InVitroAssays->Binding CellBased Cell-Based Assays InVitroAssays->CellBased DataAnalysis Data Analysis & Comparison Biochemical->DataAnalysis Binding->DataAnalysis CellBased->DataAnalysis Report Benchmarking Report DataAnalysis->Report

Caption: Workflow for Benchmarking.

Conclusion

The characterization of a novel small molecule like methyl 3-(piperidin-1-ylmethyl)benzoate requires a systematic and evidence-based approach. By first identifying its molecular target and then rigorously benchmarking its activity against known modulators, researchers can gain a comprehensive understanding of its therapeutic potential. This guide provides a roadmap for this endeavor, emphasizing scientific integrity and data-driven decision-making throughout the process.

References

  • Small-molecule Target and Pathway Identification. Broad Institute. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PMC. [Link]

  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024). [Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link]

  • Methyl 3-bromo-5-(piperidin-1-ylmethyl)benzoate. PubChem. [Link]

  • Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. MDPI. [Link]

  • Methyl 4-(piperidin-3-yl)benzoate hydrochloride. MySkinRecipes. [Link]

  • 8-QUINOLINYL-4-METHYL-3-(1-PIPERIDINYLSULFONYL)BENZOATE. precisionFDA. [Link]

  • 3-(Piperidin-1-ylmethyl)benzoic acid. PubChem. [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. [Link]

  • Classification of Scaffold Hopping Approaches. PMC. [Link]

  • CRISPR Based Screening: Advantages of Transcriptional Activators and Inhibitors. (2020). [Link]

  • Classification of Scaffold-Hopping Approaches. DTIC. [Link]

  • Identification of Novel Inhibitors against Coactivator Associated Arginine Methyltransferase 1 Based on Virtual Screening and Biological Assays. NIH. [Link]

  • scaffold-hopping. New Drug Approvals. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. [Link]

  • Discovery of TMPRSS2 inhibitors from virtual screening. PMC. [Link]

  • Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. MDPI. [Link]

Sources

A Comparative Guide to Confirming the Purity of Synthesized Methyl 3-(piperidin-1-ylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The Subject Compound and Its Comparators

Our focus is methyl 3-(piperidin-1-ylmethyl)benzoate, a tertiary amine and ester-containing molecule. For a robust comparative analysis, we will be referencing its ortho- and para- positional isomers, methyl 2-(piperidin-1-ylmethyl)benzoate and methyl 4-(piperidin-1-ylmethyl)benzoate, as well as an analog with a different heterocyclic amine, methyl 3-(morpholin-1-ylmethyl)benzoate. The subtle structural differences between these molecules manifest in distinct analytical signatures, highlighting the importance of a multi-faceted approach to purity confirmation.

Orthogonal Analytical Workflow for Purity Determination

A single analytical technique is seldom sufficient to definitively establish purity. A well-designed workflow employs a series of orthogonal methods, each providing a different piece of the puzzle. This ensures that impurities with different physicochemical properties are detected.

Caption: Orthogonal workflow for purity confirmation of synthesized compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the target structure and the identification of impurities.

Predicted ¹H and ¹³C NMR Data for Methyl 3-(piperidin-1-ylmethyl)benzoate

Due to the absence of readily available experimental spectra in the literature, the following are predicted chemical shifts. These predictions are based on the analysis of structurally similar compounds and established NMR principles.

¹H NMR (400 MHz, CDCl₃):

  • δ ~7.95 (s, 1H): Aromatic proton at the 2-position of the benzoate ring.

  • δ ~7.85 (d, J = 7.6 Hz, 1H): Aromatic proton at the 4-position.

  • δ ~7.50 (d, J = 7.6 Hz, 1H): Aromatic proton at the 6-position.

  • δ ~7.35 (t, J = 7.6 Hz, 1H): Aromatic proton at the 5-position.

  • δ ~3.90 (s, 3H): Methyl protons of the ester group (-OCH₃).

  • δ ~3.50 (s, 2H): Methylene protons connecting the piperidine ring to the benzoate ring (-CH₂-N).

  • δ ~2.40 (br t, 4H): Methylene protons of the piperidine ring adjacent to the nitrogen (α-protons).

  • δ ~1.60 (m, 4H): Methylene protons of the piperidine ring (β-protons).

  • δ ~1.45 (m, 2H): Methylene proton of the piperidine ring (γ-proton).

¹³C NMR (100 MHz, CDCl₃):

  • δ ~167.0: Carbonyl carbon of the ester group (C=O).

  • δ ~138.0: Quaternary aromatic carbon at the 3-position.

  • δ ~132.5: Aromatic CH carbon.

  • δ ~130.0: Quaternary aromatic carbon at the 1-position.

  • δ ~129.0: Aromatic CH carbon.

  • δ ~128.5: Aromatic CH carbon.

  • δ ~128.0: Aromatic CH carbon.

  • δ ~63.0: Methylene carbon connecting the piperidine ring to the benzoate ring (-CH₂-N).

  • δ ~54.0: Methylene carbons of the piperidine ring adjacent to the nitrogen (α-carbons).

  • δ ~52.0: Methyl carbon of the ester group (-OCH₃).

  • δ ~26.0: Methylene carbons of the piperidine ring (β-carbons).

  • δ ~24.5: Methylene carbon of the piperidine ring (γ-carbon).

Comparative NMR Data

The key to using NMR for purity analysis lies in comparing the obtained spectrum to the expected spectrum and looking for unexpected signals. The chemical shifts of the aromatic protons are particularly sensitive to the substitution pattern.

CompoundKey ¹H NMR Signal Differences
Methyl 3-(piperidin-1-ylmethyl)benzoate Aromatic protons will show a more complex splitting pattern due to the meta-substitution.
Methyl 2-(piperidin-1-ylmethyl)benzoate The aromatic protons will be shifted due to the proximity of the bulky piperidinomethyl group to the ester.
Methyl 4-(piperidin-1-ylmethyl)benzoate The aromatic region will show a simpler AA'BB' splitting pattern characteristic of para-substitution.
Methyl 3-(morpholin-1-ylmethyl)benzoate The signals for the heterocyclic amine will be different, with the protons adjacent to the oxygen in the morpholine ring appearing at a higher chemical shift (downfield) compared to the piperidine protons.

II. Mass Spectrometry (MS): Confirming the Molecular Weight

Mass spectrometry provides the exact molecular weight of the compound, offering a crucial piece of evidence for its identity. When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes a powerful tool for detecting and identifying impurities.

Expected Mass Spectrum for Methyl 3-(piperidin-1-ylmethyl)benzoate
  • Molecular Ion (M⁺˙): m/z = 233.14

  • Key Fragmentation Pathways: The fragmentation of piperidine derivatives is well-documented.[1] Common fragmentation patterns involve cleavage of the piperidine ring and reactions of its substituents.

    • Loss of the methoxy group (-OCH₃): [M - 31]⁺ at m/z = 202

    • Loss of the carbomethoxy group (-COOCH₃): [M - 59]⁺ at m/z = 174

    • Formation of the piperidinomethyl cation: A prominent peak at m/z = 98, resulting from the cleavage of the bond between the benzylic carbon and the aromatic ring.

    • Formation of the tropylium ion: A peak at m/z = 91, characteristic of many benzyl-containing compounds.

fragmentation M [M]⁺˙ m/z = 233 F1 [M - OCH₃]⁺ m/z = 202 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z = 174 M->F2 - •COOCH₃ F3 [C₆H₁₂N]⁺ m/z = 98 M->F3 Benzylic Cleavage F4 [C₇H₇]⁺ m/z = 91 F2->F4 Rearrangement

Caption: Predicted mass fragmentation of methyl 3-(piperidin-1-ylmethyl)benzoate.

III. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Quantification

HPLC is the workhorse of purity analysis in the pharmaceutical industry.[2][3] It separates the target compound from any impurities, and the area of each peak in the chromatogram is proportional to the concentration of that component.

A Self-Validating HPLC Protocol

A robust HPLC method should be able to separate the target compound from its starting materials, potential byproducts, and degradation products.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to resolve all components.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water. The TFA helps to protonate the basic tertiary amine, leading to better peak shape.

    • Solvent B: Acetonitrile.

  • Gradient: A typical gradient might run from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm, where the benzoate chromophore absorbs.

  • Purity Calculation: Purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram. For high-purity standards, this should be >99%.

CompoundExpected Retention Behavior
Methyl 3-(piperidin-1-ylmethyl)benzoate Will have a characteristic retention time based on its polarity.
Positional Isomers The ortho, meta, and para isomers will likely have slightly different retention times due to differences in their polarity and interaction with the stationary phase.
Methyl 3-(morpholin-1-ylmethyl)benzoate The morpholine analog is more polar than the piperidine analog and is expected to have a shorter retention time on a reversed-phase column.
Potential Impurities Unreacted starting materials (e.g., methyl 3-formylbenzoate) and byproducts from the synthesis will have different retention times.

IV. Elemental Analysis: The Final Stoichiometric Confirmation

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This data is used to confirm the empirical formula of the synthesized compound.[4][5] For methyl 3-(piperidin-1-ylmethyl)benzoate (C₁₄H₁₉NO₂), the expected elemental composition is:

  • Carbon (C): 72.07%

  • Hydrogen (H): 8.21%

  • Nitrogen (N): 6.00%

The experimentally determined values should be within ±0.4% of the theoretical values to be considered a good match.

Common Impurities in the Synthesis of Methyl 3-(piperidin-1-ylmethyl)benzoate

The most probable synthetic route to this compound is the Mannich reaction, involving methyl 3-formylbenzoate, piperidine, and a reducing agent. Potential impurities include:

  • Unreacted Starting Materials: Methyl 3-formylbenzoate and piperidine.

  • Over-alkylation Products: Bis- or tris-substituted products, although less likely with a secondary amine.

  • Side-products from the Reducing Agent: For example, if sodium borohydride is used, borate esters could be formed.

Each of these impurities would be readily detectable by the orthogonal analytical methods described above.

Conclusion

Confirming the purity of a synthesized compound like methyl 3-(piperidin-1-ylmethyl)benzoate requires a meticulous and multi-pronged analytical strategy. By employing a combination of NMR spectroscopy for structural verification, mass spectrometry for molecular weight confirmation, HPLC for quantitative purity assessment, and elemental analysis for stoichiometric validation, researchers can have high confidence in the identity and purity of their material. This rigorous approach is not just good scientific practice; it is an essential component of generating reliable data in the pursuit of new medicines and scientific discoveries.

References

  • PubMed. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. [Link]

  • ChemCollective. Determining the Empirical Formula from an Elemental Analysis. [Link]

  • PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • LibreTexts. Stoichiometry: Elemental Analysis. [Link]

  • How To Determine Empirical Formula. [Link]

  • ResearchGate. How to determine the purity of newly synthesized organic compound? [Link]

  • RSC Publishing. Elemental analysis: an important purity control but prone to manipulations. [Link]

  • LibreTexts. Calculating Empirical Formulas for Compounds. [Link]

  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • AMS Biotechnology. Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • International Journal of Pharmaceutical Sciences and Research. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Oregon State University. Spectroscopy of Amines. [Link]

  • Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes. [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • MDPI. Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. [Link]

  • ResearchGate. Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. [Link]

  • Journal of American Science. 59 Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. [Link]

  • Wikipedia. Mannich reaction. [Link]

  • PMC. Methyl 4-(piperidin-1-ylcarbonyl)benzoate. [Link]

  • MySkinRecipes. Methyl 2-(piperidin-1-ylmethyl)benzoate. [Link]

  • PubMed. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. [Link]

Sources

A Comparative Guide to Methyl 3-(piperidin-1-ylmethyl)benzoate and Structurally Related Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold in Monoamine Reuptake Inhibition

The piperidine moiety is a cornerstone in the design of compounds targeting monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of various central nervous system (CNS) disorders such as attention-deficit/hyperactivity disorder (ADHD), depression, and anxiety.[3][4] The structural features of piperidine-containing molecules, such as the nature and position of substituents on the piperidine and associated aromatic rings, significantly influence their potency and selectivity for the different monoamine transporters.[5]

This guide provides a comparative analysis of the hypothetical compound methyl 3-(piperidin-1-ylmethyl)benzoate against two well-characterized piperidine-based monoamine reuptake inhibitors: methylphenidate (Ritalin) and 4-fluoromethylphenidate (4F-MPH) . Due to the absence of published experimental data for methyl 3-(piperidin-1-ylmethyl)benzoate, its pharmacological profile presented herein is a plausible projection based on established structure-activity relationships (SAR) within this chemical class. This guide aims to offer a framework for understanding the potential properties of this novel compound and to provide detailed experimental protocols for its characterization.

Comparative Pharmacological Profiles

The in vitro and in vivo pharmacological profiles of monoamine reuptake inhibitors are crucial for predicting their therapeutic potential and side-effect profiles. The following table summarizes the known experimental data for methylphenidate and 4F-MPH, alongside a hypothetical profile for methyl 3-(piperidin-1-ylmethyl)benzoate.

Compound Structure DAT IC50 (nM) NET IC50 (nM) SERT IC50 (nM) *In Vivo Effects (Rodent Models)
Methylphenidate 131[6][7]83[6][7]>10,000[6][7]Increases locomotor activity at low to moderate doses.[8][9] Can produce stereotyped behaviors at higher doses.[10]
4-Fluoromethylphenidate (4F-MPH) 61[6][7]31[6][7]8,805[6][7]Expected to have more potent stimulant effects than methylphenidate due to higher DAT/NET affinity.[11][12]
Methyl 3-(piperidin-1-ylmethyl)benzoate Hypothetical: ~250Hypothetical: ~500Hypothetical: >10,000Hypothetical: Likely to increase locomotor activity, with potency potentially lower than methylphenidate.

*IC50 values represent the concentration of the drug that inhibits 50% of monoamine uptake.

Rationale for the Hypothetical Profile of Methyl 3-(piperidin-1-ylmethyl)benzoate:

The projected profile is based on the following SAR principles for piperidine-based monoamine reuptake inhibitors:

  • Dopamine and Norepinephrine Transporter Potency : The core structure of a piperidine ring attached to a substituted benzene ring is a well-established pharmacophore for DAT and NET inhibition.[13] The presence of the methyl benzoate group at the meta position is anticipated to confer moderate affinity for DAT and NET.[5]

  • Serotonin Transporter Selectivity : Generally, compounds of this structural class exhibit significantly lower affinity for SERT.[5][14] Therefore, a high IC50 value for SERT is predicted.

  • In Vivo Activity : As a presumed DAT and NET inhibitor, methyl 3-(piperidin-1-ylmethyl)benzoate is expected to increase locomotor activity in rodents, a characteristic behavioral effect of psychostimulants.[2][8][9] The potency of this effect would be directly related to its affinity for DAT and NET.

Mechanism of Action: Monoamine Transporter Inhibition

The primary mechanism of action for these compounds is the blockade of monoamine transporters. By binding to DAT and NET, they prevent the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to increased concentrations of these neurotransmitters and enhanced signaling.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron Dopamine/Norepinephrine Release neurotransmitter Dopamine / Norepinephrine presynaptic_neuron->neurotransmitter Release dat_net DAT / NET neurotransmitter->dat_net Reuptake receptors Postsynaptic Receptors neurotransmitter->receptors Binding & Signaling inhibitor Methyl 3-(piperidin-1-ylmethyl)benzoate (or analog) inhibitor->dat_net Blockade

Caption: Monoamine transporter inhibitors block the reuptake of neurotransmitters.

Experimental Protocols

The following are standard protocols for the in vitro characterization of monoamine transporter inhibitors.

Radioligand Binding Assay for DAT, NET, and SERT

This assay determines the binding affinity (Ki) of a test compound for the monoamine transporters.

Workflow Diagram:

Binding_Assay_Workflow A Prepare membrane homogenates (e.g., rat striatum for DAT) B Incubate membranes with radioligand (e.g., [3H]WIN 35,428 for DAT) and varying concentrations of test compound A->B C Separate bound and free radioligand by rapid filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Calculate Ki values from IC50 values using the Cheng-Prusoff equation D->E

Caption: Workflow for radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize brain tissue rich in the target transporter (e.g., rat striatum for DAT, cerebral cortex for NET, brainstem for SERT) in an appropriate buffer. Centrifuge the homogenate and resuspend the pellet to obtain a membrane preparation.

  • Incubation: In a 96-well plate, add the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known inhibitor).

  • Filtration: After incubation, rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Monoamine Uptake Inhibition Assay

This assay measures the functional potency (IC50) of a test compound to inhibit the uptake of a radiolabeled monoamine into synaptosomes or cells expressing the transporter.

Step-by-Step Methodology:

  • Synaptosome or Cell Preparation: Prepare synaptosomes from relevant brain regions or use cell lines stably expressing the transporter of interest (e.g., HEK293-hDAT).

  • Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of the test compound.

  • Uptake Initiation: Initiate monoamine uptake by adding a radiolabeled substrate (e.g., [³H]dopamine).

  • Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification: Lyse the synaptosomes or cells and measure the amount of radiolabeled monoamine taken up using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of uptake inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

In Vivo Behavioral Assessment: Locomotor Activity

A common in vivo method to assess the stimulant properties of a dopamine reuptake inhibitor is to measure its effect on locomotor activity in rodents.

Step-by-Step Methodology:

  • Animal Habituation: Place individual rats or mice in open-field activity chambers and allow them to habituate for a set period (e.g., 30-60 minutes).

  • Drug Administration: Administer the test compound (e.g., methyl 3-(piperidin-1-ylmethyl)benzoate) or vehicle control via a relevant route (e.g., intraperitoneal injection).

  • Activity Monitoring: Immediately after injection, return the animals to the activity chambers and record their locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60-120 minutes) using automated tracking software.

  • Data Analysis: Analyze the locomotor activity data by comparing the drug-treated group to the vehicle-treated group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine significant differences.

Conclusion

While direct experimental data for methyl 3-(piperidin-1-ylmethyl)benzoate is not yet available, its structural similarity to known monoamine reuptake inhibitors allows for a rational, albeit hypothetical, prediction of its pharmacological profile. Based on established structure-activity relationships, it is likely to function as a dopamine and norepinephrine reuptake inhibitor with significantly lower potency for the serotonin transporter. The experimental protocols detailed in this guide provide a robust framework for the future in vitro and in vivo characterization of this and other novel piperidine-based compounds. Such studies are essential to validate these predictions and to fully elucidate the therapeutic potential of this chemical class.

References

  • Animal models of depression in dopamine, serotonin and norepinephrine transporter knockout mice. [Link]

  • Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers. [Link]

  • The Multifaceted Effects of Oral Administration of Methylphenidate in Juvenile Rats: Anxiety, Activity, and Attention. [Link]

  • Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. [Link]

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. [Link]

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. [Link]

  • The Effects of Methylphenidate on Goal-directed Behavior in a Rat Model of ADHD. [Link]

  • Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. [Link]

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. [Link]

  • Amphetamine and methylphenidate action on locomotor activity (A). LAB... [Link]

  • Behavioural effects of monoamine reuptake inhibitors on symptomatic domains in an animal model of attention-deficit/hyperactivity disorder. [Link]

  • Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4 F-MPH) and differentiation between the (±)- threo - and (±)- erythro - diastereomers. [Link]

  • Pharmacological profile of methylphenidate-based designer drugs. [Link]

  • Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands. [Link]

  • Methylphenidate. [Link]

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. [Link]

  • Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo and (±)-erythro diastereomers. [Link]

  • The Effects of Ritalin on Mouse and Rat Behaviors. [Link]

  • Analytical characterisation and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) an. [Link]

  • Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors. [Link]

  • A common side effect of antidepressants could be a surprising warning sign. [Link]

  • Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. [Link]

  • Serotonin syndrome. [Link]

  • Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo and (±)-erythro diastereomers. [Link]

  • Pharmacodynamic modeling for change of locomotor activity by methylphenidate in rats. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 3-(piperidin-1-ylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and utilization of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring that all laboratory activities, from experimentation to disposal, are conducted with the highest regard for safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 3-(piperidin-1-ylmethyl)benzoate, a compound for which specific safety data may not be readily available. The procedures outlined here are grounded in an expert extrapolation of hazards from structurally similar molecules and are aligned with federal and state regulatory frameworks.

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for Methyl 3-(piperidin-1-ylmethyl)benzoate. The following guidance is based on a professional extrapolation from the known hazards of its constituent moieties, piperidine and methyl benzoate, as well as structurally related compounds[1]. It is imperative to handle this compound with the utmost care, assuming it possesses significant health and environmental risks.

Hazard Profile and Characterization

Methyl 3-(piperidin-1-ylmethyl)benzoate incorporates the structural features of both piperidine, a cyclic secondary amine, and methyl benzoate, an aromatic ester. Consequently, it is prudent to assume it shares the hazardous characteristics of both parent compounds.

  • Piperidine Moiety: Piperidine is known to be flammable, toxic, and corrosive, causing severe skin burns and eye damage[2][3][4].

  • Methyl Benzoate Moiety: Methyl benzoate is classified as harmful if swallowed and is a combustible liquid with known aquatic toxicity[5][6][7].

Based on this structural analysis, Methyl 3-(piperidin-1-ylmethyl)benzoate should be treated as a hazardous substance. The following table summarizes its assumed hazard classifications.

Hazard ClassificationPotential EffectsAssumed GHS Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.H302, H311, H331
Skin Corrosion/Irritation Causes severe skin burns and irritation.H314
Serious Eye Damage/Irritation Causes serious eye damage.H318
Flammability Combustible liquid.H227
Aquatic Toxicity Harmful to aquatic life.H402

Note: This data is extrapolated and should be used for initial risk assessment. All handling and disposal should proceed as if the compound is confirmed to have these hazardous properties.

Personal Protective Equipment (PPE)

Given the assumed hazards, stringent adherence to PPE protocols is mandatory when handling Methyl 3-(piperidin-1-ylmethyl)benzoate in any form, including as a waste product.

  • Hand Protection: Wear impervious gloves, such as nitrile or neoprene. Check for leaks and tears before and during use[4]. For extended contact, it is advisable to consult the glove manufacturer's chemical resistance data.

  • Eye and Face Protection: Use safety goggles with side shields. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles[3].

  • Skin and Body Protection: A lab coat is required to prevent skin exposure. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary[8].

  • Respiratory Protection: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood[8]. If this is not feasible, a government-approved respirator with an appropriate cartridge for organic vapors should be used[8].

Spill Management Protocols

Accidental spills must be treated as a hazardous waste situation. The materials used for cleanup will also be considered hazardous waste unless they can be fully decontaminated[9].

Minor Spills (less than 100 mL in a fume hood):
  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth[10]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully scoop the absorbed material and any contaminated debris into a designated, chemically compatible container for hazardous waste. Use non-sparking tools[10].

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Labeling: Securely close and label the waste container with "Hazardous Waste" and the chemical name.

Major Spills (outside a fume hood or larger volumes):
  • Evacuate: Immediately evacuate the area and alert all personnel.

  • Isolate: Close doors to the affected area and prevent re-entry.

  • Report: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately[9]. Do not attempt to clean up a major spill without specialized training and equipment.

Waste Segregation and Collection

Proper segregation and collection of chemical waste at the point of generation are fundamental principles of laboratory safety and regulatory compliance[11].

  • Waste Determination: The first step is to determine if the waste is hazardous. The diagram below outlines the decision-making process based on the characteristics defined by the Environmental Protection Agency (EPA)[12]. Given the properties of its parent compounds, Methyl 3-(piperidin-1-ylmethyl)benzoate waste should be managed as hazardous.

G start Waste Generated is_listed Is the waste a listed F, K, P, or U-series waste? start->is_listed is_characteristic Does the waste exhibit hazardous characteristics (Ignitability, Corrosivity, Reactivity, Toxicity)? is_listed->is_characteristic No hazardous Manage as Hazardous Waste is_listed->hazardous Yes is_characteristic->hazardous Yes non_hazardous Manage as Non-Hazardous Waste is_characteristic->non_hazardous No

Caption: Decision tree for hazardous waste determination.

  • Container Selection: Collect waste in a container that is chemically compatible with Methyl 3-(piperidin-1-ylmethyl)benzoate. High-density polyethylene (HDPE) or glass containers are generally suitable[13]. The container must be in good condition, with a secure, leak-proof closure[14].

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and an indication of the hazards (e.g., "Toxic," "Corrosive," "Flammable")[15].

  • Segregation: Do not mix this waste with other incompatible waste streams[11]. For instance, avoid mixing with strong oxidizing agents or strong acids. Keep solids and liquids in separate waste containers[13].

  • Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of laboratory personnel[15]. The SAA should have secondary containment to capture any potential leaks[16].

Disposal Workflow

The disposal of hazardous chemical waste is strictly regulated by the EPA under the Resource Conservation and Recovery Act (RCRA)[17]. Disposal into the sanitary sewer or regular trash is strictly prohibited[5][9]. The following workflow must be followed.

G gen Waste Generation in Laboratory collect Collect in a labeled, compatible container gen->collect store Store in Satellite Accumulation Area (SAA) collect->store request Submit Waste Pickup Request to EHS store->request pickup EHS or Certified Contractor Picks Up Waste request->pickup transport Transport to a TSDF pickup->transport dispose Final Disposal at TSDF (e.g., Incineration) transport->dispose

Caption: Workflow for proper hazardous waste disposal.

  • Collection and Storage: Follow the procedures outlined in Section 4 for waste collection, labeling, and storage in your laboratory's SAA. Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste at any one time[9][15].

  • Request for Pickup: Once the waste container is full or has been in storage for the maximum allowable time (typically six to twelve months, check your institutional policy), submit a hazardous waste pickup request to your institution's EHS department[14][15].

  • Professional Disposal: The EHS department will arrange for the collection of the waste by trained personnel or a licensed hazardous waste disposal company. This ensures the waste is transported, treated, and disposed of in a manner that complies with all federal, state, and local regulations at a permitted Treatment, Storage, and Disposal Facility (TSDF)[17][18].

  • Empty Containers: An "empty" container that held this hazardous waste must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[9][11]. Once properly rinsed, deface the hazardous waste labels on the empty container before disposing of it as regular trash or recycling, in accordance with institutional policies[9].

By adhering to these rigorous protocols, you ensure the safety of yourself and your colleagues, protect the environment, and maintain full regulatory compliance.

References

  • Daniels Health. (2025, May 21).
  • National Center for Biotechnology Information.
  • Vanderbilt University Medical Center.
  • Ace Waste.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • Penta Chemicals. (2024, May 7).
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • U.S. Environmental Protection Agency. Hazardous Waste.
  • Benchchem. Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide.
  • Occupational Safety and Health Administr
  • Carl ROTH. (2025, March 31).
  • Santa Cruz Biotechnology.
  • Alfa Aesar. (2011, June 1).
  • Chemos GmbH&Co.KG.
  • Wikipedia.
  • Benchchem. Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine.
  • NJ.gov. (2009, February).
  • University of Maryland, Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes.
  • Sigma-Aldrich. (2024, August 14).
  • TCI Chemicals. (2025, January 15).
  • ChemicalBook. Methyl 3-(piperidin-1-yl)
  • PubChem. Methyl 3-bromo-5-(piperidin-1-ylmethyl)
  • PubChem.
  • ResearchGate. (2025, August 6).
  • Organic Chemistry Portal.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 3-(piperidin-1-ylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment: Understanding the Compound

Methyl 3-(piperidin-1-ylmethyl)benzoate is classified as a corrosive material that can cause severe burns to the skin, eyes, and mucous membranes[1]. The toxicological properties have not been fully investigated, which necessitates a cautious approach, treating the compound as potentially toxic through all routes of exposure (inhalation, ingestion, and skin contact)[1]. Structurally, it combines a substituted benzoate with a piperidine derivative. Piperidine and its derivatives are known to be hazardous, with the parent compound being toxic and capable of causing severe skin burns and eye damage[2][3]. Therefore, a comprehensive risk assessment mandates stringent control measures to prevent any direct contact.

Key Hazards:

  • Corrosive: Causes severe burns to eyes, skin, and mucous membranes[1].

  • Acute Toxicity: While not fully characterized for this specific molecule, related compounds like methyl benzoate are harmful if swallowed[4][5][6][7]. The piperidine moiety also suggests potential toxicity upon skin contact or inhalation[3].

  • Irritant: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[1].

Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense

A robust PPE strategy is paramount to ensure the safe handling of Methyl 3-(piperidin-1-ylmethyl)benzoate. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Eye and Face Protection

Given the corrosive nature of the compound, comprehensive eye and face protection is non-negotiable.

  • Primary Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required.

  • Enhanced Protection: For procedures with a higher risk of splashing, such as transferring large volumes or working with heated solutions, a full-face shield must be worn in addition to chemical splash goggles[2][8].

Skin and Body Protection

Preventing skin contact is critical to avoid chemical burns and potential systemic toxicity.

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile, neoprene, or butyl rubber gloves are recommended based on guidelines for handling piperidine derivatives[2][3]. It is crucial to inspect gloves for any signs of degradation or perforation before each use[1][8]. Always follow the glove manufacturer's instructions regarding breakthrough time and permeability[1].

  • Laboratory Coat: A flame-resistant lab coat should be worn at all times.

  • Apron: For handling larger quantities or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat is advised.

  • Additional Protection: Long pants and closed-toe shoes are required to ensure no skin is exposed[2].

Respiratory Protection

Engineering controls, such as a chemical fume hood, are the primary means of preventing inhalation exposure.

  • Primary Control: All handling of Methyl 3-(piperidin-1-ylmethyl)benzoate should be conducted in a properly functioning chemical fume hood[1].

  • Emergency Situations: In the event of a large spill or a failure of ventilation, a self-contained breathing apparatus (SCBA) should be used by trained emergency responders[1][3][8]. For researchers, an air-purifying respirator with appropriate cartridges may be considered for emergency escape, but this should be determined by your institution's safety officer.

Table 1: Summary of Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Chemical splash goggles (ANSI Z87.1) with a full-face shield for splash hazards.Protects against splashes of corrosive material that can cause severe eye damage[1][2][8].
Hand Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) tested to EN 374 standard.Prevents skin contact with the corrosive and potentially toxic compound[1][2][3][8].
Body Flame-resistant laboratory coat, long pants, and closed-toe shoes. A chemical-resistant apron is recommended for larger quantities.Minimizes skin exposure to the chemical[2].
Respiratory Work in a certified chemical fume hood.Prevents inhalation of potentially harmful vapors and aerosols[1].

PPE Selection Workflow

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Assess Task-Specific Hazards SplashRisk Splash Risk? Start->SplashRisk LargeVolume Handling Large Volume? Start->LargeVolume Gloves Chemical-Resistant Gloves Start->Gloves LabCoat Lab Coat, Long Pants, Closed-Toe Shoes Start->LabCoat Goggles Chemical Splash Goggles SplashRisk->Goggles No FaceShield Goggles + Face Shield SplashRisk->FaceShield Yes LargeVolume->LabCoat No Apron Add Chemical-Resistant Apron LargeVolume->Apron Yes

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(piperidin-1-ylmethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(piperidin-1-ylmethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.